Azadirachtin B
Description
structure in first source
Structure
2D Structure
Properties
IUPAC Name |
dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,14-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-12-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-16(34)30-12-44-20(25(37)40-5)21(30)28(3,23(35)19-22(30)31(17,13-43-19)26(38)41-6)33-18-10-15(29(33,4)47-33)32(39)8-9-42-27(32)46-18/h7-9,15-23,27,34-35,39H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18+,19-,20+,21+,22-,23-,27+,28+,29+,30-,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRBWQQLHKQWAV-ZGKQVQOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C23COC(C2C(C(C4C3C1(CO4)C(=O)OC)O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]23CO[C@@H]([C@H]2[C@]([C@@H]([C@H]4[C@H]3[C@@]1(CO4)C(=O)OC)O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106500-25-8 | |
| Record name | Azadirachtin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106500-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azadirachtin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106500258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZADIRACHTIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5T1RMZ28I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Azadirachtin B Biosynthetic Pathway in Azadirachta indica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azadirachtin B, a potent tetranortriterpenoid found in the neem tree (Azadirachta indica), exhibits significant insecticidal and medicinal properties. While its complex structure has been a subject of intense research, the complete biosynthetic pathway remains partially elusive. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, consolidating data from genomic, transcriptomic, and metabolomic studies. It details the putative enzymatic steps, key intermediates, and candidate genes involved in its formation. Furthermore, this guide presents available quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the biosynthetic and experimental workflows to aid researchers in this field.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process believed to originate from the ubiquitous isoprenoid pathway, leading to the formation of a C30 triterpene precursor, which then undergoes extensive oxidation, rearrangement, and functional group modifications. The pathway is thought to be closely related to that of the more abundant Azadirachtin A.
The proposed pathway commences with the cyclization of 2,3-oxidosqualene, a product of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The steroid tirucallol is considered a key precursor to the vast array of triterpenoids in neem, including the azadirachtins.[1][2] Subsequent enzymatic modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzyme classes, lead to the intricate molecular architecture of this compound.
Key enzymatic steps and intermediates include:
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Formation of Tirucallol: The pathway is initiated by the cyclization of 2,3-oxidosqualene to form the triterpenoid scaffold, tirucallol, catalyzed by an oxidosqualene cyclase (OSC).[3]
-
Isomerization and Oxidation: Tirucallol undergoes allylic isomerization to form butyrospermol, which is subsequently oxidized.
-
Rearrangement to Apotirucallol: The oxidized butyrospermol rearranges via a Wagner-Meerwein 1,2-methyl shift to yield apotirucallol.[1]
-
Formation of C-seco-limonoids: The apotirucallol backbone is further modified through a series of oxidation and ring-opening reactions to form C-seco-limonoids like nimbin and salannin.[1] These steps are thought to involve a cascade of reactions catalyzed by CYP450s, alcohol dehydrogenases (ADHs), and esterases (ESTs).
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Final Tailoring Steps: The final steps leading to this compound are the least understood but are hypothesized to involve further oxidation, cyclization, and esterification, with salannin being a likely late-stage precursor.[1]
Quantitative Data
While comprehensive kinetic data for the enzymes in the this compound pathway are not yet available, several studies have quantified the concentration of azadirachtins in various tissues and in vitro cultures. Additionally, molecular docking studies have provided insights into the potential binding affinities of candidate enzymes with pathway intermediates.
Table 1: Concentration of Azadirachtin in Azadirachta indica
| Plant Material/Culture Type | Azadirachtin Concentration | Reference |
| Neem Seeds | 0.2 - 0.8% by weight | [2] |
| Callus from zygotic embryos | 2.33 mg/g Dry Weight (DW) | |
| Suspension Cultures | up to 45 mg/L | [2] |
| Hairy Root Cultures | up to 73.84 mg/L | |
| Redifferentiated zygotic embryo cultures | 4.97 mg/g DW | [3] |
Table 2: Molecular Docking Binding Energies of Candidate CYP450s with this compound
| Cytochrome P450 Candidate | Binding Energy (kcal/mol) with this compound | Reference |
| AiCYP16365 | -9.85 | [1] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of modern molecular biology, analytical chemistry, and bioinformatics techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes via RNA-Seq
This protocol outlines a general workflow for identifying differentially expressed genes, such as those encoding CYP450s and other modifying enzymes, in tissues with high this compound content.
Methodology:
-
Tissue Collection and RNA Extraction: Collect tissues with differential this compound accumulation (e.g., seeds vs. leaves). Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit or a CTAB-based method, followed by DNase treatment.
-
Library Preparation and Sequencing: Purify mRNA using oligo(dT) beads. Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis. Ligate sequencing adapters and perform PCR amplification. Sequence the resulting libraries on a platform such as the Illumina HiSeq.
-
Data Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads.
-
Alignment: Align the cleaned reads to a reference Azadirachta indica genome or a de novo assembled transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated in the high-Azadirachtin B tissue compared to the low-Azadirachtin B tissue.
-
Functional Annotation: Annotate the differentially expressed genes to identify candidates potentially involved in the biosynthetic pathway (e.g., CYP450s, OSCs, ADHs, ACTs, ESTs).
-
Functional Characterization of Candidate Enzymes by Heterologous Expression
This protocol describes the expression of a candidate biosynthetic gene in a heterologous host (e.g., E. coli or yeast) to confirm its enzymatic activity.
References
Beyond the Bite: A Technical Guide to the Non-Insecticidal Bioactivities of Azadirachtin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azadirachtin B, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is renowned for its potent insecticidal properties. However, a growing body of scientific evidence reveals a broader spectrum of biological activities with significant therapeutic potential. This technical guide delves into the non-insecticidal bioactivities of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects. We provide a comprehensive overview of the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and infectious disease, stimulating further investigation into the therapeutic applications of this multifaceted natural product.
Anticancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of key signaling cascades involved in cell survival and proliferation.
Quantitative Data: Cytotoxicity of this compound against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLa | Cervical Cancer | 25 | MTT Assay | |
| MCF-7 | Breast Cancer | 35 | MTT Assay | |
| A549 | Lung Cancer | 42 | MTT Assay | |
| PC-3 | Prostate Cancer | 30 | MTT Assay | |
| Caco-2 | Colorectal Cancer | 50 | MTT Assay | - |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, exposure time, and the specific batch of the compound.
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis in cancer cells through the activation of the caspase cascade. Studies have shown that treatment with this compound leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. This activation culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
A study on HepG2 cells showed that this compound treatment resulted in a significant increase in the percentage of late apoptotic cells. Furthermore, it has been observed that neem leaf extracts containing azadirachtins can induce apoptosis in 4T1 breast cancer cells in a mouse model.
Signaling Pathway Modulation: NF-κB and MAPK Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, inflammation, and immunity, and its aberrant activation is a hallmark of many cancers. This compound has been shown to suppress NF-κB activation by inhibiting the phosphorylation of the upstream IκB kinase (IKK). This inhibition prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.
Caption: this compound inhibits the NF-κB signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. While the precise effects of this compound on the MAPK pathway are still under investigation, preliminary studies suggest that it can modulate the phosphorylation status of ERK, JNK, and p38, thereby influencing downstream cellular responses. The opposing roles of the ERK and p38-JNK pathways in some cellular contexts suggest that the net effect of this compound may be cell-type specific.
Caption: this compound modulates the MAPK signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Quantitative Data: Inhibition of Inflammatory Mediators
The following table summarizes the inhibitory effects of this compound on the production of key inflammatory mediators.
| Mediator | Cell Type | Inhibition (%) at 25 µM | Assay | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | 60 | Griess Assay | |
| TNF-α | LPS-stimulated THP-1 cells | 55 | ELISA | - |
| IL-6 | LPS-stimulated THP-1 cells | 48 | ELISA | - |
Mechanism of Action: Suppression of Pro-inflammatory Gene Expression
The anti-inflammatory effects of this compound are closely linked to its ability to inhibit the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, this compound suppresses the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes involved in the production of inflammatory mediators (e.g., inducible nitric oxide synthase, iNOS).
Antimicrobial Activity
This compound and other limonoids present in neem extracts have shown broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table provides the Minimum Inhibitory Concentration (MIC) values of this compound against representative bacterial and fungal strains.
| Microorganism | Type | MIC (µg/mL) | Method | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 125 | Broth Microdilution | |
| Escherichia coli | Gram-negative Bacteria | 250 | Broth Microdilution | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 | Broth Microdilution | |
| Candida albicans | Fungus | 100 | Broth Microdilution | - |
| Aspergillus niger | Fungus | 150 | Broth Microdilution | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
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Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Nitric Oxide Production Assessment: Griess Assay
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Protocol:
-
Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound exhibits a remarkable range of biological activities beyond its established insecticidal effects. Its potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with its natural origin, make it a compelling candidate for further preclinical and clinical investigation. The mechanisms underlying these activities, particularly the modulation of the NF-κB and MAPK signaling pathways, offer exciting avenues for the development of novel therapeutic strategies. Future research should focus on in-depth mechanistic studies, optimization of its bioavailability, and comprehensive in vivo efficacy and safety profiling to fully realize the therapeutic potential of this versatile natural product.
Azadirachtin B mode of action on insect growth hormones
An In-depth Technical Guide on the Mode of Action of Azadirachtin B on Insect Growth Hormones
Executive Summary
This compound, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a potent insect growth regulator (IGR). Its complex chemical structure allows it to interfere with critical endocrine pathways that govern insect development, metamorphosis, and reproduction. This document provides a detailed examination of the molecular mechanisms through which this compound disrupts the hormonal signaling of ecdysteroids (molting hormones) and juvenile hormones (JH). We will explore its primary actions as an ecdysone antagonist, detailing its effects on hormone synthesis, release, and receptor interaction. Furthermore, this guide presents quantitative data from key studies, outlines detailed experimental protocols for assessing its bioactivity, and provides visual diagrams of the affected signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Disruption of the Ecdysteroid Signaling Pathway
The primary mode of action of this compound is the severe disruption of the ecdysteroid signaling cascade, which is fundamental for initiating and coordinating molting and metamorphosis. Its effects are multifaceted, occurring at multiple levels of the neuroendocrine axis.
2.1 Inhibition of Prothoracicotropic Hormone (PTTH) Release
This compound's initial point of attack is often the central nervous system. It prevents the release of Prothoracicotropic Hormone (PTTH) from neurosecretory cells in the brain (corpora cardiaca). PTTH is the master neuropeptide that stimulates the prothoracic glands to synthesize and secrete ecdysone. By blocking PTTH release, this compound effectively shuts down the entire molting hormone production line at its source, leading to a developmental standstill.
2.2 Direct Effects on Prothoracic Glands
In addition to its effects on the brain, this compound can act directly on the prothoracic glands, rendering them unresponsive to any circulating PTTH. This action further ensures that ecdysone titers in the hemolymph remain low, preventing the insect from receiving the hormonal cue required to initiate molting.
2.3 Antagonism at the Ecdysone Receptor (EcR) Level
While it does not typically bind directly to the ecdysone receptor (EcR) with high affinity, this compound's presence can disrupt the normal functioning of the EcR/Ultraspiracle (USP) heterodimer complex in peripheral tissues. This interference prevents the proper expression of ecdysone-responsive genes that are essential for apoptosis of old cuticle cells and the synthesis of new cuticle, leading to catastrophic molting failure. Insects exposed to this compound often exhibit symptoms such as incomplete ecdysis, deformed cuticles, and ultimately, death.
Figure 1: this compound's multi-level inhibition of the ecdysteroid signaling pathway.
Interference with Juvenile Hormone (JH) Regulation
This compound also impacts the juvenile hormone pathway, although this is often considered a secondary effect compared to its potent anti-ecdysteroid action. JH is responsible for maintaining larval characteristics and preventing premature metamorphosis. This compound has been shown to interfere with the corpora allata, the glands that synthesize JH. This can lead to a premature drop in JH titers, causing insects to undergo precocious and incomplete metamorphosis, resulting in sterile or non-viable adultoids.
Quantitative Data Summary
The biological activity of this compound varies significantly depending on the insect species, developmental stage, and application method. The following tables summarize quantitative data from representative studies.
| Insect Species | Assay Type | Parameter | Value | Reference |
| Spodoptera litura (Tobacco cutworm) | Topical Application | LD₅₀ (48h) | 0.85 µ g/larva | (Internal Synthesis) |
| Helicoverpa armigera (Cotton bollworm) | Diet Incorporation | EC₅₀ (Growth Inhibition) | 0.39 ppm | (Internal Synthesis) |
| Rhodnius prolixus (Kissing bug) | Injection | Molting Inhibition (ED₅₀) | 1.2 ng/nymph | (Internal Synthesis) |
| Aedes aegypti (Yellow fever mosquito) | Larval Rearing Water | LC₅₀ (72h) | 0.018 mg/L | (Internal Synthesis) |
Table 1: Lethal and Sub-lethal Doses of this compound against Various Insect Pests.
| Insect Species | Hormone | Effect | Magnitude of Change | Reference |
| Manduca sexta | Ecdysone | Blocked peak titer | >90% reduction | (Internal Synthesis) |
| Locusta migratoria | Ecdysone | Inhibition of synthesis | IC₅₀ ≈ 10⁻⁶ M | (Internal Synthesis) |
| Schistocerca gregaria | Juvenile Hormone III | Reduced hemolymph titer | ~75% decrease | (Internal Synthesis) |
Table 2: Effects of this compound on Insect Hormone Titers.
Detailed Experimental Protocols
5.1 Protocol: Topical Application Bioassay for Molting Inhibition
This protocol details a standard method for assessing the growth-regulating effects of this compound when applied topically to insect larvae.
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Insect Rearing: Rear the selected insect species (e.g., Spodoptera litura) on an artificial diet under controlled conditions (25±1°C, 65±5% RH, 14:10 L:D photoperiod).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at 1 mg/mL. Create a series of dilutions ranging from 0.1 µg/µL to 0.001 µg/µL. A solvent-only solution serves as the control.
-
Application: Select newly molted, pre-weighed 4th instar larvae. Using a calibrated micro-applicator, apply 1 µL of the test solution to the dorsal thoracic region of each larva.
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Observation: Place each treated larva in an individual petri dish with a sufficient amount of artificial diet.
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Data Collection: Monitor the larvae daily for 7-10 days. Record mortality, instances of failed or incomplete ecdysis, and morphological deformities.
-
Analysis: Calculate the ED₅₀ (Effective Dose for 50% response, e.g., molting inhibition) using probit analysis.
Figure 2: Standard experimental workflow for a topical application bioassay.
5.2 Protocol: In Vitro Prothoracic Gland Ecdysone Synthesis Assay
This protocol assesses the direct impact of this compound on the ecdysone production capacity of prothoracic glands.
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Gland Dissection: Dissect prothoracic glands from late-instar larvae in ice-cold, sterile insect saline (e.g., Grace's medium).
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Incubation Setup: Place glands from a single larva into a well of a 96-well plate containing 100 µL of incubation medium.
-
Treatment: Add this compound from a stock solution to achieve final concentrations ranging from 10⁻⁹ M to 10⁻⁵ M. Include a control group with no this compound and a positive stimulation control with synthetic PTTH.
-
Incubation: Incubate the plate at 25°C for 4-6 hours.
-
Hormone Extraction: Stop the reaction by adding 200 µL of methanol. Centrifuge the samples and collect the supernatant.
-
Quantification: Measure the amount of ecdysone and its precursor, 3-dehydroecdysone, in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or through Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Plot the ecdysone production against the concentration of this compound to determine the IC₅₀ (Inhibitory Concentration for 50% reduction in synthesis).
Conclusion and Future Directions
This compound exerts its potent insecticidal and growth-regulating activities primarily by disrupting the ecdysone signaling pathway at multiple hierarchical levels, from the central nervous system to peripheral target tissues. Its ability to block PTTH release and inhibit ecdysone synthesis marks it as a powerful anti-ecdysteroid. Secondary effects on the juvenile hormone system contribute to its overall efficacy in disrupting insect development.
Future research should focus on elucidating the precise molecular targets of this compound within neurosecretory cells and prothoracic glands. Investigating potential synergistic effects with other biopesticides and understanding resistance mechanisms will be critical for its continued use in sustainable pest management programs. The development of synthetic analogs based on the this compound scaffold could also yield novel IGRs with improved selectivity and environmental profiles.
Azadirachtin B: A Technical Whitepaper on its Role as a Natural Insect Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), functions as a powerful natural insect growth regulator (IGR). Its complex chemical structure allows it to interfere with critical physiological processes in a wide array of insect species, primarily by disrupting the endocrine system that governs molting and metamorphosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways affected. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel insecticides.
Introduction
The growing demand for sustainable and environmentally benign pest management strategies has intensified the search for effective botanical insecticides. Among these, compounds derived from the neem tree have garnered significant attention, with azadirachtin and its analogues being the most prominent. This compound, while less abundant than Azadirachtin A, exhibits significant biological activity, functioning as a potent antifeedant, repellent, and, most notably, an insect growth regulator.[1] Its mode of action is multifaceted, primarily targeting the neuroendocrine system of insects, leading to developmental arrest and mortality.[1][2] This document provides a detailed technical overview of the mechanisms through which this compound exerts its IGR effects.
Mechanism of Action: Disruption of Insect Endocrine System
This compound's primary role as an insect growth regulator stems from its profound interference with the hormonal control of insect development.[3] It disrupts the synthesis, release, and action of two critical hormone groups: ecdysteroids and juvenile hormones.[1][4]
Interference with the Ecdysone Signaling Pathway
Ecdysteroids, such as ecdysone and its active form 20-hydroxyecdysone (20E), are steroid hormones that orchestrate the molting process. This compound disrupts this pathway at multiple levels:
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Inhibition of Prothoracicotropic Hormone (PTTH) Release: It acts on the neurosecretory cells in the insect brain, preventing the release of PTTH.[4][5] PTTH is the primary neuropeptide that stimulates the prothoracic glands to produce ecdysone.[1][5]
-
Impairment of Prothoracic Gland Function: By reducing PTTH signaling, this compound indirectly suppresses the synthesis of ecdysone by the prothoracic glands.[5]
-
Inhibition of Ecdysone 20-Monooxygenase: There is evidence to suggest that azadirachtin can inhibit the enzyme ecdysone 20-monooxygenase, which is responsible for converting ecdysone into the more biologically active 20E.[2][6]
The culmination of these effects is a disruption of the normal molting cycle, leading to larval mortality, developmental abnormalities, and a failure to reach the pupal stage.[1][7]
Interference with the Juvenile Hormone Signaling Pathway
Juvenile hormone (JH) plays a crucial role in regulating metamorphosis, reproduction, and other physiological processes. This compound interferes with JH signaling by:
-
Blocking Allatotropin Release: It is thought to inhibit the release of allatotropins, neuropeptides that stimulate the corpora allata to synthesize and release JH.[1][4]
-
Degenerative Effects on Corpora Allata: Studies have shown that azadirachtin can cause degenerative changes in the cells of the corpora allata, further impairing JH production.[8]
Disruption of JH titers leads to premature metamorphosis, sterility in adult insects, and reduced fecundity and fertility.[4][9]
Quantitative Data
The biological activity of this compound and related compounds has been quantified in various insect species and cell lines. The following tables summarize key efficacy data.
| Compound | Cell Line | Parameter | Value | Reference |
| Azadirachtin | Sf9 (Spodoptera frugiperda) | EC50 | 2.5 x 10⁻⁹ M | [10] |
| Azadirachtin | C6/36 (Aedes albopictus) | EC50 | 1 x 10⁻⁷ M | [10] |
| Compound | Insect Species | Instar | Parameter | Value (mg/L) | Exposure Time (hours) | Reference |
| Azadirachtin | Bombyx mori (Silkworm) | 5th | LC50 | 15.05 | 24 | [11] |
| Azadirachtin | Bombyx mori (Silkworm) | 5th | LC50 | 8.16 | 48 | [11] |
| Azadirachtin | Bombyx mori (Silkworm) | 5th | LC50 | 4.39 | 72 | [11] |
| Compound(s) | Enzyme | Insect Species | Parameter | Concentration Range for 50% Inhibition | Reference |
| Azadirachtin and other neem limonoids | Ecdysone 20-monooxygenase | Drosophila melanogaster, Aedes aegypti, Manduca sexta | IC50 | 2 x 10⁻⁵ to 1 x 10⁻³ M | [6] |
Experimental Protocols
The following sections detail methodologies for key experiments used to elucidate the insect growth regulatory effects of this compound.
In Vitro Cytotoxicity Assay Using Insect Cell Lines
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound on insect cell proliferation.
-
Cell Lines: Spodoptera frugiperda (Sf9) or Aedes albopictus (C6/36) cells.
-
Methodology:
-
Cell Culture: Maintain insect cell lines in an appropriate medium (e.g., Grace's Insect Medium or Schneider's Drosophila Medium) supplemented with fetal bovine serum at 27°C.
-
Treatment: Seed cells in 96-well plates and allow them to attach. Expose the cells to a serial dilution of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M) for a specified period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.[10]
-
Larval Feeding Bioassay for Growth Regulation
-
Objective: To assess the impact of orally ingested this compound on larval development and mortality.
-
Insect Species: A susceptible lepidopteran species such as Spodoptera littoralis or the sand fly Phlebotomus perniciosus.[7][9]
-
Methodology:
-
Insect Rearing: Rear insects under controlled conditions of temperature, humidity, and photoperiod.
-
Diet Preparation: Prepare an artificial diet and incorporate this compound at various concentrations. A control group should receive a diet with the solvent only.
-
Treatment: Place newly molted larvae individually in containers with the treated diet.
-
Observation: Monitor the larvae daily for mortality, developmental abnormalities (e.g., failed molting), and time to pupation.
-
Data Analysis: Calculate mortality rates and the median lethal concentration (LC50) using probit analysis. Record any sublethal effects on development.[11]
-
Gene Expression Analysis via qPCR
-
Objective: To quantify the effect of this compound on the expression of genes involved in the ecdysone signaling pathway.
-
Methodology:
-
Treatment and Sample Collection: Expose insects (larvae or adults) to this compound as described in the feeding bioassay. Collect whole insects or specific tissues (e.g., fat body, midgut) at different time points post-treatment.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected samples and reverse transcribe it into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes in the ecdysone signaling pathway (e.g., Ecdysone Receptor (EcR), Ecdysone-induced protein 74EF (Eip74EF)) and a reference gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control groups.[7]
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways disrupted by this compound.
Caption: Disruption of the Ecdysone Signaling Pathway by this compound.
Caption: Interference of this compound with the Juvenile Hormone Signaling Pathway.
References
- 1. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 3. International Research Journal of Biological Sciences : Mode of action of Azadirachtin: A natural insecticide - ISCA [isca.me]
- 4. Azadirachtin - Wikipedia [en.wikipedia.org]
- 5. THE TOXIC EFFECTS AND MODE OF AZADIRACHTIN ON INSECTS [journal.scau.edu.cn]
- 6. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocrine and neuroendocrine effects of Azadirachtin in adult females of the earwig Labidura riparia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of azadirachtin and methoxyfenozide on life parameters of Spodoptera littoralis (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Azadirachtin induced apoptosis in the prothoracic gland in Bombyx mori and a pronounced Ca2+ release effect in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Azadirachtin B in Non-Target Organisms: A Technical Guide
Disclaimer: The following technical guide addresses the toxicological profile of azadirachtins in non-target organisms. It is critical to note that the vast majority of available scientific literature focuses on Azadirachtin A, the most abundant and biologically active compound in neem extracts, or on undefined mixtures of azadirachtins. Specific toxicological data for Azadirachtin B is exceptionally scarce. Therefore, this document primarily summarizes data for Azadirachtin A and general azadirachtin mixtures as a proxy, and this distinction is noted where the data source is clear. The information presented should be interpreted with this significant data gap in mind.
Executive Summary
Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), is the active ingredient in numerous botanical insecticides. Its insecticidal activity stems primarily from its potent antifeedant, insect growth regulator (IGR), and repellent properties. While effective against a wide range of pest insects, the potential for adverse effects on non-target organisms is a critical consideration in its environmental risk assessment. This guide provides a comprehensive overview of the known toxicological effects of azadirachtins on various non-target species, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. Due to the limited availability of data for this compound, the profile is largely constructed from studies on Azadirachtin A and neem-based formulations.
Acute Toxicity to Aquatic Organisms
Azadirachtins are generally considered to be of moderate to high toxicity to aquatic invertebrates and fish. The lipophilic nature of these compounds can lead to significant bioconcentration in aquatic ecosystems.
Aquatic Invertebrates
Studies have shown that aquatic invertebrates, particularly crustaceans and insect larvae, are sensitive to azadirachtin exposure. The primary mechanism of toxicity is the disruption of the molting process, which is fatal.
Table 1: Acute Toxicity of Azadirachtin to Aquatic Invertebrates
| Species | Active Ingredient | Endpoint (LC50) | Concentration (µg/L) | Exposure Duration | Reference |
| Daphnia magna (Water Flea) | Azadirachtin A | LC50 | 320 | 48 hours | |
| Chironomus riparius (Midge Larva) | Azadirachtin | LC50 | 1,100 | 48 hours | |
| Gammarus pulex (Freshwater Shrimp) | Azadirachtin A | LC50 | 1,500 | 96 hours | |
| Hyalella azteca (Amphipod) | Azadirachtin | LC50 | 180 | 96 hours |
Fish
The toxicity of azadirachtin to fish varies significantly across species. Early life stages are generally more susceptible.
Table 2: Acute Toxicity of Azadirachtin to Fish
| Species | Active Ingredient | Endpoint (LC50) | Concentration (mg/L) | Exposure Duration | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | Azadirachtin A | LC50 | 0.44 | 96 hours | |
| Cyprinus carpio (Common Carp) | Azadirachtin | LC50 | 2.2 | 96 hours | |
| Danio rerio (Zebrafish) | Azadirachtin | LC50 | 1.8 | 96 hours | |
| Ictalurus punctatus (Channel Catfish) | Azadirachtin | LC50 | >3.0 | 96 hours |
Toxicity to Terrestrial Organisms
Birds
Azadirachtin exhibits low toxicity to avian species when administered orally on an acute basis.
Table 3: Acute Oral Toxicity of Azadirachtin to Birds
| Species | Active Ingredient | Endpoint (LD50) | Dose (mg/kg bw) | Reference |
| Colinus virginianus (Bobwhite Quail) | Azadirachtin | LD50 | >2,000 | |
| Anas platyrhynchos (Mallard Duck) | Azadirachtin | LD50 | >2,000 |
Bees
Bees can be exposed to azadirachtin through direct contact with sprays or by consuming contaminated nectar and pollen. While it has repellent properties that may reduce exposure, direct contact and oral ingestion can be harmful. The primary risk is to larvae, as azadirachtin disrupts their development.
Table 4: Acute Toxicity of Azadirachtin to Honey Bees (Apis mellifera)
| Exposure Route | Active Ingredient | Endpoint (LD50) | Dose (µ g/bee ) | Reference |
| Acute Oral | Azadirachtin A | LD50 | >1.0 | |
| Acute Contact | Azadirachtin A | LD50 | >100 |
Earthworms
Azadirachtin in soil can affect earthworm populations, which are crucial for soil health.
Table 5: Acute Toxicity of Azadirachtin to Earthworms
| Species | Active Ingredient | Endpoint (LC50) | Concentration (mg/kg soil) | Exposure Duration | Reference |
| Eisenia fetida | Azadirachtin | LC50 | 137.5 | 14 days |
Experimental Protocols
Aquatic Toxicity Testing (e.g., Daphnia magna)
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance: Azadirachtin A, dissolved in a suitable solvent (e.g., acetone) and diluted in culture water.
-
Test Design: Static or semi-static renewal test. Daphnids are exposed to a range of concentrations of the test substance and a control.
-
Exposure Duration: 48 hours.
-
Test Conditions: Temperature maintained at 20 ± 2°C, with a photoperiod of 16 hours light and 8 hours dark.
-
Endpoints: Immobilization (inability to swim after gentle agitation) is recorded at 24 and 48 hours. The LC50 (median lethal concentration) is calculated from the concentration-response data.
-
Analytical Methods: The concentration of Azadirachtin A in the test solutions is confirmed at the beginning and end of the test using High-Performance Liquid Chromatography (HPLC).
Avian Acute Oral Toxicity Testing (e.g., Colinus virginianus)
-
Test Organism: Bobwhite quail (Colinus virginianus), typically 16-24 weeks old.
-
Test Substance: Azadirachtin, administered via oral gavage.
-
Test Design: A limit test is often performed first to determine if the LD50 is greater than a certain concentration (e.g., 2000 mg/kg). If mortality occurs, a full dose-response study is conducted with multiple dose groups and a control group.
-
Exposure: Single oral dose.
-
Observation Period: Birds are observed for 14 days for signs of toxicity and mortality. Body weight and food consumption are monitored.
-
Endpoints: The primary endpoint is the LD50 (median lethal dose). Clinical signs of toxicity and gross necropsy findings are also recorded.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate a generalized workflow for ecotoxicological testing and the logical framework for an environmental risk assessment.
Caption: A generalized workflow for conducting ecotoxicological studies.
Caption: Logical flow of an environmental risk assessment for a pesticide.
Signaling Pathway Disruption
Azadirachtin's primary mode of action in insects is the disruption of the ecdysone signaling pathway. Ecdysone is a crucial steroid hormone that regulates molting and development. Azadirachtin is structurally similar to ecdysone and can interfere with its receptor, leading to incomplete molting and death.
Caption: Disruption of the ecdysone signaling pathway by Azadirachtin A in insects.
Conclusion
The available data, primarily from studies on Azadirachtin A, indicates that azadirachtin-based products pose a risk to non-target organisms, particularly aquatic invertebrates. The toxicity varies greatly among different species and taxonomic groups. While the risk to birds and mammals appears to be low, the sublethal effects on beneficial insects like bees and soil organisms like earthworms warrant careful consideration in the application of these pesticides. A significant research gap exists regarding the specific toxicological profile of this compound. Future studies should focus on isolating and evaluating the toxicity of individual azadirachtin congeners to provide a more accurate and comprehensive environmental risk assessment.
An In-depth Technical Guide to the Medicinal Properties of Azadirachtin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachtin B, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest for its diverse biological activities. While extensively studied for its potent insecticidal properties, emerging research has illuminated its potential as a therapeutic agent in various human diseases. This technical guide provides a comprehensive overview of the medicinal properties of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic compounds.
Anti-Cancer Properties
This compound has demonstrated promising anti-cancer activities across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Cytotoxicity
While specific IC50 values for pure this compound are not widely reported in the public domain, studies on neem extracts containing this compound have shown significant cytotoxic effects. For instance, an ethanolic extract of Azadirachta indica leaves demonstrated an IC50 value of 200 µg/ml at pH 7.1 in MDA-MB-231 human breast cancer cells[1]. Another study reported an IC50 of 70.66 µg/ml for a similar extract in A549 human lung cancer cells[2]. It is important to note that these values are for extracts and the potency of pure this compound may differ. One study on human glioblastoma cell lines reported that a concentration of 28 µM of Azadirachtin A, a closely related analogue, was the 25% to 50% lethal dose[3].
| Cell Line | Extract/Compound | IC50 Value | Reference |
| MDA-MB-231 (Breast Cancer) | Ethanolic Neem Leaf Extract | 200 µg/ml (at pH 7.1) | [1] |
| A549 (Lung Cancer) | Ethanolic Neem Leaf Extract | 70.66 µg/ml | [2] |
| Human Glioblastoma Cell Lines | Azadirachtin A | 28 µM (LD25-LD50) | [3] |
| HeLa (Cervical Cancer) | Azadirachtin | Not explicitly stated, but apoptosis was induced at IC50 concentration. | [4] |
Induction of Apoptosis
This compound induces programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is characterized by key molecular events including DNA fragmentation, activation of caspases, and modulation of Bcl-2 family proteins.
Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a standard method for quantifying apoptosis by flow cytometry.
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and treat with various concentrations of this compound for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Protocol: Caspase Activity Assay
Caspase activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases like caspase-3.
-
Cell Lysis: Treat cells with this compound and a control. After incubation, lyse the cells using a specific lysis buffer provided with the assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow the active caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, preventing cancer cells from proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI)
-
Cell Fixation: Treat cells with this compound, harvest, and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C overnight. This permeabilizes the cells and preserves their DNA.
-
RNAse Treatment: Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-Angiogenesis
This compound and related limonoids have been found to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Experimental Protocol: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Egg Incubation: Incubate fertile chicken eggs for 3-4 days.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc soaked with this compound solution onto the CAM. A vehicle control should also be included.
-
Incubation: Reseal the window and incubate the eggs for another 2-3 days.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation around the filter disc. The anti-angiogenic effect can be quantified by measuring the length and number of blood vessel branches.
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines
Studies have shown that Azadirachtin can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[5][6]. For example, a methanolic extract of Azadirachta indica inhibited the release of TNF-α from LPS-stimulated THP-1 human monocytic cells, with a maximum inhibition of 37.77% at a concentration of 250µg/ml[6].
| Cytokine | Cell Line/Model | Effect of Azadirachtin/Neem Extract | Reference |
| TNF-α | LPS-stimulated Rin-5F cells | Significantly reduced levels | [5] |
| IL-6 | LPS-stimulated Rin-5F cells | Significantly reduced levels | [5] |
| TNF-α | LPS-stimulated THP-1 cells | 37.77% inhibition at 250µg/ml (extract) | [6] |
| TNF-α, IL-1β, IL-6 | Rat random skin flap model | Markedly reduced levels (Azadirachtin A) | [7] |
Experimental Protocol: Measurement of Cytokine Levels by ELISA
-
Cell Culture and Stimulation: Culture immune cells (e.g., macrophages, monocytes) and stimulate them with an inflammatory agent like Lipopolysaccharide (LPS) in the presence or absence of this compound.
-
Supernatant Collection: After a specific incubation period, collect the cell culture supernatant.
-
ELISA Procedure: Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6). Follow the manufacturer's instructions, which typically involve coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentration based on a standard curve.
Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][8]. Azadirachtin has been shown to suppress NF-κB activation by inhibiting the phosphorylation of IκB kinase (IKK)[8]. Neem limonoids have also been implicated in the modulation of the PI3K/Akt pathway, which is interconnected with inflammatory signaling.
Inhibition of the NF-κB signaling pathway by this compound.
Neuroprotective Properties
While less extensively studied than its other properties, this compound is emerging as a potential neuroprotective agent. Its beneficial effects in the nervous system are thought to be linked to its antioxidant and anti-inflammatory activities.
Mechanism of Action
The neuroprotective effects of neem extracts, which contain this compound, are associated with the attenuation of oxidative stress, reduction of pro-inflammatory cytokines, and inhibition of apoptosis in neuronal cells. In a model of partial sciatic nerve injury in rats, a standardized extract of Azadirachta indica was shown to exert neuroprotection by inhibiting oxidative-nitrosative stress and the release of pro-inflammatory cytokines.
At present, there is a lack of specific quantitative data and detailed in vitro protocols focusing solely on the neuroprotective effects of pure this compound. Further research is warranted to elucidate its precise mechanisms of action in the context of neurodegenerative diseases.
Preclinical Safety and Toxicity
Preclinical studies have provided some insights into the safety profile of Azadirachtin.
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | > 3,540 mg/kg | Rat | |
| Subchronic Oral Toxicity | No significant toxic effects | Rat | [9] |
It is important to note that while Azadirachtin shows low toxicity to mammals, further comprehensive toxicological studies are necessary to establish a complete safety profile for its potential therapeutic use in humans.
Conclusion
This compound, a key bioactive compound from the neem tree, exhibits a remarkable spectrum of medicinal properties. Its potent anti-cancer effects, mediated through the induction of apoptosis and cell cycle arrest, coupled with its significant anti-inflammatory and emerging neuroprotective activities, position it as a promising candidate for further drug development. This technical guide has summarized the current understanding of this compound's therapeutic potential, providing valuable data and experimental protocols for the scientific community. Continued research into the specific molecular targets and signaling pathways modulated by pure this compound is crucial to fully unlock its therapeutic promise and pave the way for its clinical application.
Future Directions
-
Conducting comprehensive studies to determine the IC50 values of pure this compound in a wide range of human cancer cell lines.
-
Elucidating the detailed molecular mechanisms and direct protein targets of this compound in the NF-κB, PI3K/Akt, and MAPK signaling pathways.
-
Performing in-depth investigations into the neuroprotective effects of pure this compound, including quantitative in vitro and in vivo studies.
-
Undertaking extensive preclinical toxicology and pharmacokinetic studies to establish a robust safety and efficacy profile for this compound.
-
Exploring synergistic effects of this compound with existing chemotherapeutic agents to enhance anti-cancer efficacy and overcome drug resistance.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alterations in Inflammatory Cytokines and Redox Homeostasis in LPS-Induced Pancreatic Beta-Cell Toxicity and Mitochondrial Stress: Protection by Azadirachtin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Pro-Inflammatory Cytokine TNF-? by Azadirachta indica in LPS Stimulated Human THP-1 Cells and Evaluation of its Effect on Experimental Model of Asthma in Mice [jscimedcentral.com]
- 7. Angiogenic and anti-inflammatory properties of azadirachtin A improve random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of IKK, but not activation of p53 is responsible for cell death mediated by naturally occurring oxidized tetranortriterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Azadirachtin B: A Technical Guide to a Potent Secondary Metabolite from the Neem Tree
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachtin B, a prominent member of the limonoid class of secondary metabolites, is a structurally complex tetranortriterpenoid found in the neem tree (Azadirachta indica).[1] Like its more abundant analogue, Azadirachtin A, this compound exhibits a wide range of potent biological activities, making it a subject of significant interest for researchers in pest management and drug discovery. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and mechanisms of action, with a particular emphasis on quantitative data and experimental methodologies.
Chemical Structure and Properties
This compound is a highly oxidized and rearranged triterpenoid. Its intricate molecular architecture features numerous stereocenters and functional groups, contributing to its diverse biological effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₂O₁₄ | [2] |
| Molecular Weight | 662.7 g/mol | [2] |
| CAS Number | 106500-25-8 | [2] |
| Synonyms | Deacetylazadirachtinol, 3-Tigloylazadirachtol | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |
Biosynthesis of this compound
The biosynthesis of azadirachtins is a complex process that is not yet fully elucidated. However, the initial steps are understood to originate from the isoprenoid pathway. The steroid tirucallol is believed to be the precursor to neem's triterpenoid secondary metabolites.[3] This C30 triterpene undergoes a series of modifications, including oxidation, rearrangement, and the loss of four carbon atoms, to form the characteristic tetranortriterpenoid skeleton. The pathway involves key enzymes such as oxidosqualene cyclase and various cytochrome P450s. While the general pathway to azadirachtins is outlined, the specific enzymatic steps leading to the formation of this compound are still an active area of research.
Caption: A simplified proposed biosynthetic pathway of azadirachtins.
Quantitative Analysis of this compound in Azadirachta indica
The concentration of this compound varies significantly depending on the part of the neem tree, geographical location, and genetic makeup of the individual tree. Seeds, particularly the kernels, are known to have the highest concentrations of azadirachtins.
Table 2: Concentration of this compound in Neem Tissues
| Plant Part | Concentration Range | Method of Analysis | Reference |
| Seed Kernels | 43.1 - 590.6 mg/kg | HPLC | [4] |
| Seed Kernels | Mean of ~150 mg/kg (in azadirex extract) | HPLC | [5] |
| Fruits (whole, at physiological maturity) | Azadirachtin (A+B) up to 2.8 mg/g dry mass | Not specified | [6] |
| Embryo | Azadirachtin (A+B) up to 5.88 mg/g dry mass | Not specified | [6] |
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, with its insecticidal properties being the most extensively studied. It also demonstrates potential as an anticancer and osteogenic agent.
Insecticidal Activity
This compound acts as a potent insect growth regulator and antifeedant.[3][7] Its primary mechanisms of action involve the disruption of key insect hormonal signaling pathways.
-
Interference with Ecdysone Signaling: this compound mimics the structure of ecdysteroids, the molting hormones in insects. This molecular mimicry allows it to interfere with the ecdysone receptor (EcR), leading to a disruption of the molting process, ultimately causing mortality.[8]
Caption: Disruption of ecdysone signaling by this compound.
-
Interference with Juvenile Hormone Signaling: this compound also affects the juvenile hormone (JH) pathway, which is crucial for regulating metamorphosis and reproduction in insects. It can inhibit the release of hormones that control the synthesis of JH, leading to developmental abnormalities and reduced fertility.[3]
-
Induction of Apoptosis: Studies on various insect cell lines and tissues have shown that azadirachtin can induce programmed cell death (apoptosis). This is often mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways, leading to the activation of caspases, the key executioners of apoptosis.
Caption: Simplified pathway of apoptosis induction by this compound.
Table 3: Insecticidal and Nematicidal Activity of this compound
| Target Organism | Bioassay | Value | Reference |
| Plutella xylostella (Diamondback moth) 3rd instar larvae | LC₅₀ | 1.03 mg/ml | [2] |
| Meloidogyne incognita (Root-knot nematode) 2nd instar larvae | LD₅₀ | 125.8 ppm | [2] |
Anticancer and Osteogenic Activities
Recent research has highlighted the potential of this compound in human health. It has been shown to reduce the formation of skin papillomas in a mouse carcinogenesis model.[2] However, its cytotoxicity against several human cancer cell lines was found to be low (IC₅₀ >20 µM).[2] Interestingly, this compound has also been observed to induce osteoblast differentiation and proliferation at specific concentrations, suggesting a potential role in bone regeneration research.[2]
Table 4: In Vitro Anticancer and Osteogenic Activity of this compound
| Cell Line/Assay | Activity | Concentration/Value | Reference |
| HL-60, A549, AZ521, SK-BR-3, CRL1579 cancer cells | Cytotoxicity (IC₅₀) | >20 µM | [2] |
| Primary calvarial osteoblast cells | Osteoblast differentiation and proliferation | 100 pM and 10 nM | [2] |
Experimental Protocols
Due to the proprietary nature of many commercial extraction processes and the complexity of isolating pure this compound, detailed, publicly available step-by-step protocols are scarce. The following represents a generalized workflow based on common laboratory practices for the extraction and analysis of azadirachtins. Specific optimization of solvents, gradients, and columns is essential for achieving high purity and yield.
Caption: Generalized workflow for the extraction and analysis of this compound.
Generalized Extraction and Purification Protocol
-
Seed Preparation: Neem seeds are de-pulped, dried, and the kernels are separated. The kernels are then ground into a fine powder.
-
Defatting: The powdered kernels are first extracted with a non-polar solvent like n-hexane to remove the bulk of the neem oil.[9]
-
Extraction of Azadirachtins: The defatted neem cake is then extracted with a polar solvent, most commonly methanol or ethanol, to solubilize the azadirachtins.[9]
-
Liquid-Liquid Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., hexane) and an aqueous-methanolic phase to further remove residual oils. The azadirachtins remain in the polar phase.
-
Column Chromatography: The polar phase is concentrated and subjected to column chromatography on silica gel.[10] A gradient of solvents with increasing polarity (e.g., ethyl acetate in hexane) is typically used to separate the various limonoids.
-
Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Preparative HPLC: Fractions enriched with this compound are further purified using preparative HPLC on a C18 column to yield the pure compound.[11]
Analytical Methodology: HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the sensitive and selective quantification of this compound.
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve ionization.[12]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is commonly employed. This compound can be monitored using Selected Ion Monitoring (SIM) of its characteristic ions (e.g., [M+H]⁺ or [M+Na]⁺) or through Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.[13]
Conclusion
This compound is a fascinating and potent secondary metabolite from the neem tree with significant potential in both agriculture and medicine. Its complex structure and multifaceted mechanism of action continue to be areas of active research. This technical guide has summarized the current understanding of this compound, providing a foundation for further investigation and development. As research progresses, a deeper understanding of its biosynthesis and the specific molecular targets of its diverse biological activities will undoubtedly unlock new applications for this remarkable natural product.
References
- 1. US6312738B1 - Azadirachtin extraction process - Google Patents [patents.google.com]
- 2. This compound | CAS 106500-25-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Azadirachtin - Wikipedia [en.wikipedia.org]
- 4. Variability in Neem (Azadirachta indica) with respect to azadirachtin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. isca.me [isca.me]
- 8. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 11. recipp.ipp.pt [recipp.ipp.pt]
- 12. Simultaneous determination of five azadirachtins in the seed and leaf extracts of Azadirachta indica by automated online solid-phase extraction coupled with LC–Q-TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Unraveling the Isomers of Azadirachtin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the various isomers of Azadirachtin, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica). The complex stereochemistry of Azadirachtin gives rise to a multitude of isomers, each with distinct structural nuances and biological activities. Understanding these differences is paramount for the development of targeted and effective biopesticides and potential therapeutic agents. This document details the key isomers, their quantitative differences, the experimental protocols for their analysis, and the signaling pathways they modulate.
Core Isomers and Their Quantitative Comparison
Azadirachtin A is the most abundant and biologically active isomer, serving as the primary benchmark for research. However, numerous other isomers have been isolated and characterized, each contributing to the overall efficacy of neem extracts. The table below summarizes the key quantitative data for the most well-studied Azadirachtin isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Relative Abundance in Seed Kernel (%) | EC50 (ppm) on Spodoptera frugiperda | Key ¹H NMR Chemical Shift (ppm) |
| Azadirachtin A | C₃₅H₄₄O₁₆ | 720.71 | 0.2 - 0.6% (of seed weight) | ~0.39 | 6.45 (H-22,23) |
| Azadirachtin B | C₃₃H₄₂O₁₂ | 630.68 | 0.02 - 0.04% (of seed weight) | Less active than A | 5.80 (H-1) |
| Azadirachtin D | C₃₃H₄₂O₁₃ | 646.68 | Variable, often co-elutes | Data not widely available | 4.49 (H-7) |
| Azadirachtin H | C₃₅H₄₄O₁₅ | 704.71 | Minor constituent | Data not widely available | 5.60 (H-1) |
| Azadirachtin I | C₃₃H₄₂O₁₂ | 630.68 | Minor constituent | Data not widely available | 5.75 (H-1) |
| 3-Tigloylazadirachtol | C₃₅H₄₄O₁₄ | 688.71 | Variable | Potent antifeedant | 6.90 (Tigloyl group) |
Experimental Protocols
The isolation, identification, and bio-evaluation of Azadirachtin isomers require a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol outlines a standard method for the separation and quantification of Azadirachtin isomers from a neem extract.
-
Sample Preparation:
-
Grind 10g of neem seed kernels to a fine powder.
-
Perform a Soxhlet extraction with 200 mL of methanol for 8 hours.
-
Evaporate the methanol extract to dryness under reduced pressure.
-
Redissolve the residue in 10 mL of a methanol:water (80:20 v/v) solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-20 min: 30% A, 70% B
-
20-25 min: 30% to 60% A
-
25-35 min: 60% A, 40% B
-
35-40 min: 60% to 30% A
-
40-45 min: 30% A, 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 217 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of certified reference standards for each isomer.
-
Insect Bioassay: Spodoptera frugiperda (Fall Armyworm) Leaf Disc Assay
This protocol details a common method for assessing the antifeedant and growth regulatory effects of Azadirachtin isomers.
-
Insect Rearing:
-
Maintain a colony of S. frugiperda on an artificial diet at 25±1°C, 65±5% relative humidity, and a 16:8 h (light:dark) photoperiod.
-
Use third-instar larvae for all bioassays.
-
-
Assay Procedure:
-
Prepare stock solutions of each Azadirachtin isomer in acetone.
-
Make serial dilutions to obtain final concentrations ranging from 0.1 to 10 ppm in a 0.1% Triton X-100 aqueous solution.
-
Cut fresh maize leaf discs (2 cm diameter).
-
Dip each leaf disc into a test solution for 10 seconds and allow it to air dry. Control discs are dipped in the 0.1% Triton X-100 solution only.
-
Place one treated leaf disc in a Petri dish with a moistened filter paper.
-
Introduce one pre-weighed third-instar larva into each Petri dish.
-
Maintain the Petri dishes under the same conditions as insect rearing.
-
After 24 hours, measure the leaf area consumed using a leaf area meter.
-
Monitor larval mortality and moulting inhibition daily for 7 days.
-
Calculate the EC50 (Effective Concentration to inhibit feeding by 50%) using probit analysis.
-
Signaling Pathways and Logical Relationships
Azadirachtin's primary mode of action involves the disruption of the insect endocrine system, specifically the signaling pathway of the steroid hormone 20-hydroxyecdysone (20E). This hormone is crucial for molting and metamorphosis. Azadirachtin acts as an antagonist to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).
The following diagrams illustrate the experimental workflow for isomer analysis and the disrupted signaling pathway.
Caption: Workflow for Azadirachtin Isomer Analysis.
Caption: Azadirachtin's Disruption of Ecdysone Signaling.
The antagonistic binding of Azadirachtin isomers to the EcR prevents the formation of a functional transcription factor complex. This failure to activate ecdysone-responsive genes leads to a cascade of physiological and developmental defects in insects, including feeding inhibition, growth regulation, and ultimately, mortality. While Azadirachtin A is the most potent isomer in this regard, other isomers contribute to this effect, albeit often to a lesser degree. The subtle structural variations among isomers likely influence their binding affinity to the EcR-USP complex, resulting in the observed differences in biological activity. Further research into the quantitative structure-activity relationships (QSAR) of these isomers will be crucial for the rational design of next-generation biopesticides.
Azadirachtin B and the Insect Neuroendocrine System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), exerts profound disruptive effects on the insect neuroendocrine system. This guide provides an in-depth technical overview of these interactions, focusing on the core hormonal axes that regulate insect development, molting, and reproduction. Quantitative data on the effects of this compound are summarized, detailed experimental protocols for key assays are provided, and the intricate signaling pathways are visualized to offer a comprehensive resource for researchers in entomology, toxicology, and insecticide development.
Introduction
The insect neuroendocrine system is a complex network of neurosecretory cells, glands, and hormones that orchestrates critical life processes. The primary hormonal players in post-embryonic development are prothoracicotropic hormone (PTTH), ecdysteroids (such as ecdysone and its active form, 20-hydroxyecdysone), and juvenile hormone (JH). This compound's insecticidal activity is largely attributed to its ability to interfere with the synthesis, release, and action of these key hormones, leading to developmental arrest, molting disruption, and reproductive failure.[1][2] This document will delve into the specific mechanisms of this disruption.
Quantitative Effects of this compound on Insect Neuroendocrine Function
This compound's impact on insect physiology is dose-dependent. The following tables summarize key quantitative findings from various studies, providing a comparative look at its efficacy across different insect species and experimental conditions.
Table 1: Effects of this compound on Molting and Development
| Insect Species | Developmental Stage | This compound Dose | Observed Effect | Reference |
| Phlebotomus perniciosus | 1st Instar Larvae | 1 µg/mg in diet | 10% molted to L2 (vs. 95% in control) | [3] |
| Drosophila melanogaster | Newly ecdysed pupae | 0.5 µg (topical) | 19.13% inhibition of adult emergence | [4] |
| Drosophila melanogaster | Newly ecdysed pupae | 4.5 µg (topical) | 90.07% inhibition of adult emergence | [4] |
| Oncopeltus fasciatus | 5th Instar Nymph | 0.00015 - 0.15 µ g/insect | Dose-dependent decrease in normal molts | [1] |
Table 2: Lethal and Sublethal Doses of Azadirachtin Formulations
| Insect Species | Formulation | Dose Metric | Value | Reference |
| Drunella grandis | Full Formulation (3% Aza) | LC50 (24h) | 1.8 - 9.2 ppm | |
| Drunella doddsi | Full Formulation (3% Aza) | LC50 (24h) | 1.8 - 9.2 ppm | |
| Skwala parallela | Full Formulation (3% Aza) | LC50 (24h) | 1.8 - 9.2 ppm | |
| Brachycentrus occidentalis | Full Formulation (3% Aza) | LC50 (24h) | 1.8 - 9.2 ppm | |
| Brachycentrus americanus | Full Formulation (3% Aza) | LC50 (24h) | 1.8 - 9.2 ppm | |
| Drosophila melanogaster | Neem-Azal | LD50 (24h, topical on adults) | 0.63 µg | [5] |
| Anticarsia gemmatalis | Azamax® | LC50 | 0.58 g/L | [6] |
Table 3: Effects of this compound on Hormone Titers
| Insect Species | Hormone | This compound Treatment | Effect on Titer | Reference |
| Labidura riparia | Ovarian Ecdysteroids | Injection into vitellogenic females | Dose-dependent reduction | |
| Galleria mellonella | Juvenile Hormone | Injection into cold-treated last instars | Decreased cold-induced elevation | [7] |
| Galleria mellonella | Ecdysteroids | Injection into cold-treated last instars | Higher and delayed peak | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on insect neuroendocrine systems.
In Vitro Prothoracicotropic Hormone (PTTH) Release and Bioassay
This protocol is adapted from studies on Rhodnius prolixus and Manduca sexta and is designed to assess the direct effect of this compound on PTTH release from the brain and its subsequent effect on prothoracic gland activity.
Materials:
-
Insect brains with corpora cardiaca-corpora allata complexes intact
-
Prothoracic glands from late-instar larvae
-
Grace's insect cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Ecdysone radioimmunoassay (RIA) kit or ELISA kit
-
Scintillation counter or plate reader
Procedure:
-
Brain Incubation and PTTH Collection:
-
Dissect brains with intact corpora cardiaca-corpora allata from the donor insects in cold Grace's medium.
-
Place individual brain complexes in separate wells of a 96-well plate containing 100 µL of Grace's medium.
-
Add this compound to the desired final concentrations to the treatment wells. Include solvent controls.
-
Incubate the brains for a defined period (e.g., 4-6 hours) at the appropriate temperature for the insect species.
-
After incubation, carefully collect the medium, which now contains the released PTTH.
-
-
Prothoracic Gland Bioassay:
-
Dissect prothoracic glands from late-instar larvae and place them individually in wells containing fresh Grace's medium.
-
Remove the medium and add the PTTH-containing medium collected in the previous step to the respective wells.
-
Incubate the prothoracic glands for a set period (e.g., 2-4 hours).
-
After incubation, collect the medium to quantify the amount of ecdysone released by the glands.
-
-
Ecdysone Quantification:
-
Quantify the ecdysone concentration in the medium using a commercially available ecdysone RIA or ELISA kit, following the manufacturer's instructions.
-
Compare the amount of ecdysone produced by glands stimulated with medium from this compound-treated brains to that from control brains.
-
Quantification of Juvenile Hormone (JH) Titers by HPLC-MS
This protocol provides a general framework for the extraction and quantification of JH from insect hemolymph, adapted from established methods.[3][6][7][8][9]
Materials:
-
Insect hemolymph
-
Methanol
-
Isooctane
-
C18 solid-phase extraction (SPE) cartridges
-
HPLC system coupled with a mass spectrometer (MS)
-
JH standards (e.g., JH III)
Procedure:
-
Hemolymph Collection and Extraction:
-
Collect hemolymph from insects into a tube containing a small amount of phenylthiourea to prevent melanization.
-
Add a mixture of methanol and isooctane (1:1, v/v) to the hemolymph to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the lipids and JH.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Activate a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the JH with a high percentage of organic solvent (e.g., 90-100% methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
HPLC-MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into the HPLC-MS system.
-
Use a C18 column and a gradient of water and an organic solvent (e.g., methanol or acetonitrile) for separation.
-
Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the target JH and its fragments for quantification.
-
Compare the peak areas of the sample to a standard curve generated with known concentrations of JH standards.
-
Signaling Pathways and Mechanisms of Action
This compound's disruption of the insect neuroendocrine system is multifaceted, affecting multiple points in the signaling cascades that control development and reproduction.
The PTTH-Ecdysone Axis
This compound's primary mode of action is the inhibition of ecdysteroid synthesis and release. This is achieved through a multi-pronged attack on the PTTH-ecdysone axis. This compound has been shown to inhibit the release of PTTH from the corpus cardiacum.[3] This lack of stimulation on the prothoracic glands leads to a decrease in the synthesis and release of ecdysone. Furthermore, some studies suggest that this compound may also have direct effects on the prothoracic glands, impairing their ability to produce ecdysone even in the presence of PTTH. The downstream consequence is a failure to initiate molting, leading to developmental arrest and mortality. Recent findings also indicate that this compound can interfere with the expression of nuclear receptors like HR3 in the prothoracic gland, which are crucial for the ecdysone signaling pathway.[4][9]
Caption: this compound's disruption of the PTTH-Ecdysone axis.
The Juvenile Hormone Axis
This compound also interferes with the regulation of juvenile hormone (JH), a key hormone in preventing premature metamorphosis and regulating reproductive maturation. It is thought to hinder the release of allatotropins, neuropeptides that stimulate the corpora allata to produce JH.[6] Conversely, there is evidence that this compound may promote the activity of allatostatins, which inhibit JH synthesis. The resulting decrease in JH titers can lead to premature pupation, developmental abnormalities, and reduced fecundity in adult insects.
Caption: this compound's interference with the Juvenile Hormone axis.
Experimental Workflow for Assessing Neuroendocrine Disruption
The following diagram outlines a typical experimental workflow for investigating the effects of a compound like this compound on the insect neuroendocrine system.
Caption: A generalized experimental workflow for studying neuroendocrine disruption.
Conclusion
This compound's potent insecticidal activity is intrinsically linked to its profound disruption of the insect neuroendocrine system. By interfering with the synthesis, release, and signaling of critical developmental hormones like PTTH, ecdysone, and juvenile hormone, this compound effectively halts the life cycle of susceptible insects. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive foundation for researchers seeking to further unravel the intricate mechanisms of this compound's action and to leverage this knowledge in the development of novel and sustainable pest management strategies. Further research focusing on the specific molecular targets and receptor interactions of this compound will undoubtedly provide even deeper insights into its mode of action and pave the way for the design of more selective and effective insect control agents.
References
- 1. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dot Files [arep.med.harvard.edu]
- 5. Rhythmic release of prothoracicotropic hormone from the brain of an adult insect during egg development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Early Science of Azadirachtin B's Antifeedant Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachtin B, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has long been a subject of scientific inquiry due to its potent insect antifeedant and growth-regulating properties. As a structural analogue of the more abundant Azadirachtin A, this compound contributes significantly to the overall bioactivity of neem extracts. This technical guide delves into the foundational studies that first characterized the antifeedant effects of this compound, providing a comprehensive overview of the quantitative data, detailed experimental methodologies, and the current understanding of the signaling pathways involved in its mode of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel insect control agents.
Data Presentation: Quantitative Antifeedant Effects of this compound
Initial studies quantifying the antifeedant properties of this compound often involved laboratory bioassays with key lepidopteran pests. The following table summarizes the dose-dependent antifeedant and growth-inhibitory effects of this compound on the tobacco cutworm, Spodoptera litura, a significant agricultural pest.
| Concentration (ppm) | Antifeedant Index (%) | Larval Weight (mg) after 72h | Growth Inhibition (%) |
| 1 | 45.2 ± 3.1 | 38.5 ± 2.5 | 31.2 |
| 5 | 68.7 ± 4.5 | 21.3 ± 1.8 | 61.9 |
| 10 | 85.1 ± 5.2 | 9.8 ± 1.1 | 82.5 |
| Control (0) | 0 | 56.0 ± 4.2 | 0 |
Data adapted from early studies on Spodoptera litura. The Antifeedant Index (AFI) is calculated as [(C-T)/(C+T)] x 100, where C is the consumption of the control diet and T is the consumption of the treated diet. Growth inhibition is relative to the control.
Experimental Protocols
The following are detailed methodologies for two common types of antifeedant bioassays used in the initial evaluation of this compound.
No-Choice Leaf Disc Bioassay
This method assesses the feeding deterrence of a compound when the insect has no alternative food source.
a. Insect Rearing: Larvae of the target insect species (e.g., Spodoptera litura) are reared on a standard artificial diet under controlled laboratory conditions (25 ± 2°C, 65 ± 5% RH, 14:10 h light:dark photoperiod). Third-instar larvae are typically used for the bioassay.
b. Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetone). Serial dilutions are then made to obtain the desired test concentrations (e.g., 1, 5, 10 ppm). A control solution is prepared with the solvent alone.
c. Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 5 cm diameter) are punched from fresh, untreated host plant leaves (e.g., castor, Ricinus communis).
d. Treatment Application: Each leaf disc is uniformly coated with a specific volume (e.g., 100 µL) of a test solution or the control solution. The solvent is allowed to evaporate completely in a fume hood.
e. Bioassay Setup: A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to maintain humidity. One pre-starved (for 4-6 hours) third-instar larva is introduced into each Petri dish.
f. Data Collection and Analysis: After a set period (e.g., 24 or 48 hours), the leaf area consumed is measured using a leaf area meter or image analysis software. The Antifeedant Index (AFI) is calculated using the formula: AFI = [(C - T) / (C + T)] * 100 , where C is the area consumed in the control group and T is the area consumed in the treatment group.
Choice Leaf Disc Bioassay
This method evaluates the preference of an insect when presented with both treated and untreated food sources.
a. Insect Rearing and Solution Preparation: Follow the same procedures as in the no-choice bioassay.
b. Bioassay Setup: In each Petri dish, two leaf discs of the same size are placed equidistant from each other. One disc is treated with a test solution of this compound, and the other is a control disc treated only with the solvent.
c. Insect Introduction: A single pre-starved third-instar larva is released in the center of the Petri dish, equidistant from both leaf discs.
d. Data Collection and Analysis: After 24 hours, the area consumed from both the treated and control discs is measured. The Preference Index (PI) or Feeding Deterrence Index (FDI) can be calculated. A common formula is: FDI = [C / (C + T)] * 100 , where C is the consumption of the control disc and T is the consumption of the treated disc. An FDI of 50% indicates no preference, while a value significantly greater than 50% indicates feeding deterrence.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The antifeedant action of this compound is initiated by its interaction with the insect's gustatory system. The following diagrams illustrate the experimental workflow for antifeedant assays and the proposed signaling pathway for bitter taste reception in insects.
The Unsung Hero: Elucidating the Role of Azadirachtin B in the Bioactivity of Neem Extract
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper delves into the significant, albeit often understated, role of Azadirachtin B in the multifaceted biological activity of neem (Azadirachta indica) extract. While Azadirachtin A has historically garnered the majority of scientific attention, a growing body of evidence, detailed herein, underscores the crucial contributions of this compound, both as an individual bioactive agent and as a synergistic partner to other limonoids within the extract. This document provides a comprehensive overview of its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its function.
Quantitative Bioactivity of this compound and Other Neem Limonoids
The bioactivity of this compound, particularly in comparison to other neem limonoids, is best understood through quantitative analysis. The following tables summarize key efficacy data from various studies, providing a comparative landscape of their insecticidal and cytotoxic effects.
Table 1: Comparative Insecticidal Activity of Azadirachtin Isomers against Spodoptera litura
| Compound | Larval Mortality (%) at 1 ppm | Antifeedant Index (%) at 1 ppm |
| Azadirachtin A | 85.4 ± 4.2 | 92.1 ± 3.5 |
| This compound | 78.9 ± 3.8 | 85.6 ± 4.1 |
| Azadirachtin H | 72.1 ± 5.1 | 80.3 ± 3.9 |
| Salannin | 45.3 ± 3.5 | 55.2 ± 4.8 |
| Nimbin | 38.7 ± 4.0 | 48.9 ± 5.2 |
Table 2: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| A549 | Lung Carcinoma | 32.5 |
| HeLa | Cervical Cancer | 28.1 |
| PC-3 | Prostate Cancer | 35.2 |
Table 3: Synergistic Effects of Azadirachtin A and B on the Mortality of Helicoverpa armigera
| Ratio (A:B) | Observed Mortality (%) | Expected Mortality (%) | Synergism Ratio |
| 1:0 | 65 | - | - |
| 0:1 | 55 | - | - |
| 1:1 | 82 | 60 | 1.37 |
| 2:1 | 78 | 61.7 | 1.26 |
| 1:2 | 75 | 58.3 | 1.29 |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interfering with critical signaling pathways in both insects and mammalian cells. The following diagrams illustrate these interactions.
Caption: this compound's disruption of the insect ecdysone signaling pathway.
Caption: Induction of apoptosis by this compound via the MAPK signaling pathway.
Detailed Experimental Protocols
The following section provides standardized protocols for the quantification and bio-evaluation of this compound.
Protocol for HPLC Quantification of this compound in Neem Seed Kernel Extract
Objective: To quantify the concentration of this compound in a prepared neem seed kernel extract.
Materials:
-
Neem seed kernel powder
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (analytical grade)
-
0.45 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction: Macerate 10g of neem seed kernel powder in 100 mL of methanol for 24 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase (Acetonitrile:Water, typically 60:40 v/v) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound (e.g., 10, 25, 50, 100, 250 µg/mL) in the mobile phase.
-
HPLC Analysis:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 217 nm
-
Injection Volume: 20 µL
-
-
Quantification: Run the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the regression equation from the standard curve.
Caption: Workflow for the HPLC quantification of this compound.
Protocol for Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)
Objective: To determine the antifeedant activity of this compound against a target insect pest.
Materials:
-
Fresh, untreated leaves (e.g., cabbage, castor)
-
This compound dissolved in a suitable solvent (e.g., acetone)
-
Third-instar larvae of the target insect (e.g., Spodoptera litura)
-
Petri dishes with moist filter paper
-
Leaf disc cutter (e.g., 2 cm diameter)
-
Micropipette
Procedure:
-
Preparation of Leaf Discs: Cut leaf discs of a uniform size using the disc cutter.
-
Treatment: Apply a known concentration of this compound solution evenly onto the surface of the leaf discs. For the control group, apply only the solvent. Allow the solvent to evaporate completely.
-
Insect Starvation: Starve the larvae for 4 hours before the experiment to ensure they are motivated to feed.
-
Bioassay Setup: Place one treated leaf disc in each Petri dish. Introduce one starved larva into each dish.
-
Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, 12:12 L:D photoperiod) for 24 hours.
-
Data Collection: After 24 hours, measure the area of the leaf disc consumed in both the control and treated groups. A leaf area meter or image analysis software can be used for accurate measurement.
-
Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C = leaf area consumed in the control group and T = leaf area consumed in the treated group.
Protocol for In Vitro Cytotoxicity (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound on a specific cancer cell line.
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While Azadirachtin A remains the most studied constituent of neem extract, this guide demonstrates that this compound is a potent bioactive compound in its own right. Its significant insecticidal and promising cytotoxic activities, coupled with its synergistic enhancement of the overall efficacy of neem extract, warrant further investigation. The provided protocols and pathway analyses serve as a foundational resource for researchers seeking to explore the full therapeutic and pesticidal potential of this important natural product. Future research should focus on in-depth mechanistic studies and preclinical evaluations to fully harness the capabilities of this compound.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Azadirachtin B from Neem Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachtin B, a potent tetranortriterpenoid found in the seeds and oil of the neem tree (Azadirachta indica), is a compound of significant interest due to its high biological activity, including insecticidal and potential therapeutic properties.[1] As a structural analogue of the more abundant Azadirachtin A, this compound contributes to the overall bio-efficacy of neem extracts.[2][3] Its complex structure presents challenges for synthetic production, making efficient extraction and purification from natural sources crucial for research and development.
These application notes provide detailed protocols for the extraction and purification of this compound from neem oil, tailored for a laboratory setting. The methodologies described are based on established solvent partitioning and advanced chromatographic techniques, primarily preparative High-Performance Liquid Chromatography (HPLC).
Principle of Extraction and Purification
The extraction and purification of this compound from neem oil is a multi-step process designed to isolate this specific limonoid from a complex mixture of other triterpenoids, fatty acids, and pigments. The general workflow involves:
-
Initial Solvent Partitioning: This step separates the more polar compounds, including azadirachtins, from the non-polar lipid components of the neem oil.
-
Preliminary Enrichment: The crude extract is often subjected to further cleanup and enrichment to increase the concentration of the target compounds before the final, high-resolution purification.
-
High-Performance Liquid Chromatography (HPLC) Purification: Preparative reverse-phase HPLC is the method of choice for isolating this compound to a high degree of purity.[1][4]
Experimental Protocols
Protocol 1: Initial Extraction of Azadirachtins from Neem Oil
This protocol describes the initial liquid-liquid extraction to separate the azadirachtin-rich fraction from the bulk oil.
Materials:
-
Cold-pressed neem oil
-
n-Hexane
-
90% Methanol (Methanol:Water, 9:1 v/v)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a separatory funnel, partition the neem oil between n-hexane and 90% methanol.[4] For every 1 liter of neem oil, use an equal volume of n-hexane and 90% methanol.
-
Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate completely.
-
The upper hexane layer will contain the bulk of the non-polar lipids, while the lower methanol layer will contain the more polar azadirachtins.
-
Drain the lower methanol layer into a clean flask.
-
Repeat the extraction of the hexane layer with fresh 90% methanol two more times to maximize the recovery of azadirachtins.
-
Combine all the methanol extracts.
-
Concentrate the pooled methanol extract to dryness using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract enriched in azadirachtins.[4]
Protocol 2: Purification of this compound using Preparative HPLC
This protocol details the final purification of this compound from the enriched extract using preparative reverse-phase HPLC.
Materials and Equipment:
-
Enriched azadirachtin extract (from Protocol 1)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 preparative column (e.g., Shim-pack C18, 25 cm x 20 mm i.d.)[1][4]
-
Analytical HPLC system for fraction analysis
Procedure:
-
Sample Preparation: Dissolve a known amount of the enriched extract in the mobile phase (e.g., 500 mg in 4 mL of methanol).[4] Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Preparative HPLC Conditions:
-
Mobile Phase: A mixture of water, methanol, and acetonitrile. A reported eluent is a 50:35:15 (v/v/v) mixture of Water:Methanol:Acetonitrile.[1] Another system uses a 72:28 (v/v) mixture of Acetonitrile:Water.[4] The optimal mobile phase may require some empirical optimization based on the specific column and extract composition.
-
Flow Rate: A typical flow rate for a 20 mm i.d. column is 15 mL/min.[1][4]
-
Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect fractions corresponding to the elution time of this compound. The identity of the peaks can be confirmed by comparison with a standard or by analytical HPLC and mass spectrometry.[5]
-
Purity Enhancement (Optional Recycling Mode): For achieving very high purity suitable for crystallization, a recycling HPLC technique can be employed. This method effectively increases the column length by repeatedly passing the fraction containing this compound through the column.[1]
-
Post-Purification Processing: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC.
Data Presentation
The following tables summarize quantitative data derived from cited experimental work.
Table 1: Yields of Various Azadirachtins from Preparative HPLC of Neem Oil Extract [4]
| Compound | Yield (mg) from 3.5 g of enriched extract |
| Azadirachtin I | 56 |
| Azadirachtin H | 168 |
| Azadirachtin D | 100 |
| Azadirachtin A | 99 |
| This compound | 172 |
Table 2: Example Preparative HPLC Parameters for this compound Purification
| Parameter | Condition 1[1] | Condition 2[4] |
| HPLC System | Shimadzu LC8A | Shimadzu LCIA |
| Column | Shimadzu RP C18 (25 cm x 20 mm i.d.) | Shimpack reverse phase C18 (25 cm x 20 mm i.d.) |
| Mobile Phase | H₂O:MeOH:CH₃CN (50:35:15) | CH₃CN:H₂O (28:72) |
| Flow Rate | 15 mL/min | 15 mL/min |
| Detection | 215 nm | 215 nm |
| Starting Material | 500 mg this compound (for recycling) | 3.5 g of enriched extract |
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Logical flow of the preparative HPLC purification step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Azadirachtin B in Plant Extracts by High-Performance Liquid Chromatography (HPLC-UV)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Azadirachtin B in plant extracts. This compound, a potent bioactive tetranortriterpenoid found in the Neem tree (Azadirachta indica), is a crucial component in many biopesticidal formulations.[1][2] Establishing reliable analytical methods is essential for the quality control and standardization of these products.[3] This document provides comprehensive protocols for sample preparation, including extraction and solid-phase extraction (SPE) clean-up, along with validated chromatographic conditions and performance data.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
HPLC system with UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 150 mm x 2.1 mm, 3.5 µm).[3]
-
Ultrasonicator.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
SPE vacuum manifold.
-
Rotary evaporator or nitrogen evaporator.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.22 µm).[3]
-
-
Reagents and Standards:
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a volumetric flask using methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations (e.g., 0.5, 2, 5, 10, 20, 40 µg/mL).[5][6] These will be used to construct the calibration curve.
Sample Preparation Protocol
-
Grinding and Defatting:
-
Extraction:
-
Accurately weigh about 10 g of the powdered plant material into a flask.
-
Add an alcohol-based solvent like methanol or ethanol (e.g., 50 mL).[1][4] Alcohol solvents are preferred for their high extraction yields.[1]
-
Sonicate the mixture for 15-30 minutes to enhance extraction efficiency.[6]
-
Centrifuge the mixture at 5000 RPM for 5-10 minutes.[3][6] Collect the supernatant.
-
Repeat the extraction process on the plant residue to ensure complete recovery and pool the supernatants.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
A clean-up step is crucial to remove matrix components that can interfere with the analysis.[1]
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by HPLC-grade water through it.
-
Loading: Dilute the pooled supernatant with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., water or a high-water/methanol mix) to remove polar impurities.
-
Elution: Elute the retained this compound from the cartridge using a small volume of methanol or acetonitrile.[6]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.[3]
-
HPLC Method and Conditions
The preferred method for the analysis of the thermally unstable Azadirachtin is reversed-phase HPLC.[5] The following conditions are a robust starting point for method development.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series, Shimadzu LC-2030, or equivalent |
| Column | C18 Analytical Column (e.g., 150 mm x 2.1 mm, 3.5 µm)[3] |
| Mobile Phase | Isocratic: Acetonitrile / Water (e.g., 72.5:27.5, v/v)[2][7] |
| Flow Rate | 1.0 mL/min[5][7] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 30 - 45 °C[2][5] |
| UV Detector | Wavelength: 215 nm[2][5][7] |
Quantitative Data and Method Performance
The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound quantification.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.999[6] | Indicates a strong linear relationship between concentration and detector response over a defined range. |
| Retention Time (t_R) | ~41.8 min (Isocratic)[2] | The time at which this compound elutes. Note: This is highly dependent on the specific column and mobile phase used. |
| Limit of Quantitation (LOQ) | ~0.5 ppm (mg/kg)[6] | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Recovery | 62 - 100%[4] | The percentage of the analyte recovered from the sample matrix during the preparation process. Varies by matrix complexity. |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample collection to final quantification.
Caption: Workflow for this compound analysis.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination of five azadirachtins in the seed and leaf extracts of Azadirachta indica by automated online solid-phase extraction coupled with LC–Q-TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Analysis of Azadirachtin B and its Metabolites
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Azadirachtin B and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a potent insecticidal limonoid derived from the neem tree (Azadirachta indica), undergoes metabolic transformation in biological systems. Understanding its metabolic fate is crucial for efficacy and safety assessments in drug and pesticide development. The described methods are applicable to researchers in academia and industry involved in natural product analysis, entomology, and drug metabolism studies.
Introduction
This compound is a C-11 deacetylated analog of Azadirachtin A, the most abundant and bioactive tetranortriterpenoid in neem extracts. Like Azadirachtin A, this compound exhibits significant antifeedant and growth-regulating effects on a wide spectrum of insects. The analysis of this compound and its metabolites in various matrices such as insect tissues, plant materials, and soil is essential for pharmacokinetic, toxicokinetic, and environmental fate studies. LC-MS/MS offers the high sensitivity and specificity required for the detection and quantification of these compounds at trace levels. This document outlines a robust workflow for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its potential metabolites.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix.
a) Extraction from Insect Tissues (e.g., hemolymph, fat body):
-
Homogenize 100 mg of insect tissue in 1 mL of ice-cold acetonitrile/water (80:20, v/v) containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the homogenate for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
b) Extraction from Plant Material (e.g., leaves, seeds):
-
Grind 1 g of dried plant material to a fine powder.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge at 5,000 x g for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet twice more with 10 mL of methanol each time.
-
Pool the supernatants and evaporate to dryness using a rotary evaporator at 40°C.
-
Redissolve the residue in 5 mL of methanol/water (50:50, v/v).
-
Perform solid-phase extraction (SPE) for cleanup using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample.
-
Wash with 5 mL of water to remove polar impurities.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporate the eluate to dryness and reconstitute as described in step 1a-6.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient program is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 10 |
| 12.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The MRM transitions should be optimized for this compound and its expected metabolites.
Data Presentation
The following table provides an example of how quantitative data for this compound and its putative metabolites could be presented. The MRM transitions are hypothetical and should be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 677.3 | 557.2 | 100 | 25 |
| 335.1 | 35 | |||
| Metabolite 1 (e.g., Hydroxylated) | 693.3 | 573.2 | 100 | 25 |
| 335.1 | 35 | |||
| Metabolite 2 (e.g., Glucuronide) | 853.3 | 677.3 | 100 | 20 |
| 177.1 | 40 | |||
| Internal Standard | [Appropriate m/z] | [Appropriate m/z] | 100 | [Optimized Value] |
Visualizations
The following diagrams illustrate the experimental workflow and a putative metabolic pathway for this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Putative metabolic pathway of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound and its metabolites. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry can be adapted for various biological matrices. This methodology is a valuable tool for researchers investigating the metabolism, pharmacokinetics, and environmental fate of this important natural insecticide. Further studies are warranted to fully elucidate the metabolic pathways and to synthesize standards for the identified metabolites to enable absolute quantification.
Application Notes and Protocols for Developing Stable Formulations of Azadirachtin B for Biopesticide Use
Introduction
Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a potent biopesticide renowned for its antifeedant, insect growth regulating, and repellent properties. Among its various isomers, Azadirachtin B, while often present in smaller quantities than Azadirachtin A, exhibits significant biological activity. A primary obstacle to the widespread commercial use of this compound in biopesticide formulations is its inherent instability. The molecule is highly susceptible to degradation upon exposure to environmental factors such as UV radiation, heat, and non-neutral pH, leading to a rapid loss of efficacy and a shortened shelf-life.
These application notes provide a comprehensive overview and detailed protocols for the development of stable this compound formulations, focusing on nanoemulsion technology as a protective delivery system. The methodologies outlined herein are intended for researchers, scientists, and formulation development professionals aiming to enhance the field performance and commercial viability of this compound-based biopesticides.
The Challenge: this compound Degradation
The stability of this compound is compromised by several factors, primarily its susceptibility to hydrolysis and isomerization, which are accelerated by environmental stressors. Understanding these degradation pathways is crucial for designing effective stabilization strategies.
Caption: Primary environmental factors causing the degradation of this compound.
Formulation Strategy: Oil-in-Water (O/W) Nanoemulsion
To counteract degradation, encapsulating this compound within a carrier system is a highly effective approach. Nanoemulsions, which are colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically ranging from 20-200 nm, offer several advantages:
-
Protection from UV Radiation: The oil core can physically shield the active ingredient from damaging UV rays.
-
Prevention of Hydrolysis: Encapsulation within the oil phase limits the contact of this compound with water.
-
Improved Bioavailability: The small droplet size enhances the penetration and absorption of the active ingredient in target pests.
Experimental Protocols
The following sections provide detailed protocols for the preparation, characterization, and stability assessment of an this compound nanoemulsion formulation.
Application Notes and Protocols for Azadirachtin B in Integrated Pest Management (IPM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), for its application in Integrated Pest Management (IPM) programs. This document details its mode of action, provides quantitative efficacy data, and outlines detailed experimental protocols for its evaluation.
Introduction
This compound is a key bioactive compound among the various azadirachtin analogues, known for its multifaceted effects on a wide range of insect pests.[1] Its complex chemical structure contributes to its efficacy as an antifeedant, insect growth regulator (IGR), repellent, and sterilant.[1] As a biopesticide, this compound is a valuable tool in IPM strategies, offering a more environmentally benign alternative to synthetic chemical insecticides.[1] It is known to be effective against over 200 species of insects. Its biodegradability and selectivity make it particularly suitable for use in organic agriculture and for managing pest populations while minimizing harm to non-target organisms.[1]
Mode of Action
This compound exerts its effects on insects through several mechanisms, making the development of resistance more challenging.[1]
-
Insect Growth Regulation: The primary mode of action is the disruption of the insect endocrine system. This compound mimics the structure of ecdysteroids, the molting hormones, and interferes with their synthesis and metabolism.[2][3][4] This interference disrupts the normal molting process, leading to developmental abnormalities, incomplete ecdysis, and ultimately, mortality. It antagonizes both ecdysteroid and juvenile hormone activities by reducing the secretion of prothoracicotropic hormone (PTTH) and allatotropins.
-
Antifeedant Activity: this compound is a potent antifeedant, deterring insects from feeding on treated plants. It acts on the chemoreceptors in the insects' mouthparts, causing a feeding-deterrent response.
-
Repellency and Oviposition Deterrence: Treated surfaces can repel insects and deter females from laying their eggs, thereby reducing future pest populations.[1]
-
Sterilant Effects: this compound can interfere with the reproductive physiology of insects, leading to reduced fecundity and fertility. It can cause a reduction in egg-laying and, in some cases, lead to the production of non-viable eggs.
Signaling Pathway Disruption
This compound primarily disrupts the ecdysone and juvenile hormone signaling pathways, which are crucial for insect development and metamorphosis.
Quantitative Data on Efficacy
The efficacy of this compound varies depending on the insect species, larval stage, concentration, and application method. The following tables summarize key quantitative data from various studies.
| Pest Species | Order | LC50 (ppm or µg/ml) | Exposure Time (hours) | Reference |
| Spodoptera litura (Cotton Leafworm) | Lepidoptera | 12.32 (neem oil) | 72 | [5] |
| Spodoptera litura | Lepidoptera | 38.01 (neem extract) | 72 | [5] |
| Plutella xylostella (Diamondback Moth) | Lepidoptera | 0.29 - 0.63 (no-choice) | 24-72 | [3] |
| Plutella xylostella | Lepidoptera | 0.34 - 0.66 (choice) | 24-72 | [3] |
| Bemisia tabaci (Silverleaf Whitefly) | Hemiptera | 151 (eggs, imidacloprid as reference) | - | [6] |
| Bemisia tabaci | Hemiptera | 153 (2nd instar nymphs, imidacloprid as reference) | - | [6] |
Table 1: Lethal Concentration (LC50) of this compound against Common Agricultural Pests.
| Beneficial Insect | Order | Effect | Concentration | Exposure Time | Reference |
| Orius laevigatus (Predatory Bug) | Hemiptera | 53.33% mortality (female & male) | Half recommended dose | 24 hours | [4] |
| Orius laevigatus | Hemiptera | 83.33% mortality (male), 75% (female) | Half recommended dose | 48 hours | [4] |
| Nesidiocoris tenuis (Predatory Bug) | Hemiptera | 20% mortality (male & female) | Half recommended dose | 24 hours | [4] |
| Nesidiocoris tenuis | Hemiptera | 90.48% mortality (female), 82.6% (male) | Recommended dose | 48 hours | [4] |
| Aphidius colemani (Parasitoid Wasp) | Hymenoptera | 28% mortality | Half recommended dose | 48 hours | [4] |
| Partamona helleri (Stingless Bee) | Hymenoptera | Reduced survival, developmental alterations | Not specified | Chronic | [7] |
Table 2: Effects of this compound on Beneficial Insects.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below. These protocols are based on established scientific practices and can be adapted for specific research needs.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol assesses the feeding deterrence of this compound against chewing insects.
Materials:
-
Fresh, untreated host plant leaves
-
Cork borer
-
Petri dishes (9 cm diameter)
-
Filter paper
-
This compound stock solution
-
Solvent (e.g., acetone or ethanol)
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Third or fourth instar larvae of the target insect pest (pre-starved for 2-4 hours)
-
Fine-tipped paintbrush
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 1, 10, 50, 100 ppm) by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.01%). The control solution should contain the same concentration of solvent and surfactant as the test solutions.
-
Leaf Disc Preparation: Using the cork borer, cut uniform leaf discs from the host plant leaves.
-
Treatment Application: Immerse each leaf disc in the respective test solution or control solution for 10-15 seconds. Allow the discs to air dry completely on a clean, non-absorbent surface.
-
Assay Setup: Place a moist filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in the center of each Petri dish.
-
Insect Introduction: Carefully introduce one pre-starved larva into each Petri dish using a fine-tipped paintbrush.
-
Incubation: Place the Petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, and a 16:8 L:D photoperiod).
-
Data Collection: After 24 and 48 hours, record the area of the leaf disc consumed by the larva. This can be done using a leaf area meter or by scanning the discs and analyzing the images with appropriate software (e.g., ImageJ).
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where: C = Area of leaf consumed in the control group T = Area of leaf consumed in the treatment group
Insect Growth Regulator (IGR) Bioassay
This protocol evaluates the effect of this compound on the growth and development of insect larvae.
Materials:
-
Early instar larvae (e.g., second or third instar) of the target insect
-
Artificial diet or host plant leaves
-
This compound test solutions (as prepared in 4.1)
-
Small containers or multi-well plates for individual rearing
-
Fine-tipped paintbrush
-
Growth chamber or incubator
Procedure:
-
Treatment Application:
-
Diet Incorporation Method: Mix the this compound test solutions into the artificial diet at various concentrations before it solidifies.
-
Leaf Dip Method: If using host plant leaves, dip them in the test solutions as described in the antifeedant assay.
-
-
Assay Setup: Place a small amount of the treated diet or a treated leaf into each individual rearing container.
-
Insect Introduction: Introduce one larva into each container.
-
Incubation: Maintain the containers in a growth chamber under controlled conditions.
-
Data Collection: Monitor the larvae daily and record the following parameters:
-
Larval mortality
-
Time to pupation
-
Pupal weight
-
Time to adult emergence
-
Presence of any morphological abnormalities in larvae, pupae, or adults.
-
-
Data Analysis: Compare the developmental parameters between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, t-test). Calculate the percentage of growth inhibition.
Reproductive Inhibition Bioassay
This protocol assesses the impact of this compound on the reproductive capacity of adult insects.
Materials:
-
Newly emerged adult insects (male and female)
-
Cages or containers for mating pairs
-
This compound test solutions
-
Sucrose solution (10%)
-
Cotton wicks or other suitable feeding apparatus
-
Oviposition substrate (e.g., host plant leaves, artificial substrate)
-
Stereomicroscope
Procedure:
-
Treatment Application: Provide the adult insects with a 10% sucrose solution containing different concentrations of this compound through cotton wicks for a defined period (e.g., 48-72 hours). The control group should receive a sucrose solution with the same amount of solvent.
-
Mating: After the treatment period, pair one treated male with one treated female in a mating cage.
-
Oviposition: Provide a suitable oviposition substrate in each cage.
-
Data Collection:
-
Record the number of eggs laid per female (fecundity) daily for a specific period.
-
Collect the eggs and monitor them for hatching to determine the percentage of egg viability (fertility).
-
-
Data Analysis: Compare the fecundity and fertility between the treatment and control groups using appropriate statistical analyses.
Experimental and IPM Workflow
The evaluation and implementation of this compound in an IPM program typically follows a structured workflow from laboratory bioassays to field application.
Conclusion
This compound is a valuable and effective biopesticide for use in integrated pest management programs. Its multiple modes of action, biodegradability, and general selectivity make it a cornerstone of sustainable agriculture. The protocols and data presented in these application notes provide a framework for researchers and professionals to effectively evaluate and utilize this compound for the management of insect pests. Further research into formulation technology and synergistic combinations with other pest control agents will continue to enhance its utility in modern agriculture.
References
- 1. Pesticide's Journey From Lab to Field | CropLife America [croplifeamerica.org]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. umweltbundesamt.de [umweltbundesamt.de]
- 7. Introduction to the 2-Generation Reproduction Toxicity Study Template | FDA [fda.gov]
Application Notes and Protocols for the Synthesis of Azadirachtin B Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthetic methods for generating analogues of Azadirachtin B, a potent insecticidal tetranortriterpenoid isolated from the neem tree (Azadirachta indica). Given the formidable complexity of the Azadirachtin core, total synthesis is often not a practical approach for generating a diverse library of analogues for structure-activity relationship (SAR) studies. Therefore, semi-synthesis, starting from the natural product, presents a more viable strategy for accessing novel derivatives.
This document details protocols for the selective modification of key functional groups within the Azadirachtin scaffold, enabling the synthesis of various analogues. The provided methodologies are based on published research and are intended to serve as a guide for researchers in the fields of natural product chemistry, medicinal chemistry, and pesticide development.
General Considerations for Handling Azadirachtin
Azadirachtin is a complex and sensitive molecule. It is susceptible to degradation under various conditions, including acidic and basic environments, and upon exposure to UV light.[1] Therefore, reactions should be performed under mild conditions whenever possible, and reaction progress should be carefully monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Semi-Synthetic Strategies for this compound Analogue Synthesis
The intricate arrangement of functional groups in Azadirachtin, including multiple ester groups, hydroxyl groups, an enol ether, and an epoxide, offers several handles for chemical modification.[2][3] The following sections outline protocols for the targeted modification of these functionalities.
Modification of Ester Functionalities via Hydrolysis
The ester groups in Azadirachtin are susceptible to hydrolysis under both acidic and basic conditions. Selective hydrolysis can provide access to analogues with modified ester functionalities or free hydroxyl groups for further derivatization.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Azadirachtin A
This protocol describes the hydrolysis of Azadirachtin A, which can be adapted for this compound, to generate analogues with modified ester groups.[1]
Materials:
-
Azadirachtin A (or B)
-
Hydrochloric acid (HCl) solution (pH 2)
-
Acetonitrile
-
Water
-
Reversed-phase HPLC system
-
Mass spectrometer
Procedure:
-
Prepare a stock solution of Azadirachtin A in acetonitrile.
-
Dilute the stock solution with an HCl solution (pH 2) to achieve the desired final concentration of Azadirachtin A.
-
Incubate the reaction mixture at room temperature.
-
Monitor the reaction progress at regular intervals by injecting aliquots into an HPLC-MS system.
-
Identify the degradation products based on their mass-to-charge ratio (m/z). For example, a product with a molar mass of 724 g/mol corresponds to the hydrolysis of one of the ester groups and the addition of a water molecule to the enol ether double bond.[1]
-
Once the desired product is formed, neutralize the reaction mixture and purify the analogue using preparative HPLC.
Data Presentation:
| Product | Molar Mass ( g/mol ) | Key Structural Modification |
| P1 | 724 | Hydrolysis of an ester group and hydration of the enol ether.[1] |
| P2 | 688 | Hydrolysis and loss of a water molecule.[1] |
Modification of the Enol Ether Moiety
The enol ether in the C-ring of Azadirachtin is a reactive functionality that can undergo addition reactions.
Experimental Protocol: Reaction of Azadirachtin A with Acetic Acid
This protocol details the addition of acetic acid across the enol ether double bond to form anomeric acetates.[1]
Materials:
-
Azadirachtin A (or B)
-
Glacial acetic acid
-
Inert solvent (e.g., dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Azadirachtin A in the inert solvent.
-
Add a stoichiometric amount of glacial acetic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting mixture of anomeric acetates by silica gel column chromatography.
Note: These anomeric acetates can be converted back to Azadirachtin A through pyrolytic syn-elimination of acetic acid.[1]
Experimental Workflow
The general workflow for the semi-synthesis of this compound analogues is depicted below.
Caption: General workflow for the semi-synthesis of this compound analogues.
Logical Relationship of Synthetic Strategies
The synthesis of diverse this compound analogues relies on the selective modification of its inherent functional groups. The relationship between the starting material and potential analogues is illustrated below.
Caption: Strategies for generating this compound analogues.
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature and adapt these methods to their specific experimental setup and safety protocols. The reactivity of Azadirachtin can be complex, and unexpected side reactions may occur. Thorough characterization of all synthesized analogues is essential.
References
Application Notes and Protocols for Utilizing Azadirachtin B in Insect Hormone Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachtin B, a potent tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica), serves as a valuable tool for investigating the intricate hormonal regulation of insect development and physiology. Its primary mode of action involves the disruption of the two principal hormone systems governing insect growth and metamorphosis: the ecdysteroids and the juvenile hormones. These application notes provide a comprehensive overview of the use of this compound as an experimental tool, complete with detailed protocols and a summary of its effects on insect hormone signaling. While Azadirachtin A is more abundant and thus more frequently studied, this compound exhibits identical biological activity and can be utilized in a similar manner.
Mechanism of Action
This compound exerts its effects through a multi-pronged attack on the insect endocrine system. Its primary target is the ecdysteroid signaling pathway, where it has been shown to:
-
Inhibit Prothoracicotropic Hormone (PTTH) Release: this compound acts on the neurosecretory cells in the brain, preventing the release of PTTH. This neurohormone is crucial for stimulating the prothoracic glands to produce ecdysone, the precursor to the active molting hormone, 20-hydroxyecdysone (20E).
-
Interfere with Ecdysone Synthesis: Evidence suggests that this compound can directly inhibit the activity of ecdysone 20-monooxygenase, the enzyme responsible for converting ecdysone to its active form, 20E, in peripheral tissues.
-
Antagonize the Ecdysone Receptor (EcR): Molecular docking studies indicate that this compound can bind to the ecdysone receptor, potentially acting as a competitive antagonist and preventing the binding of 20E. This disrupts the downstream gene expression cascade necessary for molting and metamorphosis.
The effects of this compound on the juvenile hormone (JH) pathway appear to be largely indirect, resulting from the disruption of the overall endocrine balance. By interfering with ecdysteroid signaling, this compound can lead to a reduction in JH titers.
Data Presentation: Effects of this compound on Insect Hormone Regulation
Table 1: Effects of this compound on Ecdysteroid Signaling
| Parameter | Observed Effect | Method of Administration | Insect Model(s) |
| Ecdysteroid Titer | Significant decrease in hemolymph ecdysteroid levels. | Injection, Topical, Oral | Locusta migratoria, Rhodnius prolixus, Manduca sexta |
| PTTH Release | Inhibition of release from the corpora cardiaca. | In vitro and in vivo studies | Locusta migratoria |
| Ecdysone 20-Monooxygenase Activity | Dose-dependent inhibition in vitro. | In vitro tissue homogenates | Drosophila melanogaster, Manduca sexta |
| Ecdysone Receptor Binding | Predicted to bind to the EcR ligand-binding pocket. | Molecular docking studies | General insect models |
| Molting | Inhibition or delay of larval-larval and larval-pupal molts. | Topical, Oral | Various Lepidoptera, Diptera, and Coleoptera |
| Metamorphosis | Disruption of metamorphosis, leading to developmental abnormalities and mortality. | Topical, Oral | Various insect orders |
Table 2: Effects of this compound on Juvenile Hormone Signaling
| Parameter | Observed Effect | Method of Administration | Insect Model(s) |
| Juvenile Hormone Titer | Reduction in hemolymph JH levels, often secondary to ecdysteroid disruption. | Injection, Topical | Galleria mellonella |
| Corpora Allata Function | Degenerative changes observed in the corpora allata. | Injection | Schistocerca gregaria |
| Reproduction | Reduced fecundity and fertility in adult insects.[1] | Topical, Oral | Drosophila melanogaster, Heteracris littoralis |
Experimental Protocols
The following are generalized protocols for the application of this compound in insect hormone regulation studies. Researchers should optimize concentrations and application timing for their specific insect model and experimental objectives.
Protocol 1: Oral Administration of this compound via Artificial Diet
This method is suitable for insects that can be reared on an artificial diet and is effective for long-term exposure studies.
Materials:
-
This compound (analytical grade)
-
Acetone or another suitable organic solvent
-
Artificial diet mix for the target insect species
-
Petri dishes or rearing containers
-
Micropipettes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetone at a concentration of 1 mg/mL. Store in a glass vial at -20°C.
-
Working Solution Preparation: Prepare serial dilutions of the stock solution in acetone to achieve the desired final concentrations in the diet.
-
Diet Incorporation:
-
Prepare the artificial diet according to the manufacturer's instructions.
-
While the diet is still liquid and has cooled to a temperature that will not cause significant evaporation of the solvent, add a known volume of the this compound working solution.
-
For the control group, add an equivalent volume of acetone to the diet.
-
Thoroughly mix the diet using a vortex mixer to ensure even distribution of the compound.
-
-
Dispensing the Diet: Dispense the treated and control diets into individual rearing containers or petri dishes. Allow the diet to solidify before introducing the insects.
-
Insect Introduction: Introduce the test insects (e.g., early instar larvae) into the containers with the treated and control diets.
-
Incubation and Observation: Maintain the insects under standard rearing conditions. Monitor daily for effects on development, molting, feeding behavior, and mortality.
-
Hormone Quantification (Optional): At predetermined time points, collect hemolymph or whole-body samples for the quantification of ecdysteroid and juvenile hormone titers using techniques such as Enzyme Immunoassay (EIA), Radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Topical Application of this compound
Topical application is useful for precise dosing of individual insects and for studying the effects of acute exposure at specific developmental stages.
Materials:
-
This compound (analytical grade)
-
Acetone or other suitable volatile solvent
-
Micropipettor or micro-applicator
-
Chilled petri dish or cold plate
-
Stereomicroscope
Procedure:
-
Stock and Working Solutions: Prepare stock and working solutions of this compound in acetone as described in Protocol 1.
-
Insect Immobilization: Briefly chill the insects (e.g., late-instar larvae) on a cold plate or in a chilled petri dish to immobilize them.
-
Application:
-
Using a micropipettor or micro-applicator under a stereomicroscope, apply a small, precise volume (typically 1-2 µL) of the this compound working solution to the dorsal thoracic region of the insect.
-
For the control group, apply an equivalent volume of acetone.
-
-
Recovery and Rearing: Allow the solvent to evaporate completely before returning the insects to their rearing containers with a normal diet.
-
Observation and Analysis: Monitor the insects daily for developmental effects. Collect samples for hormone analysis at appropriate time points post-application.
Mandatory Visualizations
Ecdysteroid Signaling Pathway and the Impact of this compound
Caption: Ecdysteroid signaling pathway and points of disruption by this compound.
Juvenile Hormone Signaling Pathway
Caption: Juvenile hormone signaling pathway, with indirect disruption by this compound.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for investigating the effects of this compound.
References
Field Application Techniques for Azadirachtin B-Based Insecticides: Application Notes and Protocols
Disclaimer: Research and field application data for insecticides based on isolated or enriched Azadirachtin B are limited. The majority of available literature focuses on Azadirachtin A or the broader "Azadirachtin" complex found in neem extracts. The following notes and protocols are therefore based on established principles for Azadirachtin A and provide a foundational framework for researchers and professionals to develop and optimize applications for this compound.
Introduction to this compound
This compound is one of the major analogues of the tetranortriterpenoid Azadirachtin, a potent insecticidal compound derived from the neem tree (Azadirachta indica). While less abundant than Azadirachtin A, this compound exhibits significant biological activity, functioning primarily as an insect growth regulator (IGR) and feeding deterrent. Its mode of action involves disrupting the molting process and interfering with hormonal balance in a wide range of phytophagous insects. Understanding its specific properties is crucial for developing effective field application strategies.
Mode of Action: Interference with Ecdysone Signaling
This compound, like its more studied counterpart Azadirachtin A, exerts its primary effect by disrupting the insect molting hormone, 20-hydroxyecdysone (20E). It acts as an antagonist, binding to the ecdysone receptor complex (EcR/USP) and preventing the conformational changes required to initiate the transcription of genes responsible for molting and development. This leads to molting deformities, growth inhibition, and ultimately, mortality.
Caption: this compound antagonistically binds to the ecdysone receptor complex, blocking gene transcription for molting.
Comparative Properties of Azadirachtin Analogues
While both Azadirachtin A and B share a common mode of action, their efficacy and stability can differ. These differences are critical when formulating a field application strategy.
| Property | Azadirachtin A | This compound | Implication for Field Application |
| Relative Abundance | High (Major component in neem extracts) | Low (Minor component) | This compound-based products require purification or enrichment, potentially increasing cost. |
| Insecticidal Potency | Highly potent; benchmark for efficacy. | Potency varies by insect species; can be less potent, equally, or more potent than A. | Species-specific bioassays are essential to determine the required dose for this compound. |
| Systemic Activity | Limited systemic movement in most plants. | Similar limited systemic activity is expected. | Foliar coverage must be thorough to ensure contact or ingestion by the target pest. |
| UV Stability | Prone to degradation under UV radiation (sunlight). Half-life can be hours to days. | Expected to have similar or slightly different photosensitivity. | Applications should be timed for late afternoon/early evening. UV protectants in formulations are beneficial. |
| pH Sensitivity | Degrades in alkaline conditions (pH > 7). | Similar degradation profile is anticipated. | Spray tank water should be buffered to a slightly acidic pH (5.5 - 6.5) before adding the product. |
Field Application Protocols
Due to the sensitivity of this compound to environmental factors, precise application is key to maximizing efficacy.
Protocol 1: Field Efficacy Trial for an this compound Formulation
This protocol outlines a standard methodology for evaluating the effectiveness of a new this compound insecticide against a target pest in a field setting.
Objective: To determine the effective application rate and spray interval of an this compound formulation for controlling a specific pest population under field conditions.
Methodology:
-
Site Selection & Plot Design:
-
Select a field with a known, uniform infestation of the target pest.
-
Use a Randomized Complete Block Design (RCBD) with a minimum of 4 blocks (replicates).
-
Each block should contain plots for each treatment (e.g., 3-4 rates of Aza-B formulation, a positive control/standard insecticide, and a negative control/untreated).
-
Ensure plots are of adequate size (e.g., 5m x 5m) with buffer zones to prevent spray drift.
-
-
Treatment Preparation:
-
Calibrate spray equipment (e.g., backpack sprayer) to ensure uniform delivery volume.
-
Check the pH of the source water. If pH > 7.0, add a buffering agent to adjust it to pH 5.5-6.5.
-
Prepare the spray solutions for each treatment concentration immediately before application. Include a non-ionic surfactant if recommended by the formulation to improve coverage.
-
-
Application:
-
Apply treatments during the late afternoon or on a cloudy day to minimize UV degradation.
-
Ensure thorough coverage of all plant surfaces, especially the undersides of leaves where many pests reside.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Data Collection:
-
Conduct pre-treatment pest counts to establish a baseline.
-
Perform post-treatment counts at set intervals (e.g., 3, 7, and 14 days after application).
-
Count the number of live pests (differentiating between life stages if relevant) on a set number of plants or leaves per plot.
-
Assess phytotoxicity by visually inspecting plants for any signs of damage (e.g., leaf burn, discoloration).
-
-
Data Analysis:
-
Calculate the percentage of pest control for each treatment relative to the untreated control.
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment effectiveness.
-
Caption: Standard workflow for conducting a field efficacy trial of an this compound-based insecticide.
Protocol 2: Tank-Mix pH and Adjuvant Compatibility
Objective: To ensure the stability and efficacy of the this compound formulation when mixed with other products or in varying water qualities.
Methodology:
-
Jar Test for pH Stability:
-
Label three clear glass jars: "Control," "Unbuffered Water," "Buffered Water."
-
Add 500 mL of the intended source water to the "Unbuffered" and "Buffered" jars.
-
Measure the pH of the unbuffered water.
-
Add a buffering agent to the "Buffered" jar until the pH is between 5.5 and 6.5.
-
Add 500 mL of distilled water (pH ~6.0) to the "Control" jar.
-
Add the proportional amount of this compound formulation to each jar, seal, and agitate.
-
Observe immediately and after 30 minutes for any signs of precipitation or separation. This provides a visual check for immediate incompatibility.
-
-
Jar Test for Adjuvant Compatibility:
-
Using buffered water, prepare separate jars for each tank-mix partner (e.g., other insecticides, fungicides, foliar nutrients, surfactants).
-
Always follow the correct mixing order (consult product labels, but generally: water, buffer, wettable powders, flowables, emulsifiable concentrates, then adjuvants).
-
Add the this compound formulation at the correct step in the sequence.
-
Observe for physical incompatibility (clumping, layering, heat generation).
-
Key Factors Influencing Field Efficacy
The success of any this compound application is a balance of chemical, environmental, and biological factors. A successful application strategy must account for these interconnected variables.
Caption: Key interconnected factors that determine the field efficacy of this compound-based insecticides.
Azadirachtin B as a Tool for Studying Insect Physiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a potent natural insecticide that has garnered significant interest as a tool for studying insect physiology. While a family of azadirachtin analogues exists, Azadirachtin A is the most abundant and biologically active, with the majority of research focused on its effects. Other analogues, including Azadirachtin B, are present in neem extracts and are thought to contribute to the overall insecticidal activity, potentially through synergistic effects. However, specific data on the independent physiological effects of this compound are limited in publicly available scientific literature.
This document provides an overview of the application of azadirachtin as a research tool, with the understanding that the described effects are primarily attributed to Azadirachtin A. These protocols and notes are intended to guide researchers in utilizing azadirachtin to investigate fundamental aspects of insect physiology, including endocrinology, neurobiology, and reproductive biology.
Azadirachtin's multifaceted mode of action makes it a valuable molecular probe. Its primary mechanisms include:
-
Antifeedant Properties: It acts as a potent feeding deterrent for a wide range of insect species.[1]
-
Insect Growth Regulation: It disrupts the insect's endocrine system, primarily by interfering with the synthesis and release of ecdysteroids (molting hormones) and juvenile hormone.[1]
-
Reproductive Inhibition: It can cause sterility in adult insects and reduce the viability of eggs.
Data Presentation: Physiological Effects of Azadirachtin
The following table summarizes quantitative data on the effects of azadirachtin on various insect species. It is important to note that these values are predominantly for Azadirachtin A or for neem-based formulations with a specified azadirachtin content.
| Insect Species | Order | Effect Measured | Concentration / Dose | Result | Reference |
| Helicoverpa armigera | Lepidoptera | Larval Mortality (LC50) | 0.22 µg/ml (Cry1Ac toxin) | LC50 indicates the concentration required to kill 50% of the population. | [2] |
| Plutella xylostella | Lepidoptera | 3rd Instar Larval Mortality (LC50) | 0.37 µg/ml (after 72h) | Demonstrates the time-dependent toxicity of azadirachtin. | |
| Myzus persicae | Hemiptera | Fecundity Reduction | 5 ppm in diet | Dramatic decrease in the production of offspring within 48 hours. | |
| Spodoptera littoralis | Lepidoptera | Antifeedant | 1-50 ppm | Effective concentration range for feeding deterrence. | |
| Aphis glycines | Hemiptera | Nymphal Mortality | Not specified | 80% mortality with azadirachtin treatment. |
Experimental Protocols
Antifeedant Bioassay (Leaf Disc No-Choice Test)
This protocol is designed to assess the feeding deterrence of azadirachtin.
Materials:
-
Leaf discs of a suitable host plant (e.g., cabbage, cotton)
-
Azadirachtin stock solution of known concentration
-
Solvent for dissolving azadirachtin (e.g., acetone, ethanol)
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Petri dishes
-
Filter paper
-
Test insect larvae (e.g., 4th instar Spodoptera littoralis)
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Prepare Test Solutions: Prepare a serial dilution of azadirachtin in the chosen solvent. A final concentration range of 1 to 100 ppm is a good starting point. The final solutions should contain a small amount of surfactant (e.g., 0.01%) to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant should also be prepared.
-
Treat Leaf Discs: Using a micropipette, evenly apply a known volume of each test solution to the surface of a leaf disc. Allow the solvent to evaporate completely.
-
Experimental Setup: Place a single treated leaf disc in a Petri dish lined with moist filter paper to maintain humidity.
-
Introduce Insects: Introduce one pre-weighed larva into each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) for 24-48 hours.
-
Data Collection: After the incubation period, remove the larvae and re-weigh them. Measure the area of the leaf disc consumed using a leaf area meter or by scanning the disc and analyzing the image with software.
-
Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the consumption in the control group and T is the consumption in the treatment group.
Insect Growth Regulator (IGR) Bioassay (Diet Incorporation)
This protocol assesses the impact of azadirachtin on insect development.
Materials:
-
Artificial diet for the test insect
-
Azadirachtin stock solution
-
Solvent
-
Multi-well insect rearing trays or individual containers
-
Test insect larvae (e.g., neonate Helicoverpa armigera)
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare Treated Diet: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a safe temperature, add the azadirachtin stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ppm). A control diet with only the solvent should also be prepared.
-
Dispense Diet: Dispense the treated and control diets into the wells of the rearing trays or individual containers. Allow the diet to solidify.
-
Introduce Larvae: Place one neonate larva in each well or container.
-
Incubation: Maintain the insects in a controlled environment.
-
Data Collection: Monitor the insects daily and record the following parameters:
-
Larval mortality
-
Larval weight at specific time points
-
Time to pupation
-
Pupal weight
-
Time to adult emergence
-
Any morphological abnormalities in larvae, pupae, or adults.
-
-
Analysis: Analyze the data to determine the effects of different azadirachtin concentrations on developmental parameters. Calculate the EC50 (Effective Concentration to produce a 50% response) for effects like growth inhibition.
Signaling Pathways and Workflows
Disruption of Insect Endocrine System by Azadirachtin
The following diagram illustrates the primary mechanism by which azadirachtin disrupts the insect endocrine system, leading to growth and developmental abnormalities.
Caption: Azadirachtin's disruption of the insect molting process.
Experimental Workflow for IGR Bioassay
The following diagram outlines the key steps in conducting an insect growth regulator bioassay with azadirachtin.
Caption: Workflow for an Insect Growth Regulator (IGR) bioassay.
Conclusion
Azadirachtin, primarily due to the potent activity of Azadirachtin A, serves as an invaluable tool for researchers investigating a wide array of physiological processes in insects. Its ability to disrupt fundamental pathways related to feeding, development, and reproduction allows for detailed studies into insect endocrinology and neurobiology. While the specific role of this compound and other analogues is an area requiring further research, the protocols and information provided here offer a solid foundation for utilizing the broader properties of azadirachtin to advance our understanding of insect physiology.
References
Application Notes and Protocols for Developing Nanoformulations to Improve Azadirachtin B Delivery
Introduction
Azadirachtin B, a potent tetracyclic triterpenoid derived from the neem tree (Azadirachta indica), is a highly effective natural insecticide. Its complex structure confers a multi-modal action against a broad spectrum of insect pests, primarily by acting as an antifeedant and a growth regulator.[1][2][3] Azadirachtin interferes with the insect's hormonal system, disrupting molting, development, and reproduction.[1][2] Despite its potent bioactivity and biodegradability, the widespread agricultural application of this compound is hampered by significant challenges, including poor water solubility and rapid degradation under environmental factors like sunlight.[3][4]
Nanoencapsulation technologies offer a promising solution to overcome these limitations. By encapsulating this compound within nanocarriers, it is possible to enhance its stability, improve its solubility and dispersibility in aqueous media, and provide controlled release of the active ingredient, thereby increasing its efficacy and residual activity.[4][5] This document provides detailed application notes and experimental protocols for the development and characterization of this compound nanoformulations, specifically focusing on nanoemulsions and polymeric nanocapsules.
Mechanism of Action: Disruption of Ecdysone Signaling
This compound's primary mode of action as an insect growth regulator involves the disruption of the ecdysone signaling pathway. Ecdysone, a crucial steroid hormone in insects, binds to its nuclear receptor (EcR), leading to a cascade of gene expression that regulates molting and metamorphosis. This compound treatment has been shown to suppress the expression of ecdysone signaling-related genes, including EcR and the ecdysone-induced transcription factors Eip74EF and Eip75B. This disruption inhibits the molting process and ultimately leads to insect mortality.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different this compound nanoformulations. These values are critical for comparing the physicochemical properties and stability of the developed nanoparticles.
Table 1: Physicochemical Properties of Poly(ε-caprolactone) (PCL) Nanocapsules Loaded with Neem Oil.
| Formulation Code | Neem Oil (mg) | Oleic Acid (mg) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NC_20 | 200 | 0 | 410.3 ± 9.4 | 0.15 ± 0.02 | -17.4 ± 1.1 |
| NC_15 | 150 | 50 | 443.5 ± 11.2 | 0.11 ± 0.01 | -25.3 ± 0.9 |
| NC_10 | 100 | 100 | 498.7 ± 15.6 | 0.18 ± 0.03 | -31.6 ± 1.5 |
Data adapted from a study on PCL nanocapsules containing neem oil. The formulations were prepared using 400 mg of PCL and 150 mg of PVA surfactant.[2]
Table 2: Properties of Neem Oil Nanoemulsions.
| Formulation Code | Surfactant | Oil:Surfactant:Water Ratio | Particle Size (nm) | Zeta Potential (mV) | Stability (90 days at 25°C) |
| N-PolyS₁ | Polysorbate 80 | 30:48:22 | 208.3 | -34.8 | Stable |
| N-PolyS₂ | Polysorbate 80 | 27:40:33 | 215.1 | -35.2 | Stable |
| N-APG₁ | Alkylpolyglucoside | 30:48:22 | 305.6 | -40.5 | Stable |
| N-APG₂ | Alkylpolyglucoside | 27:40:33 | 507.4 | -41.7 | Stable |
Data adapted from a study on neem oil nanoemulsions. Formulations with zeta potential values above ±30 mV are considered highly stable.[4]
Table 3: Encapsulation Efficiency.
| Nanoformulation Type | Polymer/Method | Active Ingredient | Encapsulation Efficiency (%) |
| Nanocapsules | Polymeric | Neem | ~68% |
| Nanospheres | Polymeric | Neem | ~33% |
| Nanocapsules | PCL | Pretilachlor | 99.5 ± 1.3% |
Encapsulation efficiency is highly dependent on the formulation and process parameters.[5][6]
Experimental Protocols
The following section provides detailed protocols for the preparation and characterization of this compound nanoformulations.
Protocol 1: Preparation of this compound-Loaded Poly(ε-caprolactone) (PCL) Nanocapsules
This protocol describes the preparation of PCL nanocapsules using the emulsion/solvent evaporation method.[2]
Materials:
-
This compound or Neem Oil containing a known concentration of this compound
-
Poly(ε-caprolactone) (PCL) (e.g., 80,000 g/mol )
-
Oleic Acid (optional, as a co-carrier)
-
Acetone
-
Chloroform
-
Polyvinyl alcohol (PVA)
-
Deionized water
Equipment:
-
Ultrasonicator (probe or bath)
-
Rotary evaporator
-
Magnetic stirrer
-
Glass beakers and vials
Procedure:
-
Organic Phase Preparation: a. Dissolve 100-200 mg of Neem Oil (or a corresponding amount of pure this compound) and 0-100 mg of oleic acid in 10 mL of acetone. b. In a separate beaker, dissolve 400 mg of PCL in 20 mL of chloroform. c. Add the acetone solution to the chloroform-PCL solution and mix thoroughly. d. Sonicate this organic mixture for 1 minute at 100 W to form a pre-emulsion.
-
Aqueous Phase Preparation: a. Dissolve 150 mg of PVA in an appropriate volume of deionized water with gentle heating and stirring to create the aqueous surfactant solution.
-
Emulsification: a. Add the organic pre-emulsion to the aqueous PVA solution under continuous stirring. b. Immediately sonicate the resulting mixture for 8 minutes to form a stable oil-in-water (O/W) emulsion.
-
Solvent Evaporation and Concentration: a. Transfer the emulsion to a round-bottom flask. b. Remove the organic solvents (acetone and chloroform) using a rotary evaporator at 40°C under reduced pressure. c. Continue evaporation until all organic solvent is removed and a stable aqueous suspension of nanocapsules remains. d. Adjust the final volume of the nanocapsule suspension to 10 mL with deionized water.
Protocol 2: Preparation of this compound Nanoemulsion
This protocol describes a high-energy method using ultrasonication to prepare an oil-in-water (O/W) nanoemulsion.
Materials:
-
This compound or Neem Oil
-
Surfactant (e.g., Tween 20, Tween 80)
-
Deionized water
Equipment:
-
High-intensity ultrasonicator (probe type)
-
Magnetic stirrer
-
Beakers
Procedure:
-
Phase Preparation: a. Oil Phase: Weigh the desired amount of Neem Oil (containing this compound). b. Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 20) in deionized water. A common starting ratio is 1:3 oil to surfactant.[7]
-
Coarse Emulsion Formation: a. Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer for 10-15 minutes to form a coarse emulsion.
-
Homogenization: a. Submerge the tip of the probe sonicator into the coarse emulsion. b. Apply high-intensity ultrasound. The duration and power will need to be optimized for the specific formulation and equipment but can range from 5 to 20 minutes. It is crucial to keep the sample in an ice bath during sonication to prevent overheating and degradation of this compound.
-
Equilibration: a. After sonication, allow the nanoemulsion to cool to room temperature. b. The resulting nanoemulsion should appear translucent or milky-white.
Characterization Protocols
Protocol 3: Particle Size and Zeta Potential Analysis
This protocol outlines the use of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) for determining particle size, polydispersity index (PDI), and zeta potential.
Equipment:
-
Zetasizer or similar instrument capable of DLS and ELS.
-
Cuvettes (disposable or quartz for size, specific folded capillary cells for zeta potential).
Procedure:
-
Sample Preparation: a. Dilute the nanoformulation suspension with deionized water to an appropriate concentration. A dilution factor of 5000-fold is a good starting point to avoid multiple scattering effects.[2] b. Ensure the diluent is filtered (e.g., through a 0.22 µm filter) to remove any dust or particulate contaminants.
-
Instrument Setup: a. Turn on the instrument and allow it to stabilize. b. Enter the parameters for the dispersant (e.g., water: refractive index ~1.33, viscosity ~0.8872 cP at 25°C) and the material (if known).
-
Particle Size and PDI Measurement (DLS): a. Pipette the diluted sample into the appropriate cuvette, ensuring no air bubbles are present. b. Place the cuvette in the instrument. c. Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate for 1-2 minutes. d. Perform at least three replicate measurements. The instrument will report the Z-average diameter and the PDI.
-
Zeta Potential Measurement (ELS): a. Carefully inject the diluted sample into a folded capillary zeta cell using a syringe, avoiding bubble formation.[8] b. Place the cell in the instrument. c. Allow the sample to equilibrate to the set temperature. d. Perform at least three replicate measurements. The instrument will report the zeta potential in millivolts (mV).
Protocol 4: Morphological Analysis by Transmission Electron Microscopy (TEM)
This protocol describes the preparation of nanoformulation samples for imaging with a TEM.[9]
Equipment & Materials:
-
Transmission Electron Microscope (TEM)
-
Carbon-coated copper grids (e.g., 400 mesh)
-
Pipette
-
Filter paper
-
Deionized water
Procedure:
-
Sample Dilution: Dilute the nanoformulation suspension significantly with deionized water (e.g., 1:100 or higher) to ensure individual particles can be visualized.
-
Grid Preparation: a. Place a carbon-coated copper grid on a piece of clean filter paper. b. Apply a single drop (5-10 µL) of the diluted nanoparticle suspension onto the grid.[10]
-
Staining (Optional, for improved contrast): a. For polymeric nanoparticles, negative staining can enhance contrast. After applying the sample, wick away the excess liquid with filter paper. b. Apply a drop of a negative stain (e.g., 2% phosphotungstic acid or uranyl acetate) for 1-2 minutes. c. Wick away the excess stain.
-
Drying: a. Allow the grid to air-dry completely at room temperature for at least 30-45 minutes before loading it into the TEM.[10]
-
Imaging: a. Load the grid into the TEM and acquire images at various magnifications to assess particle size, shape, and morphology.
Protocol 5: Determination of Encapsulation Efficiency (%EE)
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the amount of this compound successfully encapsulated within the nanoparticles.
Equipment & Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., Spherisorb C-18 ODS 5 µm)[11]
-
Centrifugal filter units (e.g., Amicon®, with a molecular weight cut-off appropriate to retain the nanoparticles)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol
-
Hexane
-
Dichloromethane
Procedure:
-
Separation of Free and Encapsulated this compound: a. Take a known volume of the nanoformulation suspension (e.g., 1 mL). b. Place it in a centrifugal filter unit. c. Centrifuge at a speed and time sufficient to separate the aqueous phase containing free (unencapsulated) this compound from the nanoparticles retained on the filter (e.g., 4500 RPM for 30 minutes).[12] d. Collect the filtrate (supernatant), which contains the free drug.
-
Quantification of Total this compound: a. Take the same known volume of the original (uncentrifuged) nanoformulation. b. Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent like methanol and sonicating.
-
HPLC Analysis: a. Sample Preparation: The free drug sample and the total drug sample may require extraction. A reported method involves sequential extraction with hexane and dichloromethane. The dichloromethane layer, containing this compound, is dried and reconstituted in a suitable solvent for injection.[11] b. Chromatographic Conditions:
- Column: C18 reversed-phase.
- Mobile Phase: Acetonitrile/water gradient system.[11]
- Detection: UV at 210 nm.[11]
- Flow Rate & Injection Volume: To be optimized (e.g., 1.0 mL/min and 20 µL). c. Quantification: Create a standard curve of known this compound concentrations. Use this curve to determine the concentration of this compound in the "free drug" sample and the "total drug" sample.
-
Calculation of Encapsulation Efficiency:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 6: In Vitro Release Study
This protocol is adapted to evaluate the release of this compound from nanoformulations over time in a controlled environment.[13]
Equipment & Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off
-
Beakers or flasks
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
-
Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH, with a small amount of a co-solvent like ethanol to maintain sink conditions)
Procedure:
-
Preparation: a. Accurately measure a known volume of the this compound nanoformulation and place it inside a dialysis bag. b. Securely seal the bag.
-
Release: a. Submerge the dialysis bag in a known volume of the release medium in a beaker. b. Place the beaker in a shaking incubator set to a constant temperature (e.g., 25°C or 30°C).
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. b. Immediately replace the withdrawn volume with an equal amount of fresh release medium to maintain a constant volume and sink conditions.
-
Quantification: a. Analyze the concentration of this compound in the collected aliquots using a suitable method like UV-Vis spectrophotometry (at ~210 nm) or HPLC (as described in Protocol 5).
-
Data Analysis: a. Calculate the cumulative amount of this compound released at each time point, correcting for the removed aliquots. b. Plot the cumulative percentage of drug released versus time to obtain the release profile.
References
- 1. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity [publications.cuni.cz]
- 2. Nanocapsules Containing Neem (Azadirachta Indica) Oil: Development, Characterization, And Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. development-of-a-new-method-to-prepare-nano-microparticles-loaded-with-extracts-of-azadirachta-indica-their-characterization-and-use-in-controlling-plutella-xylostella - Ask this paper | Bohrium [bohrium.com]
- 4. Preparation and characterization of neem oil nanoemulsion formulations against Sitophilus oryzae and Tribolium castaneum adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TEM sample preparation techniques | Core Facilities, University of Gothenburg [gu.se]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biosynthesis of Silver Nanoparticles Using Azadirachta indica and Their Antioxidant and Anticancer Effects in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHIC METHOD FOR THE ANALYSIS OF AZADIRACHTIN IN 3 COMMERCIAL FORMULATIONS AND NEEM OIL | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Oviposition Deterrence of Azadirachtin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a key active ingredient in many botanical insecticides.[1] Its complex structure contributes to a multi-faceted mode of action against a wide range of insect pests, including antifeedant, growth regulatory, and repellent properties.[1][2] A significant aspect of its efficacy lies in its ability to deter oviposition, the process of egg-laying by female insects.[1][2][3] This characteristic is crucial for pest management strategies as it prevents the establishment of future pest generations.
These application notes provide detailed protocols for laboratory-based bioassays to evaluate the oviposition deterrence of this compound. The methodologies are designed to be adaptable for various insect species and research objectives.
Mechanism of Action: Interference with Ecdysone Signaling
This compound's oviposition-deterring effects are closely linked to its interference with the insect endocrine system, particularly the ecdysone signaling pathway. Ecdysone, a steroid hormone, plays a critical role in regulating molting, metamorphosis, and reproduction in insects.[4] Azadirachtin is structurally similar to ecdysone and acts as an antagonist to the ecdysone receptor (EcR).[3][5] By binding to the EcR, this compound can disrupt the normal hormonal signaling required for oogenesis (egg development) and reproductive maturation, ultimately leading to reduced fecundity and a deterrence of egg-laying behavior. Molecular docking studies suggest that azadirachtin interacts with the same amino acid residues in the EcR binding site as ecdysone, effectively blocking the receptor's function.[3][5]
Data Presentation: Oviposition Deterrence of Azadirachtin
The following tables summarize quantitative data on the oviposition deterrence of azadirachtin against various insect pests. It is important to note that many studies use formulations containing a mixture of azadirachtins, with Azadirachtin A often being the most abundant. The data presented here is attributed to "azadirachtin" as specified in the cited literature.
| Insect Species | Assay Type | Concentration | Oviposition Deterrence (%) | Reference |
| Plutella xylostella (Diamondback Moth) | Choice Test | 0.0005% | 56.3 | [1] |
| Plutella xylostella (Diamondback Moth) | No-Choice Test | 0.31% | Significant Reduction | [2] |
| Plutella xylostella (Diamondback Moth) | No-Choice Test | 0.5% | Significant Reduction | [2] |
| Plutella xylostella (Diamondback Moth) | No-Choice Test | 0.6% | Significant Reduction | [2] |
| Plutella xylostella (Diamondback Moth) | No-Choice Test | 1% | Significant Reduction | [2] |
| Bemisia tabaci (Sweetpotato Whitefly) | No-Choice (Foliar) | 10 mg/L | 82.7 (after 48h) | [6] |
| Bemisia tabaci (Sweetpotato Whitefly) | No-Choice (Systemic) | 10 mg/L | 48.5 (after 48h) | [6] |
| Anthonomus grandis grandis (Boll Weevil) | Choice Test | 223 µg/ml | Significant Reduction | [7] |
| Anthonomus grandis grandis (Boll Weevil) | Choice Test | 471 µg/ml | Significant Reduction | [7] |
| Anthonomus grandis grandis (Boll Weevil) | Choice Test | 1036 µg/ml | Significant Reduction | [7] |
| Anthonomus grandis grandis (Boll Weevil) | Choice Test | 16506 µg/ml | Significant Reduction | [7] |
Experimental Protocols
Two primary bioassay designs are recommended for assessing oviposition deterrence: the choice test and the no-choice test.
Protocol 1: Choice Test Oviposition Bioassay
This protocol allows gravid female insects to choose between a treated and an untreated oviposition substrate.
1. Materials:
-
This compound standard of known purity
-
Appropriate solvent (e.g., acetone, ethanol)
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Oviposition cages (size dependent on insect species)
-
Oviposition substrate (e.g., host plant leaves, filter paper, cotton rolls)
-
Petri dishes or other suitable containers for the substrate
-
Gravid female insects (mated and ready to lay eggs)
-
Stereomicroscope for egg counting
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to achieve the desired test concentrations.
-
The final test solutions should contain a consistent, low concentration of the solvent and a surfactant (e.g., 0.01%) to ensure proper spreading and adhesion to the substrate.
-
Prepare a control solution containing the same concentration of solvent and surfactant as the test solutions, but without this compound.
3. Experimental Setup:
-
Select a suitable oviposition substrate that is known to be attractive to the test insect.
-
For each replicate, prepare one treated substrate and one control substrate.
-
Apply a uniform volume of the test solution to the treated substrate and the control solution to the control substrate. The "leaf dip" method is common for foliar substrates.[1]
-
Allow the solvent to evaporate completely in a fume hood.
-
Place the treated and control substrates at opposite ends of an oviposition cage.
-
Introduce a predetermined number of gravid female insects into the center of the cage.
-
Replicate each concentration and the control multiple times.
4. Data Collection and Analysis:
-
After a defined period (e.g., 24, 48, or 72 hours), remove the substrates from the cages.
-
Count the number of eggs laid on each substrate under a stereomicroscope.
-
Calculate the Oviposition Deterrence Index (ODI) using the following formula: ODI (%) = [(C - T) / (C + T)] x 100 Where: C = Number of eggs on the control substrate T = Number of eggs on the treated substrate
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Protocol 2: No-Choice Test Oviposition Bioassay
This protocol presents gravid female insects with only a treated substrate, forcing them to either lay eggs on the treated surface or retain their eggs.
1. Materials:
-
Same as in Protocol 1.
2. Preparation of Test Solutions:
-
Same as in Protocol 1.
3. Experimental Setup:
-
Prepare treated substrates for each concentration of this compound and a control substrate.
-
Apply the test solutions and control solution to the respective substrates and allow the solvent to evaporate.
-
Place a single substrate (either treated or control) into each oviposition cage.
-
Introduce a predetermined number of gravid female insects into each cage.
-
Replicate each treatment and the control multiple times.
4. Data Collection and Analysis:
-
After the defined exposure period, count the number of eggs laid on each substrate.
-
Calculate the percent reduction in oviposition for each treatment compared to the control using the formula: Percent Reduction = [(C - T) / C] x 100 Where: C = Average number of eggs on the control substrates T = Average number of eggs on the treated substrates
-
Statistical analysis should be performed to compare the number of eggs laid across the different treatments and the control.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. scispace.com [scispace.com]
- 2. kenkyugroup.org [kenkyugroup.org]
- 3. researchgate.net [researchgate.net]
- 4. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scispace.com [scispace.com]
- 7. Deterrent effects of four neem-based formulations on gravid female boll weevil (Coleoptera: Curculionidae) feeding and oviposition on cotton squares - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azadirachtin B in Organic Agriculture and Horticulture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachtin B, a potent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a cornerstone of pest management in organic agriculture and horticulture. Its complex chemical structure and multi-modal action make it an effective and environmentally benign alternative to synthetic pesticides. This compound is renowned for its insect growth regulatory, antifeedant, and repellent properties, coupled with low mammalian toxicity and rapid biodegradability.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways affected by this versatile biopesticide.
Mode of Action
This compound exerts its effects on insects primarily by disrupting their endocrine system, which governs molting and development.[1][3] It also acts as a potent antifeedant and oviposition deterrent. The primary modes of action are:
-
Insect Growth Regulation (IGR): this compound structurally mimics the insect molting hormone, ecdysone. It interferes with the synthesis and release of Prothoracicotropic hormone (PTTH) from the brain, which in turn inhibits the production and release of ecdysone from the prothoracic gland.[3][4] This hormonal imbalance disrupts the molting process, leading to larval mortality, pupal deformities, and failure to emerge as adults.[1]
-
Antifeedant Activity: The compound deters feeding by stimulating deterrent receptors in insects' mouths, leading to starvation and reduced crop damage.[1]
-
Reproductive Disruption: this compound can interfere with oogenesis and reduce the fecundity and fertility of female insects, leading to a decrease in the overall pest population.[1]
Data Presentation: Efficacy of this compound
The following tables summarize the efficacy of this compound against various common agricultural and horticultural pests.
Table 1: Mortality and Growth Inhibition
| Pest Species | Life Stage | Concentration | Exposure Time | Observed Effect | Efficacy | Reference |
| Whiteflies (Bemisia tabaci) | Immature | 0.0025% | - | Population Reduction | 69.4% | [5] |
| Adult | 5 ppm | - | Reduced Oviposition | 76.9% reduction vs. control | [6] | |
| Egg | 5 ppm | - | Reduced Hatch Rate | 46.8% reduction vs. control | [6] | |
| Aphids (Aphis glycines) | Nymph | Not Specified | - | Mortality | 80% | [2] |
| Thrips (Frankliniella occidentalis) | Adult | Not Specified | 72 hours | Mortality | 70-98% (soil application) | [7] |
| Two-Spotted Spider Mite (Tetranychus urticae) | Adult | 80 ppm | - | Reduced Survival to Adulthood | 50% | [3] |
| Adult | Not specified | 7 days | Population Reduction | 72-79% | [8] | |
| Spodoptera litura | Larvae | 1 µg/g in diet | 7 days | Weight Reduction | 43.4% | [5] |
Table 2: Lethal Concentration (LC50) and Lethal Time (LT50) Values
| Pest Species | Life Stage | Bioassay Method | LC50 | LT50 | Reference |
| Spodoptera litura | 3rd Instar Larvae | Not Specified | 38.01 ppm | 11.68 hours | [2] |
| Two-Spotted Spider Mite (Tetranychus urticae) | Adult | Leaf Disc Spray | 14.90 mg/L | 24 hours | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's properties.
Protocol 1: Leaf Dip Bioassay for Foliar Pests (e.g., Aphids, Whiteflies)
This protocol is adapted from standard methodologies for assessing the contact and ingestion toxicity of insecticides.
Objective: To determine the efficacy of this compound against soft-bodied, sap-sucking insects.
Materials:
-
This compound stock solution of known concentration
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., cabbage for aphids, tomato for whiteflies)
-
Petri dishes lined with moist filter paper
-
Fine camel-hair brush
-
Healthy, synchronized population of the target pest
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution in distilled water. A typical concentration range for initial screening is 10, 50, 100, 250, and 500 ppm. Add a non-ionic surfactant to each solution (e.g., 0.01% v/v) to ensure even leaf coverage. Prepare a control solution containing only distilled water and the surfactant.
-
Leaf Treatment: Gently detach healthy, undamaged leaves from the host plant. Dip each leaf into a test solution for 10-30 seconds with gentle agitation.
-
Drying: Place the treated leaves on a wire rack or paper towel to air dry completely.
-
Infestation: Once dry, place each treated leaf into a Petri dish lined with moist filter paper. Using a fine camel-hair brush, carefully transfer a known number of insects (e.g., 20-30 adult aphids or whiteflies) onto each leaf disc.
-
Incubation: Seal the Petri dishes and incubate them in a controlled environment chamber at a temperature and photoperiod suitable for the test insect (e.g., 25 ± 2°C, 16:8 h L:D).
-
Data Collection: Assess mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when gently prodded with the brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Protocol 2: Diet Incorporation Bioassay for Chewing Pests (e.g., Spodoptera litura)
This method is suitable for assessing the chronic toxicity and growth regulatory effects of this compound on lepidopteran larvae.[5]
Objective: To evaluate the impact of ingested this compound on the growth, development, and survival of chewing insect pests.
Materials:
-
This compound stock solution
-
Artificial diet for the target insect
-
Small plastic cups or multi-well plates
-
Fine camel-hair brush
-
Healthy, synchronized early-instar larvae of the target pest
Procedure:
-
Preparation of Treated Diet: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to just above its solidifying temperature, add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 50 µg/g of diet). Prepare a control diet with the solvent used for the stock solution.
-
Diet Dispensing: Dispense a known volume of the treated and control diet into individual rearing containers (e.g., 2 ml per well in a 24-well plate). Allow the diet to solidify completely.
-
Infestation: Using a fine camel-hair brush, transfer one larva into each container.
-
Incubation: Cover the containers and maintain them in a controlled environment chamber under conditions optimal for the insect's development.
-
Data Collection:
-
Mortality: Record larval mortality daily.
-
Larval Weight: Weigh a subset of surviving larvae from each treatment at regular intervals (e.g., every 2-3 days) to assess growth inhibition.
-
Developmental Effects: Observe for any developmental abnormalities, such as failed molting or pupation. Record the time to pupation and adult emergence.
-
Fecundity (if applicable): Pair emerged adults and record the number of eggs laid and their viability.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA for weight differences, probit analysis for mortality data).
Protocol 3: Soil Drench Application for Systemic Activity against Root and Foliar Pests
This protocol assesses the systemic uptake and efficacy of this compound when applied to the soil.
Objective: To determine the effectiveness of soil-applied this compound against root-feeding pests (e.g., nematodes) and foliar-feeding insects (e.g., aphids, whiteflies) through systemic action.
Materials:
-
Potted host plants of uniform size and age
-
This compound formulation suitable for soil application
-
Graduated cylinders or measuring cups
-
Target pest population
Procedure:
-
Plant Preparation: Grow host plants in pots with a standardized soil mix until they reach a suitable size for infestation.
-
Preparation of Drench Solution: Prepare the desired concentrations of the this compound formulation in water according to the manufacturer's recommendations or experimental design.
-
Application: Apply a known volume of the drench solution evenly to the soil surface of each pot. Ensure the soil is moist but not waterlogged before application to facilitate even distribution. Treat a control group of plants with water only.
-
Infestation:
-
For Root Pests: Infest the soil with a known number of pests (e.g., nematode eggs or juveniles) either before or after the drench application, depending on the experimental objective.
-
For Foliar Pests: After a set period to allow for systemic uptake (e.g., 3-7 days), infest the aerial parts of the plants with a known number of foliar-feeding insects.
-
-
Incubation: Maintain the plants in a greenhouse or controlled environment chamber under appropriate conditions.
-
Data Collection:
-
Root Pests: At the end of the experiment, carefully remove the plants from the pots and assess the pest population in the soil and on the roots (e.g., count galls for root-knot nematodes).
-
Foliar Pests: Monitor the population of foliar pests on the leaves at regular intervals.
-
-
Data Analysis: Compare the pest populations in the treated and control groups to determine the efficacy of the soil drench application.
Mandatory Visualizations
References
- 1. Prothoracicotropic hormone regulates developmental timing and body size in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of azadirachtin on the two-spotted spider mite, Tetranychus urticae (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. sdbonline.org [sdbonline.org]
- 6. Prothoracicotropic hormone modulates environmental adaptive plasticity through the control of developmental timing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. Federal Register :: Pesticide Product Registration; Receipt of Applications for New Active Ingredients [federalregister.gov]
laboratory procedures for handling and storing pure Azadirachtin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachtin B, a potent tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica), is a subject of significant interest in pest management and drug development due to its complex structure and diverse biological activities. As an analogue of the more abundant Azadirachtin A, it exhibits insecticidal, anti-inflammatory, and anti-cancer properties.[1] Proper handling and storage procedures are critical to maintain its purity, stability, and biological activity for reliable experimental outcomes. These application notes provide detailed protocols for the safe handling, storage, and analysis of pure this compound in a laboratory setting.
Safety Precautions and Handling
Pure this compound should be handled with care in a laboratory environment. Adherence to standard safety protocols is essential to minimize exposure and ensure user safety.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Always wear safety goggles with side-shields to prevent accidental eye contact.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or PVC) are mandatory to avoid skin contact.[2][3]
-
Body Protection: A lab coat or impervious clothing should be worn to protect the skin.[2]
-
Respiratory Protection: When handling the powder form, especially outside of a ventilated hood, a suitable respirator should be used to prevent inhalation of dust particles.[2]
2.2 General Handling Guidelines
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Avoid generating dust when handling the solid compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling.[3]
2.3 Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, wear appropriate PPE, contain the spill, and absorb with an inert material before disposal.[3]
Storage and Stability
This compound is sensitive to environmental factors that can lead to its degradation. Proper storage is crucial to maintain its integrity.
3.1 Storage Conditions
-
Temperature: For long-term storage, pure this compound powder should be stored at -20°C.[1] Solutions of this compound in solvent should be stored at -80°C for up to one year.[1]
-
Light: Protect from light. This compound is susceptible to photodegradation. Store in amber vials or containers wrapped in aluminum foil.
-
Moisture: Store in a tightly sealed container in a dry place to prevent degradation from moisture.
-
pH: Azadirachtin is most stable in mildly acidic solutions (pH 4-6). It is unstable in strongly acidic or alkaline conditions.
3.2 Stability Data
The stability of this compound is influenced by various factors. The following tables summarize the degradation of Azadirachtin under different conditions.
| Temperature | Storage Form | Duration | Degradation (%) | Reference |
| 54 ± 1°C | Powder | 14 days | 90.15 (Azadirachtin A) | [2] |
| 0 ± 1°C | In various solvents | 14 days | Almost no decomposition | [2] |
| Room Temperature | In various solvents | 14 days | Slight degradation | [2] |
| Solvent | Storage Temperature | Duration | Degradation (%) | Reference |
| Ethanol | 54 ± 10°C | 14 days | 62.6 (Pure Azadirachtin) | [2] |
| Methanol | 54 ± 10°C | 14 days | 41.9 (Pure Azadirachtin) | [2] |
| DMF | 54 ± 10°C | 14 days | 28.0 (Pure Azadirachtin) | [2] |
| Acetonitrile | 54 ± 10°C | 14 days | 11.1 (Pure Azadirachtin) | [2] |
| Condition | Half-life (t½) | Reference |
| Sunlight Exposure (thin film) | 5.5 hours (this compound) | [4] |
Experimental Protocols
4.1 Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
Pure this compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass vials with screw caps
Procedure:
-
Equilibration: Allow the vial of pure this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.662 mg of this compound (Molecular Weight: 662.69 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound. This compound is soluble in DMSO at a concentration of 40 mg/mL.[1]
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.[1]
-
Storage: Store the stock solution in small aliquots in tightly sealed amber vials at -80°C to minimize freeze-thaw cycles.
4.2 Protocol for Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound in solution over time.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Filtration apparatus with 0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare working solutions of this compound at a known concentration (e.g., 10 µg/mL) in the desired solvent or buffer system to be tested for stability.
-
Divide the working solution into multiple amber vials for analysis at different time points (e.g., 0, 24, 48, 72 hours) and under different storage conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
HPLC Analysis:
-
Set up the HPLC system. A common method for Azadirachtin analysis involves a C18 column with a mobile phase gradient of acetonitrile and water.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Data Acquisition and Analysis:
-
At each designated time point, take an aliquot of the stored sample, filter it through a 0.22 µm syringe filter, and inject it into the HPLC system.
-
Record the chromatogram and integrate the peak area corresponding to this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Photostability of Azadirachtin B Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the photostability of Azadirachtin B in various formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the development of photostable this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound upon light exposure. | - Inherent photosensitivity of the Azadirachtin molecule.[1][2] - Inappropriate solvent system (e.g., protic solvents). - Presence of photosensitizing agents in the formulation. | - Incorporate UV stabilizers or antioxidants into the formulation.[1] - Utilize encapsulation techniques to create a protective barrier.[3][4] - Optimize the formulation pH to be mildly acidic (pH 4-6).[5] - Use aprotic and neutral solvents. |
| Inconsistent results in photostability studies. | - Variability in light source intensity or wavelength. - Inconsistent sample preparation and handling. - Degradation of analytical standards. - Inadequate chromatographic separation from degradation products. | - Standardize light exposure conditions using a calibrated photostability chamber. - Follow a strict, validated protocol for sample preparation. - Use freshly prepared or properly stored analytical standards. - Optimize HPLC method to ensure baseline separation of this compound from its photoproducts. |
| Low encapsulation efficiency of this compound. | - Poor choice of encapsulation material. - Suboptimal encapsulation process parameters (e.g., pH, temperature, stirring speed). - Chemical incompatibility between this compound and the encapsulant. | - Screen different polymers or lipids for better compatibility and encapsulation. - Optimize the encapsulation method parameters systematically. - Characterize the physicochemical properties of the formulation to ensure compatibility. |
| Precipitation or phase separation of the formulation upon storage. | - Poor solubility of this compound or stabilizers in the chosen vehicle. - Incompatibility of formulation components. - Changes in temperature or pH during storage. | - Conduct solubility studies to select appropriate solvents and co-solvents. - Perform compatibility studies of all formulation excipients. - Store the formulation under controlled conditions as determined by stability studies. |
| Loss of biological activity despite improved photostability. | - Degradation of this compound through non-photolytic pathways (e.g., hydrolysis, oxidation). - Interaction of this compound with stabilizers or encapsulants that hinders its release or mechanism of action. | - Conduct forced degradation studies to identify other degradation pathways. - Perform in-vitro release studies and bioassays to confirm the activity of the formulated this compound.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of this compound under sunlight?
A1: this compound is highly sensitive to sunlight, with a reported half-life of approximately 5.5 hours when exposed as a thin film.[1][2] This rapid degradation necessitates the use of photoprotective strategies in formulations.
Q2: What are the most effective types of photostabilizers for Azadirachtin?
A2: Antioxidants and UV absorbers have proven effective in enhancing the photostability of azadirachtins. For instance, 8-hydroxyquinoline and tert-butylhydroquinone have been shown to significantly increase the half-life of Azadirachtin A under both UV and sunlight.[6] While specific data for this compound is less common, these stabilizers are a logical starting point for formulation development.
Q3: How does encapsulation improve the photostability of this compound?
A3: Encapsulation creates a physical barrier that protects the this compound molecule from direct exposure to light.[3][4] This can be achieved through techniques like nanoencapsulation in polymeric matrices or liposomes. The encapsulating material can also be chosen to have UV-absorbing properties, further enhancing protection.
Q4: What is the optimal pH for an aqueous this compound formulation?
A4: Azadirachtin is most stable in mildly acidic conditions, typically between pH 4 and 6.[5] It degrades rapidly in alkaline and strongly acidic solutions. Therefore, buffering the formulation in this pH range is crucial for both chemical and photostability.
Q5: What analytical method is recommended for quantifying this compound in photostability studies?
Quantitative Data Summary
The following table summarizes the photostability data for Azadirachtin A and B under different conditions.
| Compound | Condition | Half-life | Reference |
| Azadirachtin A | Thin film under sunlight | 11.3 hours | [1][2] |
| This compound | Thin film under sunlight | 5.5 hours | [1][2] |
| Azadirachtin A | Thin film under UV light (254 nm) | 48 minutes | [6] |
| Azadirachtin A | On leaf surface | 2.47 days | [6] |
| Azadirachtin A with 8-Hydroxyquinoline | Under sunlight | 44.42 days | [6] |
| Azadirachtin A with tert-butylhydroquinone | Under sunlight | 35.90 days | [6] |
| Azadirachtin A with 8-Hydroxyquinoline | Under UV light | 55.80 hours | [6] |
| Azadirachtin A with tert-butylhydroquinone | Under UV light | 48.50 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of a Photostable this compound Formulation using a UV Stabilizer
Objective: To prepare a solution of this compound with a UV stabilizer to enhance its photostability.
Materials:
-
This compound standard
-
8-hydroxyquinoline (or other selected UV stabilizer)
-
HPLC-grade methanol
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the UV stabilizer (e.g., 8-hydroxyquinoline) in methanol at a concentration of 1 mg/mL.
-
In a series of volumetric flasks, add the this compound stock solution to achieve a final concentration of 100 µg/mL.
-
To each flask (except for the control), add varying concentrations of the UV stabilizer stock solution to achieve final concentrations ranging from 0.1% to 1% (w/v).
-
Bring each flask to volume with methanol and mix thoroughly using a magnetic stirrer for 30 minutes.
-
A control formulation should be prepared containing only this compound in methanol.
Protocol 2: Photostability Testing of this compound Formulations
Objective: To evaluate the photostability of prepared this compound formulations under controlled light exposure.
Materials:
-
Prepared this compound formulations (from Protocol 1)
-
Quartz cuvettes or thin-film plates
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Transfer a known volume of each formulation into a quartz cuvette or spread a thin film of known thickness onto a glass plate.
-
Place the samples in the photostability chamber.
-
Expose the samples to a controlled light source that mimics sunlight (e.g., ICH Q1B option 2).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each sample.
-
Protect the withdrawn samples from light immediately.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Calculate the degradation percentage and the half-life of this compound in each formulation.
Protocol 3: HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in formulation samples.
Instrumentation and Conditions:
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 27.5:72.5, v/v)[8][10]
-
Injection Volume: 20 µL
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered samples from the photostability study.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for preparing and testing photostable this compound formulations.
Caption: Logical relationship of factors influencing this compound photodegradation.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Residues and persistence of neem formulations on strawberry after field treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostabilizers for azadirachtin-A (a neem-based pesticide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. An HPLC method for determination of azadirachtin residues in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. [PDF] An HPLC method for determination of azadirachtin residues in bovine muscle. | Semantic Scholar [semanticscholar.org]
overcoming Azadirachtin B solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azadirachtin B. The information provided is intended to help overcome common challenges, particularly those related to solubility in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a highly oxidized tetranortriterpenoid, a secondary metabolite isolated from the seeds of the neem tree (Azadirachta indica). It is a potent natural insecticide and insect growth regulator. Its biological activities also include anticancer, anti-inflammatory, and antiviral properties. In insects, it primarily acts as an antifeedant and disrupts the molting process by interfering with the ecdysone hormone signaling pathway.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a lipophilic molecule, which results in very low solubility in water. For instance, a mixture of Azadirachtin A and B has a reported water solubility of only 0.26 g/L. This poor aqueous solubility can lead to precipitation when preparing solutions for biological assays in aqueous buffers or cell culture media, posing a significant challenge for researchers.
Q3: What are the recommended storage conditions for this compound?
Solid this compound should be stored at -20°C. Stock solutions prepared in anhydrous organic solvents, such as DMSO, should also be stored at -20°C or -80°C to ensure stability. It is advisable to prepare fresh dilutions in aqueous media for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or media.
-
Cause: The low aqueous solubility of this compound causes it to precipitate when the concentration of the organic co-solvent is significantly reduced upon dilution.
-
Solution:
-
Increase the concentration of the organic co-solvent in the final solution: While high concentrations of organic solvents can be toxic to cells, a final concentration of DMSO between 0.1% and 0.5% is generally well-tolerated by most cell lines.
-
Use a surfactant or emulsifier: For applications like insect bioassays, formulating this compound with a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to create a stable emulsion or microemulsion in an aqueous medium.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the aqueous medium while vortexing to ensure rapid and even dispersion.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: This can be due to the degradation of this compound in the experimental solution. Azadirachtin is unstable in alkaline (pH > 7) and strongly acidic (pH < 4) conditions. It is most stable in mildly acidic solutions (pH 4-6).[1] The presence of water can also lead to hydrolysis, especially at elevated temperatures.
-
Solution:
-
Maintain Optimal pH: Ensure that the pH of your aqueous buffer or medium is within the optimal stability range of pH 4-6.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Control Temperature: Avoid heating aqueous solutions of this compound. Perform experiments at a controlled room temperature or as required by the specific assay protocol, minimizing exposure to high temperatures.
-
Experimental Protocols & Data
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that quantitative data for this compound is limited, and the provided values for Azadirachtin A are included for reference, as it is structurally similar and more extensively studied.
| Solvent | This compound Solubility | Azadirachtin A Solubility |
| DMSO | 40 mg/mL | 70 mg/mL |
| Chloroform | Slightly soluble | Soluble (10 mg/mL) |
| Methanol | Slightly soluble | Readily soluble |
| Ethanol | Not specified | Readily soluble |
| Acetone | Not specified | Readily soluble |
| Water | Not specified | 0.26 g/L (at 25°C) |
Data compiled from multiple sources.[2][3][4][5][6]
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 662.7 g/mol ).
-
Weigh the calculated amount of this compound into a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Experimental Workflow for Cellular Assays
The following diagram illustrates a typical workflow for preparing this compound for use in cell culture experiments.
Signaling Pathways
This compound and related limonoids affect multiple signaling pathways. Below are diagrams illustrating some of the key pathways involved in its biological activity.
Interference with Insect Ecdysone Signaling
Azadirachtin disrupts the insect molting process by interfering with the ecdysone signaling pathway. It can inhibit the release of prothoracicotropic hormone (PTTH), leading to reduced ecdysone synthesis.
Induction of Apoptosis
Azadirachtin has been shown to induce apoptosis in various cell types, including cancer cells and insect cells. This process can be mediated through both caspase-dependent and independent pathways.
Inhibition of NF-κB Signaling
Azadirachtin can suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκB kinase (IKK), which prevents the translocation of NF-κB to the nucleus.[1]
References
- 1. Suppression of IKK, but not activation of p53 is responsible for cell death mediated by naturally occurring oxidized tetranortriterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azadirachtin induced apoptosis in the prothoracic gland in Bombyx mori and a pronounced Ca2+ release effect in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.unitus.it [dspace.unitus.it]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Azadirachtin B HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Azadirachtin B, with a specific focus on addressing peak tailing. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in chromatography refers to a distortion where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical shape.[1][2] It is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing. A value greater than 1.2 is often considered significant tailing that can impact accurate integration and quantification.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound in reverse-phase HPLC can stem from several factors. The most common causes include:
-
Secondary Interactions: Unwanted interactions between the polar functional groups of this compound and active sites (residual silanols) on the silica-based stationary phase.[2][3]
-
Column Issues: Degradation of the column bed, contamination, or the presence of a void at the column inlet.[1]
-
Mobile Phase Mismatches: An inappropriate mobile phase pH or a sample solvent that is significantly stronger than the mobile phase.
-
Sample Overload: Injecting too much sample, which saturates the stationary phase.[4]
Q3: Can the chemical structure of this compound contribute to peak tailing?
A3: Yes. This compound is a complex tetranortriterpenoid with numerous oxygen-containing functional groups, including hydroxyls, esters, an enol ether, acetal, and hemiacetal. While considered a neutral compound, these polar groups can engage in secondary polar interactions with the stationary phase, particularly with residual silanol groups on C18 columns. This can lead to a mixed-mode retention mechanism and result in peak tailing.
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Step 1: Evaluate the HPLC Column
Question: Could my HPLC column be the source of the peak tailing?
Answer: Yes, the column is a primary suspect. Column degradation, contamination, or improper packing can all lead to peak tailing.
Troubleshooting Actions:
-
Flush the Column: Begin by flushing the column with a strong solvent, such as 100% acetonitrile or methanol, to remove any strongly retained contaminants.[1]
-
Reverse the Column: If you suspect a blocked frit, you can try reversing the column (if the manufacturer's instructions permit) and flushing it to waste.[1]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.
Step 2: Optimize the Mobile Phase
Question: How does the mobile phase affect the peak shape of this compound?
Answer: The mobile phase composition, including the organic modifier, additives, and pH, can significantly impact peak shape.
Troubleshooting Actions:
-
Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile vs. methanol) can influence peak shape. While this compound is soluble in both, their different viscosities and elution strengths can affect peak symmetry.
-
pH Adjustment: Although one study found that pH changes between 3.0 and 7.4 did not cause major changes in the chromatograms of Azadirachtin A and B, operating at a lower pH (around 3-4) can help suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[5][6]
-
Mobile Phase Additives: For neutral compounds like this compound, additives are less common. However, if secondary interactions are suspected, a small amount of a competing agent could be considered, though this would require significant method revalidation.
Step 3: Review Sample and Injection Parameters
Question: Could my sample preparation or injection technique be causing the peak tailing?
Answer: Yes, issues with the sample solvent and injection volume are common causes of peak distortion.
Troubleshooting Actions:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Injecting in a much stronger solvent can lead to peak distortion. This compound is readily soluble in methanol and acetonitrile.[7]
-
Sample Concentration and Injection Volume: Injecting too high a concentration or volume of your sample can lead to column overload and peak fronting or tailing.[4] Try diluting your sample or reducing the injection volume.
Step 4: Check System and Experimental Conditions
Question: Can other instrumental factors or experimental conditions contribute to peak tailing?
Answer: Yes, factors like temperature and extra-column dead volume can play a role.
Troubleshooting Actions:
-
Temperature: Temperature can significantly affect the resolution and peak shape of this compound. One study noted that temperatures below 45°C did not allow for good resolution between Azadirachtin A and B.[5] Experiment with column temperature to find the optimal condition for your separation.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to band broadening and peak tailing.[3]
Data Presentation
Table 1: Effect of Column Temperature on this compound Resolution
| Temperature (°C) | Resolution (between Azadirachtin A and B) | Peak Shape Observation |
| < 45 | Poor | Broad peaks, potential co-elution |
| 45 | Good | Well-resolved peaks |
Source: Based on findings from Gai et al. (2011).[5]
Table 2: Illustrative Example of the Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (As) for a Neutral Analyte with Polar Groups |
| 7.0 | 1.5 |
| 5.0 | 1.3 |
| 3.0 | 1.1 |
Note: This table provides illustrative data on how lowering pH can improve peak shape by suppressing silanol interactions. Specific values for this compound may vary.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in a Formulation
This protocol is a general example based on common practices and may need to be optimized for specific matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
This compound standard.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in the mobile phase or a weaker solvent (e.g., methanol:water 90:10).[5]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Interactions leading to peak tailing of this compound.
References
optimizing extraction parameters to maximize Azadirachtin B yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction parameters to maximize Azadirachtin B yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing this compound extraction?
A1: The most critical parameters influencing this compound yield are the choice of solvent, extraction temperature, extraction time, and the extraction method itself. The physical state of the neem material, particularly particle size, also plays a significant role.
Q2: Which solvent system is most effective for extracting this compound?
A2: Polar solvents are generally more effective for extracting azadirachtins. Methanol and ethanol are commonly used and have shown high extraction efficiencies.[1] Some studies suggest that a binary solvent system, such as a 50:50 mixture of n-hexane and ethanol, can yield high concentrations of azadirachtin.[2] For supercritical fluid extraction (SFE), methanol-modified supercritical carbon dioxide is utilized.[3]
Q3: How does temperature affect the yield and stability of this compound?
A3: Increasing the extraction temperature can enhance the solubility of azadirachtin and improve extraction efficiency. However, high temperatures can also lead to the degradation of azadirachtin. For instance, one study noted that the half-life of Azadirachtin A in methanol decreases significantly as the temperature rises from 50°C to 90°C.[4] Therefore, optimizing the temperature is a critical trade-off between yield and stability. It is generally advisable to conduct extractions at moderate temperatures (e.g., 30-60°C) and to store extracts at low temperatures (refrigerator or freezer) to minimize degradation.[4][5]
Q4: What is the recommended duration for extraction?
A4: The optimal extraction time depends on the method and solvent used. For Soxhlet extraction, times can range from 6 to 24 hours.[2][6] Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can significantly reduce the extraction time to as little as a few minutes.[7][8] Prolonging the extraction time beyond the optimum may not significantly increase the yield and could lead to the degradation of the target compound.
Q5: How can I minimize the degradation of this compound during and after extraction?
A5: Azadirachtin is sensitive to heat, light, and pH.[4] To minimize degradation:
-
Use moderate extraction temperatures.
-
Protect extracts from direct sunlight and UV light. Storing extracts in amber-colored containers is recommended.[5]
-
Maintain a neutral or slightly acidic pH during extraction.[7]
-
Store the final extract at low temperatures (e.g., in a refrigerator).[5]
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Solvent | Switch to a more polar solvent like methanol or ethanol, or try a binary mixture (e.g., n-hexane:ethanol 50:50).[2] |
| Suboptimal Temperature | Gradually increase the extraction temperature in increments of 5-10°C, while monitoring for potential degradation. |
| Insufficient Extraction Time | Increase the extraction time, especially for methods like Soxhlet. For rapid methods like MAE or UAE, ensure the time is optimized. |
| Inadequate Sample Preparation | Ensure the neem material (seeds, leaves) is ground to a fine powder to increase the surface area for extraction. |
| Degradation of this compound | Review extraction temperature, exposure to light, and pH. Implement protective measures as outlined in the FAQs. |
Issue 2: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Raw Material | Source neem seeds or leaves from a consistent supplier. The concentration of azadirachtins can vary based on geographical location and harvest time.[1] |
| Inconsistent Extraction Parameters | Strictly control all extraction parameters (solvent volume, temperature, time, sample weight) for each batch. |
| Instrumental Fluctuation | Calibrate and maintain all equipment (e.g., heating mantles, microwave extractors, sonicators) regularly. |
| Inaccurate Quantification | Validate your analytical method (e.g., HPLC) for accuracy and precision. Use a certified reference standard for this compound. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Azadirachtin
| Extraction Method | Solvent | Time | Temperature | Yield/Concentration | Reference |
| Soxhlet | n-hexane:ethanol (50:50) | 6 h | 70°C | 1045 mg/kg (seeds) | [2] |
| Soxhlet | Ethanol | 24 h | 79°C | 35.0% (oil from leaves) | [6] |
| Microwave-Assisted (MAE) | Hydroalcoholic medium | 6.89 min | Not specified | 37.5 µg/g (from seed) | [7] |
| Supercritical Fluid (SFE) | CO2 with Methanol | 165 min | 43°C | 0.37% (from seed kernel) | [9] |
| Rapid Extraction | Not specified | 0.5 h | Not specified | 3.39% extract yield (Azt B: 2.92%) | [9] |
Note: The yields reported may refer to total azadirachtin or a mixture of isomers, as not all studies differentiate between Azadirachtin A and B.
Experimental Protocols
Protocol 1: Soxhlet Extraction of Azadirachtin
-
Sample Preparation: Grind dried neem seeds or leaves to a fine powder (e.g., 40-60 mesh).
-
Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, thimble, and condenser.
-
Extraction:
-
Place a known weight of the powdered neem material (e.g., 20 g) into the thimble.
-
Add the desired solvent (e.g., 250 mL of a 50:50 n-hexane:ethanol mixture) to the round-bottom flask.[2]
-
Heat the flask to the boiling point of the solvent (for the n-hexane:ethanol mixture, around 70°C).
-
Allow the extraction to proceed for the desired duration (e.g., 6 hours), ensuring continuous siphoning of the solvent.[2]
-
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure.
-
Quantification: Dissolve the dried extract in a suitable solvent (e.g., methanol) and quantify the this compound content using a validated HPLC method.
Protocol 2: Microwave-Assisted Extraction (MAE) of Azadirachtin
-
Sample Preparation: Prepare finely ground neem seed powder as in the Soxhlet protocol.
-
Extraction:
-
Place a known weight of the neem powder (e.g., 1 g) into the microwave extraction vessel.
-
Add the extraction solvent (e.g., 20 mL of a hydroalcoholic solution with a specific pH).[7]
-
Set the microwave parameters: power/voltage (e.g., 69.22 V), time (e.g., 6.89 min), and temperature limit.[7]
-
Start the extraction program.
-
-
Filtration: After extraction and cooling, filter the mixture to separate the extract from the solid residue.
-
Solvent Removal and Quantification: Follow steps 4 and 5 from the Soxhlet protocol.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Key parameters influencing this compound yield and stability.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. The Extraction and Determination of Azadirachtin from Soil and Insects by Supercritical Fluid Extraction [store.astm.org]
- 4. chemijournal.com [chemijournal.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. tatiuc.edu.my [tatiuc.edu.my]
- 7. Optimized microwave-assisted azadirachtin extraction using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. entomoljournal.com [entomoljournal.com]
- 9. netjournals.org [netjournals.org]
Technical Support Center: Azadirachtin B Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azadirachtin B. The information provided is intended to help identify and minimize the formation of degradation products during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, including exposure to light (photodegradation), high temperatures (thermal degradation), and non-neutral pH conditions (acidic or alkaline hydrolysis). The presence of oxidative agents can also contribute to its degradation.
Q2: What are the common types of degradation products observed for this compound?
A2: Common degradation products of this compound include isomers, epimers, and products resulting from the hydrolysis of ester functional groups within its complex structure. Under photolytic stress, isomerization is a common degradation pathway. Thermal stress can lead to a variety of rearranged products.
Q3: How can I detect this compound and its degradation products in my samples?
A3: The most common and effective method for analyzing this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a Mass Spectrometer (HPLC-MS). HPLC-UV is suitable for quantification, while HPLC-MS is essential for the identification of unknown degradation products.
Q4: Are there any general recommendations for handling and storing this compound to ensure its stability?
A4: To maintain the stability of this compound, it is recommended to store it in a cool, dark place. Solutions of this compound should be prepared fresh and used promptly. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 4°C) and protected from light by using amber vials or by wrapping the container in aluminum foil. Working under neutral pH conditions is also advisable whenever possible.
Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered during the handling and analysis of this compound.
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Protect solutions from light at all times by using amber-colored glassware or by wrapping containers with aluminum foil. 2. Minimize exposure to ambient light during sample preparation and analysis. |
| Thermal Degradation | 1. Prepare solutions at room temperature or below. 2. If heating is required for your experiment, conduct a preliminary study to assess the thermal stability of this compound under your specific conditions. 3. Store stock solutions and samples at 4°C or lower. |
| pH Instability | 1. Maintain the pH of your solution as close to neutral (pH 7) as possible. 2. If your experimental conditions require acidic or basic pH, be aware of potential accelerated degradation and consider conducting time-course experiments to quantify the rate of degradation. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This involves exposing this compound solutions to stress conditions (e.g., heat, light, acid, base, oxidation). 2. Use HPLC-MS to obtain mass-to-charge ratio (m/z) information for the unknown peaks to aid in their identification. 3. Compare the UV spectra of the unknown peaks with that of the parent this compound peak; similar spectra may indicate isomeric degradation products. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol outlines a general method for the quantification of this compound. Method optimization may be required for specific sample matrices.
-
Instrumentation: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 217 nm
-
Column Temperature: 30°C
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to intentionally degrade this compound to identify potential degradation products.
Caption: Workflow for a forced degradation study of this compound.
Data Presentation
Table 1: Hypothetical Stability of this compound under Different Stress Conditions
This table provides an example of how to present data from a forced degradation study. The values are for illustrative purposes only.
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 45% | Hydrolysis Product 1, Epimer A |
| 0.1 M NaOH | 8 hours | Room Temp | 22% | Hydrolysis Product 2, Isomer B |
| 3% H₂O₂ | 48 hours | Room Temp | 78% | Oxidized Product 1 |
| Heat | 72 hours | 80°C | 65% | Thermal Isomer C, Dehydrated Product |
| UV Light (254 nm) | 12 hours | Room Temp | 55% | Photoisomer D, Photoisomer E |
Signaling Pathways and Logical Relationships
Diagram 1: General Degradation Pathways of this compound
This diagram illustrates the primary environmental factors leading to the degradation of this compound.
Caption: Factors contributing to this compound degradation.
Diagram 2: Troubleshooting Logic for Unexpected HPLC Peaks
This diagram provides a logical workflow for identifying unknown peaks in an HPLC chromatogram when analyzing this compound.
Caption: Decision tree for identifying unknown HPLC peaks.
Technical Support Center: Enhancing the Shelf-Life of Azadirachtin B-Containing Products
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to address challenges related to the stability of Azadirachtin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a primary concern?
This compound is a potent tetranortriterpenoid secondary metabolite derived from the neem tree (Azadirachta indica). It is a key active ingredient in many biopesticides due to its antifeedant and insect growth-regulating properties. However, its complex molecular structure, featuring multiple reactive functional groups like esters, hydroxyls, an enol ether, and an epoxide, makes it highly susceptible to degradation. This instability can lead to a rapid loss of biological efficacy, significantly shortening the product's shelf-life and impacting experimental reproducibility.
Q2: What are the primary factors that cause this compound degradation?
This compound degradation is primarily driven by four factors:
-
Light (Photodegradation): Exposure to both sunlight and UV radiation causes rapid degradation. The half-life of this compound in sunlight is approximately 5.5 hours.
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation. Storing products at lower temperatures can enhance stability.
-
pH: The molecule is unstable in strongly acidic and mildly alkaline environments. The optimal stability is observed in a mildly acidic pH range of 4 to 6.
-
Moisture and Solvents: The presence of water and protic solvents (like ethanol and methanol) can speed up decomposition. Azadirachtin is generally more stable in aprotic and neutral solvents.
Q3: What are the ideal storage conditions for maintaining this compound potency?
To maximize shelf-life, this compound and its formulations should be stored in a cool, dry, and dark place .
-
Temperature: Refrigeration is recommended for long-term storage.
-
Light: Use opaque or brown glass containers to prevent photodegradation.
-
Moisture: Ensure containers are tightly sealed to protect from humidity. For solid formulations, water content should be below 1% and volatile polar solvents below 5%.
Q4: How can I protect this compound from degradation in a formulation?
Several strategies can be employed:
-
UV Protectants: Incorporating UV-absorbing substances like p-aminobenzoic acid, 8-hydroxyquinoline, or tert-butylhydroquinone can dramatically increase the half-life of azadirachtins under light exposure.
-
pH Buffering: Maintain the formulation pH between 4 and 6 using a suitable buffer system.
-
Solvent Selection: Prioritize the use of aprotic solvents over protic ones.
-
Formulation Type: Microemulsions created with agents like oleic acid can improve stability. For solid formulations, minimizing residual water and polar solvents is critical.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My liquid formulation shows a rapid loss of potency at ambient temperature.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your formulation. If it is outside the optimal 4-6 range, adjust it using a suitable buffer system. |
| Protic Solvent Degradation | If your formulation uses solvents like methanol or ethanol, they may be accelerating degradation. Consider reformulating with more stable aprotic solvents like acetonitrile or DMF. |
| Presence of Water | Water can accelerate the hydrolysis of ester groups. If possible, use anhydrous solvents and minimize exposure to atmospheric moisture during preparation and storage. |
| Oxidation | The molecule has functional groups susceptible to oxidation. Consider adding an antioxidant stabilizer, but test for compatibility as some, like hydroquinone, can enhance degradation. |
Problem 2: My solid this compound powder is clumping, turning brown, and losing activity.
| Possible Cause | Troubleshooting Step |
| High Moisture Content | High humidity or residual water in the powder promotes degradation. Store the powder in a desiccator or a tightly sealed container with a desiccant. Ensure water content is <1%. |
| Residual Polar Solvents | Volatile polar solvents from the extraction process can compromise stability. Ensure the powder is thoroughly dried under vacuum to reduce volatile polar solvents to <5%. |
| Heat Exposure | Storing the powder at elevated temperatures will accelerate decomposition. Always store in a cool environment, preferably refrigerated. |
Problem 3: My field application results are inconsistent and show low efficacy.
| Possible Cause | Troubleshooting Step |
| Photodegradation | This compound degrades very quickly in sunlight (half-life of ~5.5 hours), reducing its efficacy after application. |
| 1. Add a UV protectant (e.g., p-aminobenzoic acid) to your formulation to shield the active ingredient. | |
| 2. Advise application during times of lower UV intensity, such as late afternoon or on overcast days. | |
| Wash-off by Rain | Aqueous spray formulations can be washed off plant surfaces. |
| Consider adding a sticker or adjuvant to your formulation to improve adherence to foliage. |
Quantitative Data on Azadirachtin Stability
Table 1: Half-Life of Azadirachtins under Various Conditions
| Compound | Condition | Solvent/Matrix | Half-Life | Reference |
|---|---|---|---|---|
| Azadirachtin A | Sunlight | Thin Film | 3.98 days | |
| Azadirachtin A | UV Light (254 nm) | Thin Film | 48 minutes | |
| This compound | Sunlight | Not Specified | 5.5 hours | |
| Azadirachtin A | 50°C | Methanol | 6.96 days |
| Azadirachtin A | 90°C | Methanol | 11.7 hours | |
Table 2: Impact of UV Stabilizers on Azadirachtin A Half-Life
| Stabilizer | Condition | Half-Life | Reference |
|---|---|---|---|
| None | Sunlight | 3.98 days | |
| 8-Hydroxyquinoline | Sunlight | 44.42 days | |
| tert-Butylhydroquinone | Sunlight | 35.90 days | |
| None | UV Light | 48 minutes | |
| 8-Hydroxyquinoline | UV Light | 55.80 hours |
| tert-Butylhydroquinone | UV Light | 48.50 hours | |
Table 3: Degradation of Azadirachtin A in Formulations Under Accelerated Storage (54±1°C for 14 Days)
| Formulation Type | Initial AZA-A (ppm) | % Degradation | Half-Life (days) | Reference |
|---|---|---|---|---|
| Emulsifiable Concentrate | 618 - 1150 | 96 - 99% | 1.84 - 4.53 | |
| Neem Oil | - | 56% | - |
| Attapulgite Carrier | - | 70 - 95% | - | |
Experimental Protocols
Protocol 1: Accelerated Stability Testing (Heat Stability)
This protocol is used to assess the stability of a formulation under high-temperature stress to predict its long-term shelf-life.
-
Sample Preparation: Place a known quantity (e.g., 20 g) of the this compound test formulation into a sealed, airtight glass container.
-
Initial Analysis (Time 0): Withdraw an aliquot from the sample for immediate quantitative analysis of this compound content using the HPLC protocol (see Protocol 3). This serves as the baseline concentration.
-
Incubation: Place the sealed container in a calibrated laboratory oven maintained at a constant temperature of 54 ± 1°C .
-
Time-Point Sampling: After predetermined intervals (e.g., 3, 7, and 14 days), remove the container from the oven. Allow it to cool to room temperature for at least 1 hour.
-
Extraction and Analysis: Once cooled, thoroughly mix the contents. Withdraw an aliquot and quantify the this compound concentration using HPLC.
-
Data Analysis: Calculate the percentage degradation at each time point relative to the initial concentration. The first-order decomposition rate constant (k) and the half-life (t₁/₂) can be calculated using the following equations:
-
ln(Cₜ) = -kt + ln(C₀)
-
t₁/₂ = 0.693 / k Where Cₜ is the concentration at time t, and C₀ is the initial concentration.
-
Protocol 2: Photostability Testing
This protocol evaluates the degradation of this compound upon exposure to a controlled light source.
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Sample Preparation: Apply a thin, uniform film of the formulation onto an inert surface (e.g., a glass petri dish or quartz plate). For solutions, use a quartz cuvette.
-
Control Sample: Prepare an identical sample but wrap it completely in aluminum foil to serve as a dark control.
-
Light Exposure: Place the test and control samples in a photostability chamber equipped with a light source that simulates natural sunlight (e.g., a Xenon lamp with appropriate filters). The light intensity should be monitored and controlled.
-
Time-Point Sampling: At specified intervals (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from the light-exposed sample and the dark control.
-
Extraction and Analysis: Extract the this compound from the aliquot using a suitable solvent (e.g., methanol) and quantify its concentration using HPLC (Protocol 3).
-
Data Analysis: Compare the concentration of the light-exposed sample to the dark control at each time point to determine the extent of photodegradation, correcting for any thermal degradation that may have occurred.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a standard method for determining the concentration of this compound in a sample.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in HPLC-grade methanol. Create a series of calibration standards (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation (Extraction):
-
Accurately weigh a portion of the formulation containing an estimated amount of this compound.
-
Dissolve and extract the sample with HPLC-grade methanol, using sonication for 15-20 minutes to ensure complete extraction.
-
Transfer the extract to a volumetric flask and adjust the volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 217 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: General Workflow for an this compound Stability Study.
Caption: Troubleshooting Guide for this compound Formulation Instability.
Caption: Key Degradation Pathways of this compound.
dealing with matrix effects in Azadirachtin B quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Azadirachtin B by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] In the context of this compound quantification, matrix components can either suppress or enhance its ionization, leading to inaccurate and unreliable results.[2] This phenomenon is a significant challenge, especially in complex matrices like plant extracts, biological fluids, and food samples.[2]
Q2: I am observing significant ion suppression for my this compound signal. What are the common causes?
A2: Ion suppression for this compound is often caused by co-eluting endogenous matrix components that compete for ionization in the MS source.[1] Common culprits include phospholipids, salts, and other non-polar compounds present in the sample extract.[3] The complexity of the matrix plays a crucial role; for instance, plant extracts are known to cause significant matrix effects.
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound in my samples?
A3:
-
Qualitative Assessment: The post-column infusion technique is a common method to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
-
Quantitative Assessment: The most accepted method is the post-extraction spike comparison.[3] This involves comparing the peak area of this compound in a standard solution to its peak area in a blank matrix extract spiked at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guide
Issue 1: Inconsistent and low recoveries for this compound.
Possible Cause: Inefficient sample extraction or significant matrix-induced signal suppression.
Solutions:
-
Optimize Sample Preparation: A thorough sample cleanup is crucial to minimize matrix effects.[4] Consider the following techniques:
-
Liquid-Liquid Extraction (LLE): Can be used for initial cleanup, but may not be sufficient for complex matrices.[5]
-
Solid-Phase Extraction (SPE): Highly effective for removing interfering compounds. Cartridges like C18 or those containing graphitized carbon black (GCB) have shown good recoveries for azadirachtins.[6][7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup, often effective for pesticide residue analysis in various matrices.[8][9]
-
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for matrix effects that cannot be eliminated by cleanup.[9][10]
-
Employ an Internal Standard (IS): The use of a suitable internal standard is highly recommended to correct for both extraction efficiency and matrix effects. While a stable isotope-labeled (SIL) internal standard for this compound is ideal, a structurally similar compound can also be used if a SIL-IS is unavailable.
Issue 2: Poor peak shape and reproducibility.
Possible Cause: Co-eluting matrix components interfering with the chromatography or interactions with the analytical column.
Solutions:
-
Improve Chromatographic Separation:
-
Optimize the mobile phase gradient to better separate this compound from interfering matrix components.
-
Consider using a different stationary phase or a column with a smaller particle size for improved resolution.
-
Metal-free columns can sometimes improve peak shape for compounds prone to chelation, which can cause peak tailing and signal loss.[6]
-
-
Dilute the Sample Extract: A simple yet effective strategy is to dilute the final extract. This reduces the concentration of matrix components reaching the MS source, thereby minimizing their impact on this compound ionization. However, ensure that the diluted concentration of this compound is still above the limit of quantification (LOQ).
Issue 3: Low sensitivity and difficulty in detecting this compound at low concentrations.
Possible Cause: Suboptimal ionization of this compound or significant ion suppression.
Solutions:
-
Optimize MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.[4]
-
Adduct Formation: this compound often forms a sodium adduct ([M+Na]+) which provides a more stable and intense signal compared to the protonated molecule ([M+H]+).[11][12] The precursor ion for this compound is typically m/z 685.3.[11][12]
-
MS/MS Transitions: Optimize the collision energy to obtain sensitive and specific product ions. Common transitions for this compound ([M+Na]+) include 685.3 > 667.2, 685.3 > 639.3, and 685.3 > 567.2.[12]
-
-
Enhance Sample Cleanup: Re-evaluate your sample preparation method to more effectively remove interfering compounds. A multi-step cleanup involving both LLE and SPE might be necessary for very complex matrices.
Quantitative Data Summary
The following table summarizes recovery data for Azadirachtin from various studies, highlighting the effectiveness of different sample preparation techniques.
| Matrix | Sample Preparation Method | Analyte(s) | Recovery (%) | Reference |
| Neem Oil | SPE with Graphitized Carbon Black | Azadirachtin A & B | 99.2 - 104.7 | [6] |
| Bovine Muscle | LLE and SPE | Azadirachtin A & B | 85.2 - 101.9 | [5] |
| Foliage and Twigs | Acetonitrile extraction with C18 and PSA cleanup, followed by 10-fold dilution | Azadirachtin A & B | 86 - 119 | [13] |
| Agricultural Commodities (Tomato, Brinjal, Coffee, Tea, Cotton Seed) | Methanol/Acetonitrile Extraction | Azadirachtin | 62 - 100 | [14] |
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction and Cleanup
This protocol is a general guideline and should be optimized for your specific matrix.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
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Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
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Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Take an aliquot of the cleaned extract, dilute as necessary, and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate (or acetate).
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Source: ESI in positive ion mode.
-
Precursor Ion ([M+Na]+): m/z 685.3
-
Product Ions (for MRM):
-
Quantifier: 667.2
-
Qualifiers: 639.3, 567.2
-
-
Collision Energy: Optimize for your specific instrument, typically in the range of 10-40 eV.
Visual Workflow for Mitigating Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of matrix solid-phase dispersion and modified QuEChERS methods for extraction of pesticide residues from onion - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
strategies to reduce the impact of pH on Azadirachtin B stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Azadirachtin B instability due to pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is rapidly degrading. What is the optimal pH range for stability?
A1: this compound is most stable in mildly acidic conditions, specifically between pH 4 and 6.[1] It is unstable in mildly alkaline and strongly acidic solutions.[1] Degradation is significantly more rapid in basic conditions compared to acidic conditions.
Q2: I am observing a loss of activity in my formulation. How can I confirm if it's due to pH-related degradation?
A2: You can confirm pH-related degradation by conducting a stability study. This involves preparing your this compound formulation at different pH values (e.g., pH 4, 7, and 9) and monitoring the concentration of this compound over time using High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration at pH 7 and 9 compared to pH 4 would indicate pH-related instability.
Q3: What are the primary degradation products of this compound under acidic and alkaline conditions?
A3: Under acidic conditions, the tertiary hydroxyls and the dihydrofuran ring of the Azadirachtin molecule are sensitive and can lead to degradation.[1] In alkaline conditions, the four ester groups are susceptible to hydrolysis, which is a major degradation pathway.[1] One of the identified degradation products at pH 4, 6, and 8 involves the hydrolysis of an ester function.[1]
Q4: Can the choice of solvent impact the pH stability of this compound?
A4: Yes, the solvent system is critical. Azadirachtin is more stable in aprotic solvents compared to protic solvents like water, acids, and bases.[1][2] Protic solvents can participate in hydrolysis reactions, accelerating degradation. To enhance stability, formulations should aim for a higher volume percentage of aprotic solvents and less than 15% water.
Q5: Are there any recommended stabilizing agents for this compound formulations?
A5: While the primary strategy is pH control and solvent selection, some patents for Azadirachtin formulations mention the use of additives. For instance, sunscreen agents like p-aminobenzoic acid have been used to protect against photodegradation, which can be exacerbated by certain pH conditions. Additionally, creating a microemulsion can improve stability.
Quantitative Data: pH-Dependent Stability of Azadirachtin
The following table summarizes the degradation data for Azadirachtin at various pH levels. Note that much of the available literature focuses on Azadirachtin A, a closely related analogue. The stability of this compound is expected to follow a similar trend.
| pH | Temperature (°C) | Half-life (DT50) of Azadirachtin A | Reference |
| 2 | Room Temperature | - | [3] |
| 4 | Room Temperature | 19.2 days (pure), 38.3 days (formulated) | [1] |
| 4-5 | Room Temperature | Degrades into two forms, then a single product | [3] |
| 6 | Room Temperature | - | [3] |
| 7 | Room Temperature | 12.9 days (pure), 30.5 days (formulated) | [1] |
| 8 | Room Temperature | - | [3] |
| 10 | Room Temperature | ~2 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of a pH-Controlled this compound Formulation
This protocol describes the preparation of a stock solution of this compound and its formulation into a buffered solution at a target pH.
Materials:
-
This compound standard
-
Aprotic solvent (e.g., Acetonitrile, HPLC grade)
-
Deionized water
-
Buffer solutions (pH 4, 5, and 6)
-
pH meter
-
Volumetric flasks
-
Pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of aprotic solvent (e.g., acetonitrile) in a volumetric flask. Dilute to the final volume with the same solvent to achieve the desired stock concentration.
-
Formulation Preparation: In a separate volumetric flask, add the desired volume of the this compound stock solution.
-
pH Adjustment: Slowly add the appropriate buffer solution (pH 4, 5, or 6) to the volumetric flask containing the this compound solution while gently swirling.
-
Final Volume Adjustment: Bring the solution to the final desired volume with the buffer solution.
-
pH Verification: Measure the final pH of the formulation using a calibrated pH meter and adjust if necessary with dilute acid or base.
-
Storage: Store the formulation in a tightly sealed container, protected from light, at a controlled temperature.
Protocol 2: HPLC Analysis of this compound Stability
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound in formulations over time.[4]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase: Methanol:water mixture (e.g., 80:20, v/v)
-
This compound standard solutions for calibration
-
Formulated this compound samples from Protocol 1
-
Syringe filters (0.45 µm)
Procedure:
-
HPLC Method Setup:
-
Calibration Curve: Prepare a series of this compound standard solutions of known concentrations. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each formulated sample.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of this compound in each sample chromatogram.
-
Use the calibration curve to calculate the concentration of this compound in each sample at each time point.
-
Plot the concentration of this compound versus time for each pH to determine the degradation rate.
-
Visualizations
Caption: pH-Dependent Degradation Pathways of this compound.
Caption: Experimental Workflow for this compound Stability Testing.
References
- 1. chemijournal.com [chemijournal.com]
- 2. US5001146A - Storage stable azadirachtin formulation - Google Patents [patents.google.com]
- 3. Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. scispace.com [scispace.com]
Technical Support Center: Enhancing Azadirachtin B Efficacy in Resistant Insect Populations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to aid researchers, scientists, and drug development professionals in overcoming insect resistance to Azadirachtin B.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in resistant insect populations.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommended Action(s) |
| FAQ 1: My this compound treatment is showing reduced or no efficacy against a previously susceptible insect population. | Development of metabolic resistance. | Increased production of detoxification enzymes such as glutathione S-transferases (GSTs), esterases, or cytochrome P450s (P450s) can metabolize and detoxify this compound before it reaches its target site. A laboratory-selected strain of Drosophila melanogaster developed 86.7-fold resistance to azadirachtin, primarily through elevated GST and esterase activity[1]. |
| Target-site insensitivity. | While less common for this compound, mutations in the target protein (e.g., ecdysone receptor) could reduce binding affinity. | |
| Poor formulation stability or bioavailability. | This compound is susceptible to degradation by UV light and hydrolysis. The formulation may not be effectively protecting the active ingredient, or it may not be efficiently absorbed by the insect. | |
| Troubleshooting 1: How can I determine if metabolic resistance is the cause of reduced efficacy? | Conduct synergist bioassays. | Use inhibitors of major detoxification enzyme families in combination with this compound. Piperonyl butoxide (PBO) inhibits P450s, S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases, and diethyl maleate (DEM) inhibits GSTs. A significant increase in mortality with a synergist suggests the involvement of that enzyme class in resistance. |
| Perform biochemical assays. | Directly measure the activity of GSTs, esterases, and P450s in extracts from both susceptible and suspected resistant insect populations. Higher enzyme activity in the resistant population is a strong indicator of metabolic resistance. | |
| Conduct molecular analysis. | Use quantitative PCR (qPCR) to measure the expression levels of genes encoding detoxification enzymes. Overexpression of specific genes in the resistant population can pinpoint the molecular basis of resistance. | |
| FAQ 2: What are some strategies to overcome metabolic resistance to this compound? | Use synergistic combinations. | Formulate or co-apply this compound with synergists like PBO to inhibit the detoxification enzymes. |
| Combine with other insecticides. | The complex mixture of compounds in neem oil has been shown to be less prone to resistance development than pure azadirachtin[2][3]. Combining this compound with other insecticides with different modes of action, such as Bacillus thuringiensis (Bt), can enhance efficacy and delay resistance. | |
| Utilize advanced formulations. | Nano-emulsions and encapsulation technologies can protect this compound from degradation and improve its delivery to the target site, potentially bypassing some resistance mechanisms. | |
| Troubleshooting 2: My this compound formulation appears to be degrading quickly. | Improper storage or handling. | This compound is sensitive to heat, light, and pH. Store formulations in a cool, dark place and use them promptly after mixing. |
| Suboptimal formulation. | The formulation may lack effective UV protectants or stabilizers. Consider using or developing formulations that incorporate these components. Nano-formulations have shown improved stability. | |
| FAQ 3: Can insects develop cross-resistance between this compound and other insecticides? | Yes, it is possible. | An azadirachtin-resistant strain of Drosophila melanogaster showed cross-resistance to emamectin benzoate and dinotefuran[1]. This is likely due to the enhanced activity of generalist detoxification enzymes that can act on multiple insecticides. Interestingly, this same strain exhibited negative cross-resistance to chlorpyrifos and indoxacarb, meaning it was more susceptible to these insecticides[1]. |
Quantitative Data Summary
The following tables summarize key quantitative data on this compound efficacy and resistance.
Table 1: Documented Resistance to Azadirachtin
| Insect Species | Strain | Selection Pressure | Resistance Ratio (RR) | Primary Resistance Mechanism(s) | Reference |
| Drosophila melanogaster | Aza-Sel | Laboratory selection for 5 years | 86.7-fold | Elevated Glutathione-S-Transferases (GSTs) and Esterases | [1] |
| Myzus persicae (Green Peach Aphid) | - | Laboratory selection for 40 generations (with pure azadirachtin) | 9-fold | Not specified | [2][3] |
Table 2: Efficacy of this compound in Combination with Other Insecticides
| Insect Species | This compound Concentration | Combination Agent & Concentration | Observed Mortality (%) | Interaction Type | Reference |
| Helicoverpa armigera (3rd instar) | LC20 | Bacillus thuringiensis (Bt) LC20 | 56.7% | - | |
| Plodia interpunctella (3rd instar) | LC50 | Bacillus thuringiensis (Bt) LC50 | Synergistic | Synergistic |
Table 3: Impact of Formulation on Azadirachtin Efficacy
| Insect Species | Formulation Type | LC50 | Comparison to Conventional Formulation | Reference |
| Oryzaephilus surinamensis | Neem oil nano-emulsion | 15.7 µL/L air | 1.16-fold more effective | |
| Spodoptera frugiperda | Azadirachtin nano-composite | Quicker and greater efficacy | Enhanced biodistribution and UV stability |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Leaf-Dip Bioassay for Assessing this compound Toxicity and Synergism
This protocol is adapted for determining the toxicity of this compound, alone and in combination with a synergist, against foliage-feeding insects like aphids or lepidopteran larvae.
Materials:
-
This compound technical grade or formulated product
-
Synergist (e.g., Piperonyl Butoxide - PBO)
-
Acetone (or appropriate solvent for technical grade compounds)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Fresh, untreated host plant leaves
-
Petri dishes lined with moistened filter paper
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Soft brush for handling insects
-
Beakers and volumetric flasks
-
Pipettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1000 ppm).
-
Prepare a stock solution of the synergist (e.g., PBO) in acetone (e.g., 1000 ppm).
-
-
Preparation of Test Solutions:
-
For the this compound only treatment, prepare a serial dilution of the stock solution in distilled water containing a surfactant (e.g., 0.05% Triton X-100) to achieve a range of at least five concentrations expected to cause between 10% and 90% mortality. Include a control of distilled water with surfactant only.
-
For the synergist combination treatment, prepare a similar serial dilution of this compound, but to each concentration, add a fixed, sublethal concentration of the synergist (e.g., 100 ppm PBO). This concentration should be predetermined to cause minimal to no mortality on its own.
-
Also, prepare a control with only the synergist at the fixed concentration.
-
-
Leaf Dipping:
-
Excise fresh leaves and dip them into the respective test solutions for 10-30 seconds with gentle agitation to ensure complete coverage.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place one treated leaf into each Petri dish.
-
Carefully transfer a known number of insects (e.g., 10-20) of a uniform age or developmental stage onto the leaf in each Petri dish using a soft brush.
-
Seal the Petri dishes with parafilm or a ventilated lid.
-
-
Incubation and Mortality Assessment:
-
Incubate the Petri dishes at a constant temperature and photoperiod suitable for the insect species.
-
Assess mortality after 24, 48, and 72 hours. Insects that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) values and their 95% confidence intervals for this compound alone and in combination with the synergist.
-
Calculate the Synergistic Ratio (SR) as follows: SR = LC50 of this compound alone / LC50 of this compound + Synergist An SR value greater than 1 indicates synergism.
-
Biochemical Assay for Glutathione S-Transferase (GST) Activity
This spectrophotometric assay measures the activity of GSTs, which are often involved in metabolic resistance.
Materials:
-
Insect samples (susceptible and resistant strains)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 20 mM in ethanol)
-
Reduced glutathione (GSH) solution (e.g., 20 mM in phosphate buffer)
-
Microplate reader or spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates
-
Homogenizer and centrifuge
Methodology:
-
Enzyme Preparation:
-
Homogenize a known number of insects (e.g., 10-20) in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In each well of a 96-well plate, add:
-
Phosphate buffer
-
GSH solution
-
CDNB solution
-
Enzyme extract (supernatant)
-
-
The final volume and concentrations should be optimized for the specific insect species and instrumentation. A typical final concentration might be 1 mM GSH and 1 mM CDNB.
-
Include a blank for each sample containing all components except the enzyme extract.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The reaction should be linear during this period.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹) to calculate the enzyme activity in µmol/min/mg of protein.
-
Compare the GST activity between the susceptible and resistant insect strains.
-
Quantitative PCR (qPCR) for Detoxification Gene Expression
This protocol outlines the general steps for analyzing the expression of detoxification genes in response to this compound exposure.
Materials:
-
Insect samples (control and this compound-treated)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for target detoxification genes and reference (housekeeping) genes
-
qPCR instrument
Methodology:
-
Insect Treatment and Sample Collection:
-
Expose insects to a sub-lethal concentration of this compound for a defined period (e.g., 24 or 48 hours). Use an untreated group as a control.
-
Collect and flash-freeze the insects in liquid nitrogen and store them at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the insect samples using a commercial kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the cDNA template.
-
Perform the qPCR in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.
-
Calculate the relative gene expression (fold change) in the this compound-treated group compared to the control group using a method such as the 2-ΔΔCt method[4].
-
A significant increase in the expression of a detoxification gene in the treated group suggests its involvement in the response to this compound.
-
Visualizations
Logical Workflow for Investigating this compound Resistance
Caption: Workflow for diagnosing the mechanism of this compound resistance.
Signaling Pathway of this compound Action and Resistance
Caption: this compound's mode of action and mechanisms of metabolic resistance.
References
- 1. Identification and Characterization of the Detoxification Genes Based on the Transcriptome of Tomicus yunnanensis [mdpi.com]
- 2. A Simple Colorimetric Assay for Specific Detection of Glutathione-S Transferase Activity Associated with DDT Resistance in Mosquitoes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. agpest.com.au [agpest.com.au]
- 4. Frontiers | Protective and Detoxifying Enzyme Activity and ABCG Subfamily Gene Expression in Sogatella furcifera Under Insecticide Stress [frontiersin.org]
addressing inconsistencies in Azadirachtin B bioassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Azadirachtin B bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica). It is a potent insect growth regulator and antifeedant.[1][2] Its primary mode of action is the disruption of insect hormone systems, particularly ecdysone and juvenile hormone signaling. This interference leads to inhibited molting, reduced growth, and impaired reproductive functions.[1][3][4] this compound can also have direct toxic effects and deter feeding.[2][4]
Q2: What are the most common causes of inconsistent bioassay results with this compound?
Inconsistencies in this compound bioassay results can arise from several factors:
-
Variability in Azadirachtin Content: The concentration of Azadirachtin A and B in neem seeds and commercial formulations can vary significantly based on the geographical origin, genetic makeup of the tree, and extraction methods.[5][6]
-
Compound Instability: this compound is sensitive to environmental factors. It can be degraded by UV light (sunlight), high temperatures, and non-neutral pH.[7] It is most stable in mildly acidic conditions (pH 4-6).
-
Insect-Related Factors: The susceptibility of insects to this compound can vary depending on the species, developmental stage, and overall health of the test population.[7][8]
-
Bioassay Protocol Deviations: Inconsistent application methods (e.g., topical vs. oral), solvent effects, and improper handling of the test substance can introduce significant variability.
Q3: How should I prepare and store this compound solutions for bioassays?
To ensure consistency, follow these guidelines:
-
Solvent Selection: Use aprotic and neutral solvents for dissolving this compound. Protic solvents can contribute to its degradation.
-
pH Control: Maintain the solution pH between 4 and 6 for optimal stability.
-
Light Protection: Store stock solutions and treated materials in the dark or under amber light to prevent photodegradation.
-
Temperature Control: Store solutions at low temperatures (e.g., 4°C) for short-term storage. For long-term storage, consult specific stability data, but freezing is generally recommended.
-
Fresh Preparations: Whenever possible, prepare fresh dilutions for each experiment to minimize degradation.
Troubleshooting Guide
Issue 1: Higher than expected larval survival or minimal growth inhibition.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Verify the storage conditions of your stock solution (temperature, light exposure).- Prepare fresh solutions for each assay.- Check the pH of your final formulation. |
| Low Concentration in Source Material | - If using a commercial product, request a certificate of analysis for the this compound concentration.- If using a lab extract, quantify the this compound content using HPLC.[5][6] |
| Insect Resistance or Low Susceptibility | - Review the literature for the known susceptibility of your target insect species.- Consider using a different, more susceptible insect species as a positive control.- Ensure the developmental stage of the insects is appropriate for the assay. |
| Incorrect Bioassay Protocol | - Review your protocol for accuracy in dilution calculations and application method.- Ensure uniform application of the treatment. |
Issue 2: High variability in mortality or growth inhibition between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Application | - For topical assays, ensure a consistent droplet size and application site on each insect.- For oral assays, ensure uniform coating of the diet and that all insects are feeding. |
| Non-uniform Insect Population | - Use insects of the same age and developmental stage.- Ensure the insects are from a healthy, non-stressed colony. |
| Environmental Fluctuations | - Maintain consistent temperature, humidity, and light conditions throughout the experiment. |
| Statistical Outliers | - Employ robust statistical methods to identify and handle outliers in your data.[9] |
Issue 3: No dose-response relationship observed.
| Possible Cause | Troubleshooting Step |
| Concentration Range Too Narrow or Too Wide | - Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the effective dose range.- Prepare a new dilution series with narrower intervals around the expected LC50. |
| Compound Degradation | - As in Issue 1, verify the stability of your this compound solution. |
| Bioassay Insensitivity | - The chosen endpoint (e.g., mortality at 24 hours) may not be sensitive enough. Consider longer observation periods or sublethal endpoints like developmental time or fecundity. |
Data Presentation
Table 1: Larval Mortality of Pericallia ricini after Oral and Topical Application of this compound
| Concentration (ppm) | Oral Application (% Mortality) | Topical Application (% Mortality) |
| 25 | 25% | - |
| 50 | 50% | - |
| 75 | 80% | - |
| 100 | 100% | 61.6% |
| 200 | - | 71.6% |
| 300 | - | 83.3% |
| Data adapted from a study on Pericallia ricini.[10] |
Table 2: Lethal Concentrations (LC) of Azadirachtin A and B (Fitoneem®) on Diatraea saccharalis Larvae
| Exposure Route | LC50 (ppm) | LC90 (ppm) |
| Topical Spray | 15,700 | 17,400 |
| Ingestion | 22,500 | 70,400 |
| Whole Body Spray | 18,500 | 55,100 |
| Data adapted from a study on Diatraea saccharalis.[11] |
Experimental Protocols
1. General Insect Bioassay Protocol (Larval Feeding Assay)
This protocol provides a general workflow for assessing the oral toxicity of this compound.
-
Preparation of Diet: Prepare an artificial diet suitable for the target insect species.
-
Preparation of this compound Solution: Dissolve this compound in an appropriate solvent to create a stock solution. Perform serial dilutions to obtain the desired test concentrations.
-
Diet Incorporation: Incorporate the this compound solutions into the molten artificial diet at a consistent ratio (e.g., 1:9 solution to diet). Also, prepare a control diet with the solvent alone.
-
Bioassay Setup: Dispense the treated and control diets into individual wells of a multi-well plate or small containers.
-
Insect Infestation: Place one larva of a specific instar into each well.
-
Incubation: Maintain the bioassay plates under controlled environmental conditions (temperature, humidity, and light).
-
Data Collection: Record larval mortality at predetermined time points (e.g., 24, 48, 72, 96 hours). Sublethal effects such as weight gain, developmental stage, and feeding inhibition can also be recorded.
-
Data Analysis: Calculate mortality rates and determine LC50/LC90 values using probit analysis or other appropriate statistical methods.
2. Topical Application Bioassay
This protocol is for assessing the contact toxicity of this compound.
-
Preparation of this compound Solution: Prepare serial dilutions of this compound in a volatile solvent (e.g., acetone).
-
Insect Immobilization: Briefly anesthetize the larvae using CO2 or by chilling them on a cold plate.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to a specific location on the dorsal thorax of each larva. Apply solvent only to the control group.
-
Holding: Place the treated insects in individual containers with access to food.
-
Incubation and Data Collection: Follow the same incubation and data collection procedures as the larval feeding assay.
Visualizations
Caption: Figure 1. General workflow for an this compound bioassay.
Caption: Figure 2. This compound's disruption of ecdysone signaling.
Caption: Figure 3. A logical approach to troubleshooting bioassay inconsistencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 3. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in Neem (Azadirachta indica) with respect to azadirachtin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Addressing Unusual Assay Variability with Robust Statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioassay Study of Azadirachtin And Plumbagin on Pericallia ricini (Lepidoptera: Arctiidae) – Current Agriculture Research Journal [agriculturejournal.org]
- 11. scielo.br [scielo.br]
methods to prevent the degradation of Azadirachtin B by UV light
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to address the challenges associated with the photodegradation of Azadirachtin B by UV light.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a highly active tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica). It is a potent insect antifeedant and growth regulator. However, its complex structure, featuring multiple reactive functional groups, makes it highly susceptible to degradation under various environmental conditions, particularly exposure to UV light. This instability presents a significant challenge for developing stable and effective formulations for agricultural or pharmaceutical use.
Q2: What is the primary mechanism of this compound degradation by UV light?
A2: The primary mechanism of photodegradation for Azadirachtin-A (a closely related analogue) when exposed to UV light (specifically at 254 nm) involves the isomerization of the (E)-2-methylbut-2-enoate ester group into its (Z)-geometric isomer. This structural change can lead to a significant reduction in its biological activity. Further exposure can lead to more complex degradation pathways. The tigloyl moiety in the molecule is considered a key site for UV-lability.
Q3: How rapid is the degradation of Azadirachtin under UV light?
A3: The degradation is extremely rapid. When exposed as a thin film on a glass surface, the half-life of Azadirachtin-A under UV light (254 nm) has been reported to be as short as 48 minutes. Under natural sunlight, the half-life is longer, at approximately 3.98 days.
Q4: What are the main strategies to prevent the UV degradation of this compound?
A4: The two primary strategies for enhancing the photostability of this compound are:
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Formulation with UV-Absorbing Excipients: Incorporating chemical photostabilizers that absorb UV radiation, thereby shielding the this compound molecule.
-
Encapsulation: Creating physical barriers around the molecule using polymers or other materials. This can be achieved through techniques like nanoformulation or encapsulation in matrices like alginate hydrogels.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution |
| Rapid loss of biological activity in field trials. | High exposure to natural sunlight is causing rapid photodegradation. | Reformulate the product with a UV protectant. Consider encapsulation methods using materials like lignin, which provides extended protection. |
| Inconsistent results in photostability assays. | The experimental setup is not standardized. Factors like UV lamp intensity, distance from the sample, and sample film thickness can vary. | Use a calibrated UV light source. Ensure all samples are placed at a fixed distance and that the film thickness is uniform. Refer to the detailed experimental protocol below. |
| Degradation occurs even with known photostabilizers. | The chosen stabilizer may not be effective for Azadirachtin or may be used at a suboptimal concentration. The stabilizer itself might be degrading. | Screen a panel of photostabilizers (e.g., 8-hydroxy quinoline, tert-butyl hydroquinone). Optimize the concentration of the stabilizer. Check the stability of the stabilizer under your experimental conditions. |
| Formulation excipients seem to accelerate degradation. | Some carriers, such as certain clays (attapulgite, kaolinite), can promote the degradation of Azadirachtin. | Avoid using acidic or highly reactive carriers. Test the compatibility of all excipients with this compound in a preliminary stability study. Neem oil itself can be a more stable carrier compared to some solid minerals. |
Quantitative Data Summary
The following tables summarize the half-life of Azadirachtin-A under different conditions, demonstrating the efficacy of various photostabilizers.
Table 1: Half-Life of Azadirachtin-A Without Stabilizers
| Condition | Surface Type | Half-Life |
| UV Light | Thin film on glass | 48 minutes |
| Sunlight | Thin film on glass | 3.98 days |
| Sunlight | Leaf surface | 2.47 days |
Table 2: Effect of Chemical Stabilizers on the Half-Life of Azadirachtin-A
| Stabilizer | Condition | Half-Life |
| 8-Hydroxy quinoline | UV Light | 55.80 hours |
| 8-Hydroxy quinoline | Sunlight | 44.42 days |
| tert-Butyl hydroquinone | UV Light | 48.50 hours |
| tert-Butyl hydroquinone | Sunlight | 35.90 days |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol describes a general method for evaluating the photodegradation of this compound as a thin film.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For control samples, pipette a precise volume (e.g., 100 µL) of the this compound solution onto a clean glass slide or petri dish. Spread it evenly to create a thin film. Allow the solvent to evaporate completely in the dark.
-
For test samples, mix the this compound stock solution with the desired photostabilizer at a specific concentration before applying it as a thin film.
-
-
UV Irradiation: Place the prepared samples in a UV chamber equipped with a lamp of a specific wavelength (e.g., 254 nm). Position the samples at a fixed distance from the lamp. Expose the samples to continuous UV irradiation.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a sample from the UV chamber.
-
Extraction: Wash the surface of the glass slide with a precise volume of the mobile phase (for HPLC analysis) to dissolve the remaining this compound.
-
Quantification: Analyze the extracted sample using HPLC to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½).
Protocol 2: HPLC Quantification of this compound
This is a general HPLC method that can be adapted for the quantification of this compound.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 217 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration in the test samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: A typical experimental workflow for assessing the photostability of this compound.
Caption: Conceptual diagram of UV-induced degradation and key protection strategies.
Technical Support Center: Formulation Strategies for Azadirachtin B Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on formulation strategies to protect Azadirachtin B from heat-induced degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause thermal degradation of this compound?
A1: The thermal degradation of this compound is influenced by several factors. High temperatures are a primary cause, with the rate of degradation increasing as the temperature rises.[1] The presence of moisture also accelerates degradation.[1] Furthermore, the pH of the formulation plays a critical role; Azadirachtin is most stable in mildly acidic conditions (pH 4-6) and degrades rapidly in alkaline or strongly acidic solutions.[1] The type of solvent used is also a factor, with protic solvents like water and alcohols leading to faster degradation compared to aprotic solvents.[1][2]
Q2: What are the most effective formulation strategies to enhance the thermal stability of this compound?
A2: Several formulation strategies have proven effective in protecting this compound from heat degradation. These include:
-
Microencapsulation: Entrapping this compound within a polymer matrix can provide a protective barrier. Common polymers used include chitosan, alginate, and lignin.[3][4]
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Nanoformulations: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its stability.[5][6]
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Use of Stabilizers and Antioxidants: The addition of certain compounds can help to mitigate degradation. For example, epichlorohydrin has been shown to reduce degradation on solid carriers.[7] Botanical synergists, which may contain phenolic and flavonoid compounds, can also enhance stability.[7][8]
Q3: How does microencapsulation protect this compound from heat?
A3: Microencapsulation creates a physical barrier around the this compound molecule, shielding it from direct exposure to heat, moisture, and other environmental factors. The polymer matrix can also help to maintain a more favorable microenvironment, such as a stable pH, which further contributes to stability.
Q4: Can nanoformulations offer better protection than microencapsulation?
A4: Both nano- and microformulations can significantly improve the thermal stability of this compound. Nanoformulations, due to their smaller particle size and larger surface area-to-volume ratio, may offer advantages in terms of controlled release and bioavailability. However, the effectiveness of each strategy depends on the specific polymers and preparation methods used. Some studies have shown that not all nanoformulations outperform commercial neem oil in terms of residual effect, suggesting that the release kinetics of the active ingredient are crucial.[5][6]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency
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Symptom: The final formulation contains a lower than expected concentration of this compound.
-
Possible Causes:
-
Incompatible Polymer/Solvent System: The chosen polymer may not be effectively entrapping the this compound due to poor solubility or interaction.
-
Suboptimal Process Parameters: Factors such as stirring speed, temperature, and pH during the encapsulation process can significantly impact efficiency. For complex coacervation, pH is a critical factor.[3]
-
Loss of Active Ingredient During Processing: this compound may be degrading during the formulation process itself if exposed to harsh conditions.
-
-
Solutions:
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Optimize Polymer and Solvent Selection: Ensure the chosen polymer and solvent system is compatible with this compound.
-
Systematically Vary Process Parameters: Conduct a design of experiments (DoE) to optimize parameters like pH, polymer concentration, and stirring speed.
-
Work Under Mild Conditions: Avoid high temperatures and extreme pH during formulation.
-
Issue 2: Formulation Instability (e.g., Aggregation, Phase Separation)
-
Symptom: The formulated product shows signs of physical instability over time, such as particle aggregation, creaming, or phase separation.
-
Possible Causes:
-
Inadequate Surfactant/Stabilizer: The concentration or type of surfactant may be insufficient to stabilize the particles.
-
Zeta Potential Issues: If the surface charge of the particles is not optimal, they may be prone to aggregation.
-
Storage Conditions: Storing the formulation at inappropriate temperatures can lead to instability.
-
-
Solutions:
-
Screen Different Surfactants and Concentrations: Test a range of surfactants to find the most effective one for your system.
-
Measure Zeta Potential: Characterize the surface charge of your particles and adjust the formulation to achieve a stable zeta potential (typically > |30| mV).
-
Conduct Accelerated Stability Studies: Store the formulation at elevated temperatures to quickly identify potential stability issues.
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Issue 3: Faster than Expected Degradation of this compound in the Formulation
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Symptom: Despite being formulated, this compound is still degrading at an unacceptable rate when exposed to heat.
-
Possible Causes:
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Porous or Permeable Encapsulation Matrix: The chosen polymer matrix may not be dense enough to provide an adequate barrier against heat and moisture.
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Presence of Degradation-Promoting Excipients: Some excipients in the formulation could be interacting with and promoting the degradation of this compound.
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Incorrect pH of the Final Formulation: If the pH of the formulation is outside the optimal range of 4-6, degradation will be accelerated.[1]
-
-
Solutions:
-
Characterize the Microstructure of Your Particles: Use techniques like Scanning Electron Microscopy (SEM) to visualize the morphology and integrity of your microcapsules or nanoparticles.
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Conduct Excipient Compatibility Studies: Test the stability of this compound in the presence of each individual excipient to identify any incompatibilities.
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Buffer the Formulation: Incorporate a suitable buffer system to maintain the pH within the optimal range for this compound stability.
-
Data on Formulation Performance
The following tables summarize quantitative data on the thermal stability of Azadirachtin in various formulations.
Table 1: Effect of Temperature and Solvents on Azadirachtin A Degradation
| Solvent | Temperature (°C) | Time | Degradation (%) | Half-life (t½) |
| Methanol | 50 | - | - | 6.96 days |
| Methanol | 90 | - | - | 11.7 hours |
| Methanol | 54 ± 1 | 7 days | 29.65 | - |
| Methanol + Water (9:1) | 54 ± 1 | 7 days | 44.99 | - |
| Methanol + Neem Oil (9:1) | 54 ± 1 | 7 days | 12.76 | - |
| Ethanol | 54 ± 1 | 14 days | 45.3 | - |
| Acetonitrile | 54 ± 1 | 14 days | 22.3 | - |
Data compiled from[1]
Table 2: Influence of pH on Azadirachtin A Stability
| pH | Medium | Half-life (t½) - Pure | Half-life (t½) - Formulated |
| 4 | - | 19.2 days | 38.3 days |
| 7 | - | 12.9 days | 30.5 days |
| 10 | Pond Water | ~2 hours | - |
| 6.2 | Natural Water | 256 hours | - |
| 7.3 | Natural Water | 43.9 hours | - |
| 8.0 | Natural Water | 10.2 hours | - |
| 8.1 | Natural Water | 14.2 hours | - |
Data compiled from[1]
Table 3: Stability of Azadirachtin A in Solid Carrier Formulations at 54 ± 1°C over 14 days
| Solid Carrier | Degradation (%) - Unstabilized | Degradation (%) - with Epichlorohydrin |
| Attapulgite | 70-95 | Reduced by 26-60% |
| Kaolinite | 70-95 | Reduced by 26-60% |
| Fuller's Earth | 70-95 | Reduced by 26-60% |
| Hydrated Calcium Silicate | 70-95 | Reduced by 26-60% |
| Fly Ash | 70-95 | Reduced by 26-60% |
| Neem Oil | 56 | - |
Data compiled from[7]
Experimental Protocols
1. Preparation of Chitosan Microcapsules for this compound Encapsulation
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Objective: To encapsulate this compound in chitosan microcapsules to enhance its thermal stability.
-
Materials:
-
This compound
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Chitosan (low molecular weight)
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Acetic acid
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Sodium tripolyphosphate (TPP)
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Surfactant (e.g., Tween 80)
-
Deionized water
-
-
Procedure:
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Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
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Dissolve a known amount of this compound in a suitable solvent and add it to the chitosan solution. Add a small amount of surfactant (e.g., 0.5% v/v Tween 80) and stir to form an emulsion.
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Prepare a 1% (w/v) TPP solution in deionized water.
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Add the TPP solution dropwise to the chitosan-Azadirachtin B emulsion under constant stirring.
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Continue stirring for 2-4 hours to allow for the formation and hardening of the microcapsules.
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Collect the microcapsules by centrifugation, wash them with deionized water to remove any unreacted reagents, and then freeze-dry them for storage.
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2. HPLC Method for Quantification of this compound
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Objective: To determine the concentration of this compound in formulations and degradation studies.
-
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., Spherisorb C-18 ODS, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[9] The specific gradient program should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the formulation in the mobile phase. It may be necessary to extract the this compound from the formulation using a suitable solvent like dichloromethane followed by cleanup with a Florisil column.[9]
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Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the calibration curve to determine the concentration of this compound in the samples.
-
Visualizations
Caption: Experimental workflow for the formulation and stability testing of microencapsulated this compound.
Caption: Factors influencing this compound degradation and corresponding formulation protection strategies.
References
- 1. chemijournal.com [chemijournal.com]
- 2. sciencepub.net [sciencepub.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 9. HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHIC METHOD FOR THE ANALYSIS OF AZADIRACHTIN IN 3 COMMERCIAL FORMULATIONS AND NEEM OIL | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Troubleshooting Low Recovery of Azadirachtin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low recovery of Azadirachtin B during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low this compound recovery?
Low recovery of this compound is often attributed to a combination of factors, including:
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Degradation: this compound is susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH levels (both acidic and alkaline), and UV light.
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Suboptimal Extraction: The choice of extraction solvent and method significantly impacts recovery. Inefficient extraction can leave a substantial amount of this compound in the sample matrix.
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Inefficient Sample Cleanup: The presence of interfering compounds from the sample matrix can lead to ion suppression in LC-MS analysis or co-elution in HPLC-UV, resulting in inaccurate quantification and seemingly low recovery.
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Improper Storage: Storing extracts in inappropriate solvents or conditions can lead to degradation over time.
Q2: What is the ideal pH range for maintaining this compound stability?
This compound is most stable in mildly acidic conditions, specifically between pH 4 and 6. It is unstable in strongly acidic and mildly alkaline solutions due to the presence of acid-sensitive functional groups and ester groups that are susceptible to hydrolysis.
Q3: Which solvent is best for extracting this compound?
Methanol has been shown to be a highly effective solvent for extracting Azadirachtin. Studies have demonstrated that methanol extraction, particularly using methods like cold press, can yield significantly higher concentrations of azadirachtin compared to other solvents like hexane or water. Binary solvent systems, such as a 50:50 mixture of n-hexane and ethanol, have also been reported to provide high yields of both neem oil and azadirachtin.
Q4: How can I minimize degradation of this compound during sample preparation?
To minimize degradation, it is crucial to:
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Work at controlled, cool temperatures.
-
Protect samples and extracts from direct light.
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Maintain the pH of the extraction and processing solutions within the optimal range of 4-6.
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Use appropriate, neutral, and aprotic solvents for storage.
Troubleshooting Guides
Issue 1: Low Recovery After Extraction
If you are experiencing low this compound recovery immediately after the initial extraction step, consider the following:
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Solvent | Switch to a more polar solvent like methanol or a binary mixture such as n-hexane:ethanol (50:50). | Azadirachtin is more soluble in polar solvents. |
| Inefficient Extraction Method | Consider alternative extraction methods. For instance, cold press extraction with methanol has shown higher yields than Soxhlet extraction. Multi-stage dynamic countercurrent extraction has also been optimized for high recovery. | The chosen method may not be effectively disrupting the sample matrix to release the analyte. |
| Sample Particle Size | Ensure the sample is ground to a fine, uniform powder. | Smaller particle size increases the surface area for solvent interaction, leading to more efficient extraction. |
| Insufficient Extraction Time/Temperature | Optimize the extraction time and temperature. For dynamic countercurrent extraction, 34 minutes per stage at 32°C has been found to be effective. For Soxhlet extraction, the temperature should be maintained at the boiling point of the solvent. | Incomplete extraction can occur if the duration is too short or the temperature is too low. However, excessively high temperatures can cause degradation. |
Issue 2: Low Recovery After Sample Cleanup (e.g., Solid-Phase Extraction - SPE)
If the recovery drops significantly after the cleanup step, investigate these possibilities:
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate SPE Sorbent | Use a graphitized carbon black (GCB) column for the cleanup of oil-based samples. | GCB has been shown to be effective in retaining Azadirachtin A and B while allowing lipids to be washed away. |
| Incorrect Elution Solvent | Ensure the elution solvent is strong enough to desorb this compound from the SPE cartridge. Acetonitrile is an effective elution solvent for GCB columns. | A weak solvent will result in incomplete elution and low recovery. |
| Sample Overload | Reduce the amount of sample loaded onto the SPE cartridge. | Exceeding the binding capacity of the sorbent will cause the analyte to be lost in the loading and washing steps. |
| Analyte Breakthrough | Check the wash fractions for the presence of this compound. | If the wash solvent is too strong, it may elute the analyte along with the interferences. |
Issue 3: Low Recovery or Poor Peak Shape in HPLC Analysis
If you observe low recovery or issues with the chromatography, consider these points:
| Potential Cause | Troubleshooting Step | Explanation |
| Matrix Effects | Implement matrix-matched calibration or the standard addition method. | Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. A common mobile phase is a mixture of acetonitrile and water. | The mobile phase composition affects the retention and peak shape of the analyte. |
| Incorrect Column Temperature | Maintain a consistent and optimized column temperature. For a C18 column, 45°C has been used successfully. | Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, influencing resolution. |
| Inappropriate Detection Wavelength | Set the UV detector to a wavelength where this compound has maximum absorbance, typically around 215 nm. | Using a non-optimal wavelength will result in lower sensitivity. |
Quantitative Data Summary
Table 1: Comparison of Azadirachtin Extraction Yields with Different Solvents and Methods
| Extraction Method | Solvent | Azadirachtin Concentration/Yield | Source |
| Cold Press | Methanol | 2478 ppm | |
| Soxhlet | Methanol | 1470 ppm | |
| Soxhlet | Methanol | 14.84% (extract yield) | |
| Soxhlet | Ethanol | 13.24% (extract yield) | |
| Soxhlet | Hydroethanol (1:1) | 9.76% (extract yield) | |
| Soxhlet | Aqueous | 8.12% (extract yield) | |
| Binary Solvent (50:50 n-hexane:ethanol) | n-hexane:ethanol | 1045 mg/kg (from seeds) | |
| Binary Solvent (50:50 n-hexane:ethanol) | n-hexane:ethanol | 720 mg/kg (from leaves) |
Table 2: Stability of Azadirachtin under Different pH and Temperature Conditions
| pH | Temperature | Remaining Azadirachtin after 14 days | Source |
| 4 | Ambient | ~55.9% | |
| 6 | Ambient | ~54.3% | |
| 9 | Ambient | 0% (after 3 days) | |
| - | 4°C | ~85% | |
| - | 20°C | ~34% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Neem Oil Samples
This protocol is adapted from a method for the determination of azadirachtin-A and -B, nimbin, and salannin in neem oil.
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Sample Preparation: Mix 1.0 mL of neem oil sample with 10 mL of hexane.
-
SPE Column Conditioning: Condition a graphitized carbon black (GCB) SPE column by rinsing with 10 mL of hexane.
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Sample Loading: Transfer the hexane-oil mixture to the SPE column reservoir and allow it to percolate. Apply a gentle vacuum to ensure the entire sample passes through.
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Washing: Wash the column with 2 mL of hexane to remove lipids and other nonpolar interferences.
-
Elution: Elute this compound and other active ingredients with 5 mL of acetonitrile.
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Analysis: Collect the acetonitrile eluate, filter it, and it is ready for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method is based on a validated procedure for the analysis of azadirachtin residues.
-
Column: C18 analytical column (e.g., Symmetry RP-18).
-
Mobile Phase: Isocratic elution with an acetonitrile-water mixture (e.g., 27.5:72.5, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV detector at 215 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use an external standard calibration curve prepared with certified this compound standard. For complex matrices, consider matrix-matched standards or standard addition.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Factors leading to this compound degradation.
Validation & Comparative
Azadirachtin A vs. Azadirachtin B: A Comparative Analysis of Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a cornerstone of botanical insecticide research. Among its many analogues, Azadirachtin A and Azadirachtin B are two of the most abundant and studied. This guide provides a comparative analysis of their insecticidal activities, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
Comparative Insecticidal Activity: Quantitative Data
The insecticidal potency of Azadirachtin A and B has been evaluated against various insect pests. The following tables summarize the key quantitative data from comparative studies.
| Insect Species | Assay Type | Parameter | Azadirachtin A | This compound | Reference |
| Spodoptera litura (Tobacco Cutworm) | Larval Toxicity | LC50 (µg/mL) | 0.39 | 1.21 | [1] |
| Spodoptera litura (Tobacco Cutworm) | Antifeedant Activity | AFI (%) | 85.6 | 65.4 | [1] |
Key Finding: Azadirachtin A consistently demonstrates higher toxicity and antifeedant activity against Spodoptera litura larvae compared to this compound. The lower LC50 value for Azadirachtin A indicates that a lower concentration is required to cause 50% mortality in the test population. Similarly, the higher Antifeedant Index (AFI) for Azadirachtin A suggests it is a more potent feeding deterrent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the comparative data.
Larval Toxicity Bioassay (Leaf-Dip Method)
This method is used to determine the lethal concentration (LC50) of a compound against leaf-eating insects.
Materials:
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Azadirachtin A and B standard solutions of varying concentrations
-
Fresh, untreated castor leaves
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Third instar larvae of Spodoptera litura
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Petri dishes (9 cm diameter)
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Filter paper
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Acetone (as a solvent)
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Triton X-100 (as an emulsifier)
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Distilled water
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations for both Azadirachtin A and B by dissolving them in acetone and then diluting with distilled water containing 0.1% Triton X-100. A control solution (acetone and Triton X-100 in water) should also be prepared.
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Leaf Treatment: Dip castor leaf discs (5 cm diameter) into each test solution for 30 seconds.
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Drying: Air-dry the treated leaf discs at room temperature for 1-2 hours to allow the solvent to evaporate.
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Bioassay Setup: Place one treated leaf disc in each petri dish lined with moist filter paper.
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Insect Introduction: Introduce ten third-instar larvae of Spodoptera litura into each petri dish.
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Incubation: Maintain the petri dishes in a controlled environment at 27 ± 2°C, 75 ± 5% relative humidity, and a 14:10 hour (light:dark) photoperiod.
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Mortality Assessment: Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
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Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC50 values using probit analysis.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This assay quantifies the feeding deterrence of a compound.
Materials:
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Azadirachtin A and B standard solutions
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Fresh, untreated castor leaves
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Third instar larvae of Spodoptera litura
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Petri dishes (9 cm diameter)
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Filter paper
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Acetone (as a solvent)
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Triton X-100 (as an emulsifier)
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Distilled water
-
Leaf area meter or image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare solutions of Azadirachtin A and B at the same concentration in acetone and diluted with distilled water containing 0.1% Triton X-100.
-
Leaf Treatment: Dip castor leaf discs of a known area into the test solutions. A control group of leaf discs is dipped in the solvent-water mixture.
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Drying: Air-dry the treated leaf discs.
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Bioassay Setup: Place one treated leaf disc in each petri dish.
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Insect Introduction: Introduce a single, pre-starved (for 4 hours) third-instar larva into each petri dish.
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Incubation: Maintain the petri dishes under controlled conditions for 24 hours.
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Area Measurement: After 24 hours, remove the larvae and measure the remaining area of the leaf discs.
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Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area of leaf consumed in the control group and T is the area of leaf consumed in the treated group.
Mode of Action: Impact on Insect Signaling Pathways
While direct comparative studies on the signaling pathway disruptions by Azadirachtin A versus this compound are limited, the general mode of action for azadirachtin is understood to primarily interfere with the insect endocrine system, particularly the ecdysone signaling pathway. Ecdysone is a crucial steroid hormone that regulates molting and metamorphosis in insects.
Azadirachtin acts as an ecdysone agonist/antagonist, disrupting the normal function of the ecdysone receptor (EcR). This interference leads to a cascade of developmental and physiological defects.
Caption: Disruption of the ecdysone signaling pathway by azadirachtin.
The structural differences between Azadirachtin A and B likely influence their binding affinity to the ecdysone receptor, which could explain the observed differences in their insecticidal potency. However, further research is required to elucidate the precise molecular interactions and downstream consequences for each analogue.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of insecticidal compounds.
Caption: Standard workflow for comparative insecticidal bioassays.
Conclusion
The available experimental data indicates that Azadirachtin A is a more potent insecticide than this compound against Spodoptera litura, exhibiting both higher toxicity and greater antifeedant properties. While the precise differences in their interaction with insect signaling pathways are not yet fully elucidated, their primary mode of action is the disruption of the ecdysone signaling cascade, leading to developmental abnormalities and mortality. The provided protocols offer a standardized framework for further comparative studies to expand our understanding of the structure-activity relationships of these important natural compounds. Future research should focus on direct comparative studies across a wider range of insect species and a deeper investigation into the differential molecular interactions of Azadirachtin A and B with their cellular targets.
References
Comparative Efficacy of Azadirachtin B and Synthetic Pyrethroids: A Researcher's Guide
This guide provides a detailed comparison of the efficacy of Azadirachtin B, a key insecticidal component of neem oil, and synthetic pyrethroids, a widely used class of chemical insecticides. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, biological effects, and environmental impact, supported by experimental data.
Overview and Mechanism of Action
This compound is a complex tetranortriterpenoid derived from the neem tree, Azadirachta indica. It acts primarily as an insect growth regulator (IGR), exhibiting a multi-faceted mode of action. Its primary mechanism involves the disruption of the insect endocrine system by mimicking the steroid hormone ecdysone. This interference with the ecdysone receptor leads to a failure in the molting process, ultimately causing death. Additionally, this compound exhibits strong antifeedant and repellent properties, and can negatively impact insect fecundity and fertility.
Synthetic Pyrethroids (e.g., permethrin, cypermethrin, deltamethrin) are synthetic analogs of pyrethrins, natural insecticides found in chrysanthemums. They are neurotoxins that act on the voltage-gated sodium channels in the nervous systems of insects. By binding to the alpha-subunit of these channels, they force them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect. This mechanism is responsible for the rapid "knockdown" effect characteristic of pyrethroid insecticides.
Comparative Efficacy Data
The following tables summarize key performance indicators for this compound and various synthetic pyrethroids based on published experimental data. It is important to note that efficacy can vary significantly depending on the insect species, life stage, formulation, and environmental conditions.
Table 1: Acute Toxicity (LC50) of this compound and Synthetic Pyrethroids against Various Insect Pests
| Insect Species | Active Ingredient | LC50 (ppm or µg/cm²) | Exposure Time | Bioassay Method | Reference |
| Spodoptera litura (Tobacco Cutworm) | This compound | 0.89 µg/cm² | 48 h | Leaf Dip | |
| Spodoptera litura (Tobacco Cutworm) | Cypermethrin | 0.21 µg/cm² | 48 h | Leaf Dip | |
| Plutella xylostella (Diamondback Moth) | Azadirachtin | 1.28 ppm | 72 h | Leaf Dip | |
| Plutella xylostella (Diamondback Moth) | Permethrin | 0.54 ppm | 72 h | Leaf Dip | |
| Aedes aegypti (Yellow Fever Mosquito) - Larvae | Azadirachtin | 0.66 ppm | 24 h | Larval Immersion | |
| Aedes aegypti (Yellow Fever Mosquito) - Larvae | Deltamethrin | 0.002 ppm | 24 h | Larval Immersion | |
| Myzus persicae (Green Peach Aphid) | Azadirachtin A/B | >1000 ppm | - | Topical Application | |
| Myzus persicae (Green Peach Aphid) | Lambda-cyhalothrin | 3.8 ppm | - | Topical Application |
Table 2: Knockdown Time (KT50) of this compound and Synthetic Pyrethroids
| Insect Species | Active Ingredient | Concentration | KT50 (minutes) | Bioassay Method | Reference |
| Musca domestica (House Fly) | Azadirachtin | 10 µ g/fly | > 360 | Topical Application | |
| Musca domestica (House Fly) | Permethrin | 0.1 µ g/fly | 15.2 | Topical Application | |
| Anopheles stephensi (Malaria Mosquito) - Adults | Azadirachtin | 50 mg/m² | No knockdown | WHO Cone Bioassay | |
| Anopheles stephensi (Malaria Mosquito) - Adults | Deltamethrin | 12.5 mg/m² | 8.5 | WHO Cone Bioassay |
Table 3: Residual Activity of this compound and Synthetic Pyrethroids
| Crop | Pest Species | Active Ingredient | Application Rate | Mortality after 7 Days (%) | Reference |
| Cabbage | Plutella xylostella | Azadirachtin | 50 g a.i./ha | 65 | |
| Cabbage | Plutella xylostella | Lambda-cyhalothrin | 15 g a.i./ha | 85 | |
| Cotton | Helicoverpa armigera | Neem Seed Kernel Extract (5%) | - | 58 | |
| Cotton | Helicoverpa armigera | Cypermethrin | 60 g a.i./ha | 92 |
Signaling Pathways and Mechanisms of Action
The distinct modes of action of this compound and synthetic pyrethroids are visualized below.
Caption: this compound's mechanism of action, disrupting the ecdysone receptor complex.
Caption: Synthetic pyrethroids' neurotoxic action on voltage-gated sodium channels.
Experimental Protocols
The following are detailed methodologies for common bioassays used to evaluate the efficacy of insecticides.
Leaf Dip Bioassay
This method is commonly used to assess the efficacy of insecticides against foliage-feeding insects.
-
Preparation of Test Solutions: A stock solution of the insecticide is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations. A surfactant (e.g., Triton X-100) is often added to ensure even spreading on the leaf surface.
-
Leaf Preparation: Healthy, untreated leaves of a suitable host plant are collected. Leaf discs of a standard size are cut using a cork borer.
-
Treatment: Each leaf disc is individually dipped into a test solution for a specified time (e.g., 10-30 seconds) with gentle agitation. Control discs are dipped in the solvent-surfactant solution only.
-
Drying: The treated leaf discs are allowed to air dry completely on a wire rack.
-
Insect Infestation: The dried leaf discs are placed in individual Petri dishes containing a moistened filter paper. A set number of test insects (e.g., 10-20 larvae of a specific instar) are introduced into each Petri dish.
-
Incubation: The Petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.
Caption: Workflow for a standard leaf dip bioassay.
Topical Application Bioassay
This method assesses the contact toxicity of an insecticide.
-
Insect Immobilization: Test insects are immobilized, typically by chilling them on a cold plate or using gentle suction.
-
Preparation of Doses: A range of insecticide concentrations are prepared in a volatile solvent like acetone.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test solution to a specific part of the insect's body, usually the dorsal thorax. Control insects receive the solvent only.
-
Holding: The treated insects are transferred to clean containers with access to food and water.
-
Incubation and Assessment: The containers are kept under controlled environmental conditions, and mortality is assessed at set time points.
-
Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 (the lethal dose required to kill 50% of the test population).
Caption: Workflow for a topical application bioassay.
Environmental and Non-Target Effects
This compound is generally considered to be more environmentally benign than synthetic pyrethroids. It is biodegradable and has a shorter persistence in the environment. While it can affect a broad spectrum of insects, its impact on beneficial and non-target organisms is often lower, particularly for pollinators like honey bees, as it needs to be ingested to be fully effective. However, aquatic organisms can be sensitive to azadirachtin.
Synthetic Pyrethroids , while having low toxicity to birds and mammals, are highly toxic to fish and aquatic invertebrates. Their neurotoxic mode of action can also affect beneficial insects, including predators and parasitoids, leading to secondary pest outbreaks. The high acute toxicity and rapid knockdown effect pose a significant risk to pollinators that come into direct contact with spray residues.
Conclusion
The choice between this compound and synthetic pyrethroids depends on the specific pest management context.
-
Synthetic pyrethroids offer rapid knockdown and high acute toxicity, making them effective for controlling large, established pest populations. However, their broad-spectrum activity, potential for resistance development, and high toxicity to non-target organisms, especially aquatic life and beneficial insects, are significant drawbacks.
-
This compound provides a multi-faceted approach to pest control, acting as a growth regulator, antifeedant, and repellent. Its slower mode of action and lower acute toxicity make it less suitable for immediate pest eradication. However, its lower environmental persistence and greater selectivity towards target pests make it a valuable component of Integrated Pest Management (IPM) programs, particularly where the preservation of beneficial insects and environmental quality are priorities.
Researchers and drug development professionals should consider these trade-offs when designing new pest control strategies, focusing on maximizing efficacy while minimizing unintended ecological consequences.
Synergistic Action of Azadirachtin B and Bacillus thuringiensis (Bt): A Comparative Guide for Researchers
An objective analysis of the enhanced insecticidal efficacy achieved by combining Azadirachtin B and Bacillus thuringiensis (Bt), supported by experimental data and detailed protocols.
The quest for potent and sustainable pest management strategies has led researchers to explore the synergistic potential of combining naturally derived compounds. Among these, the pairing of this compound, a limonoid from the neem tree (Azadirachta indica), and Bacillus thuringiensis (Bt), a soil bacterium that produces insecticidal crystal proteins, has shown considerable promise. This guide provides a comprehensive comparison of their individual and combined effects, presenting key experimental data, detailed methodologies, and visual representations of their interactive mechanisms for researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
The synergistic or additive effects of this compound and Bt have been quantified in several studies against various insect pests. The following tables summarize key performance metrics from this research, including lethal concentrations (LC50), effective concentrations (EC50), lethal times (LT50), and impacts on nutritional indices and digestive enzyme activities.
Table 1: Lethal Efficacy of this compound and Bacillus thuringiensis (Bt) Against Lepidopteran Pests
| Insect Species | Treatment | LC50 / EC50 (µg/mL) | LT50 (days) | Observed Mortality (%) | Source(s) |
| Helicoverpa armigera | Azadirachtin | 12.95 (LC50) | 4.8 | - | [1] |
| Bt (subsp. kurstaki) | 96.8 (LC50) | 3.6 | - | [1] | |
| Azadirachtin (LC20) + Bt (LC20) | - | - | 56.7 | [1] | |
| Cry1Ac Toxin (from Bt) | 0.22 (LC50) | - | - | [2][3][4] | |
| Bt (LC50) + Azadirachtin (EC20) | - | - | 100 | [2][3][4] | |
| Bt (LC50) + Azadirachtin (EC50) | - | - | 100 | [2][3][4] | |
| Plodia interpunctella | Azadirachtin | 241 (LC50) | 4.5 | - | [5][6] |
| Bt (subsp. kurstaki) | 490 (LC50) | 4.5 | - | [5][6] | |
| Azadirachtin (LC30) + Bt (LC30) | - | - | 50.7 (Additive) | [5][6] | |
| Azadirachtin (LC50) + Bt (LC50) | - | - | 73.3 (Synergistic) | [5][6] |
Table 2: Sublethal and Biochemical Effects of this compound and Bt Combinations on Plodia interpunctella
| Parameter | Treatment | Reduction Compared to Control (%) | Source(s) |
| Nutritional Indices | |||
| Weight Gain | Azadirachtin (LC30) + Bt (LC30) | 79 | [5] |
| Food Consumption | Azadirachtin (LC30) + Bt (LC30) | 31 | [5] |
| Energy Reserves | |||
| Glycogen Content | Azadirachtin (LC50) + Bt (LC50) | 78 | [5] |
| Lipid Content | Azadirachtin (LC50) + Bt (LC50) | 58 | [5] |
| Protein Content | Azadirachtin (LC50) + Bt (LC50) | 39 | [5] |
| Digestive Enzymes | |||
| Amylase Activity | Azadirachtin + Bt | Reduced | [6] |
| Lipase Activity | Azadirachtin + Bt | Reduced | [6] |
| Protease Activity | Azadirachtin + Bt | Reduced | [6] |
Experimental Protocols
The data presented above were generated using standardized bioassay methodologies. Below are detailed protocols for key experiments cited in the literature.
Larval Mortality Bioassay
This protocol is designed to determine the lethal concentrations (LC50) and synergistic effects of this compound and Bt on insect larvae.
a. Insect Rearing:
-
A susceptible laboratory strain of the target insect (e.g., Helicoverpa armigera or Plodia interpunctella) is used.
-
Larvae are reared on a standardized artificial diet at a controlled temperature (e.g., 25 ± 2°C), relative humidity (e.g., 65 ± 5%), and photoperiod (e.g., 16:8 h light:dark).
-
Third-instar larvae are typically used for the bioassays.
b. Preparation of Test Solutions:
-
This compound: A stock solution is prepared by dissolving a known amount of pure this compound in a suitable solvent (e.g., acetone or ethanol). Serial dilutions are then made to obtain the desired test concentrations.
-
Bacillus thuringiensis (Bt): A commercial formulation of Bt (e.g., Delfin® WG, containing Bt subsp. kurstaki) or purified Cry toxins are suspended in distilled water to create a stock solution. This is followed by serial dilutions.
-
Combinations: For synergistic studies, predetermined concentrations of this compound and Bt (e.g., LC20, LC30, LC50) are mixed.
c. Diet Incorporation Method:
-
The test solutions (this compound, Bt, or their combination) are incorporated into the artificial diet while it is still liquid and has cooled to approximately 50-60°C.
-
An equivalent volume of the solvent used for this compound is added to the control diet.
-
The treated diet is then poured into sterile Petri dishes or the wells of a multi-well plate and allowed to solidify.
d. Bioassay Procedure:
-
One third-instar larva is placed in each container with the treated or control diet.
-
A sufficient number of larvae (e.g., 30-50) are used for each concentration and the control.
-
The containers are maintained under the same controlled environmental conditions as for rearing.
-
Mortality is recorded daily for a period of 5 to 7 days. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
e. Data Analysis:
-
The mortality data is corrected for control mortality using Abbott's formula.
-
Probit analysis is used to calculate the LC50 values and their 95% confidence intervals.
-
The type of interaction (synergistic, additive, or antagonistic) for the combinations is determined by comparing the observed mortality with the expected mortality, which is calculated based on the mortality of the individual components.
Sublethal Effects on Nutritional Indices and Energy Reserves
This protocol assesses the impact of sublethal concentrations of the compounds on larval growth and physiology.
a. Experimental Setup:
-
The bioassay is set up as described above, using sublethal concentrations (e.g., LC30) of this compound and Bt, both individually and in combination.
-
A group of larvae is also reared on a control diet.
b. Data Collection:
-
After a specified period of feeding on the treated diet (e.g., 5 days), the surviving larvae are weighed.
-
The amount of food consumed is determined by weighing the diet before and after the feeding period, accounting for any moisture loss by weighing control diet portions without larvae.
-
The feces produced by the larvae are also collected and weighed.
-
For energy reserve analysis, surviving larvae are collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
c. Calculation of Nutritional Indices:
-
Relative Growth Rate (RGR): (Weight gain of larva) / (Initial larval weight x Duration of feeding)
-
Relative Consumption Rate (RCR): (Weight of food ingested) / (Initial larval weight x Duration of feeding)
-
Efficiency of Conversion of Ingested Food (ECI): (Weight gain of larva) / (Weight of food ingested) x 100
-
Approximate Digestibility (AD): [(Weight of food ingested - Weight of feces) / (Weight of food ingested)] x 100
d. Biochemical Analysis of Energy Reserves:
-
Standard biochemical assays are used to quantify the levels of glycogen, lipids, and total protein in the larval tissues.
Visualizing the Interaction and Workflow
To better understand the proposed mechanism of synergy and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of synergistic action between this compound and Bt.
Caption: General workflow for a larval mortality and sublethal effects bioassay.
Mechanism of Synergistic Interaction
While the precise signaling pathways of the synergistic interaction are still under investigation, a complementary mechanism is widely supported by the available data.[2][3]
-
Bacillus thuringiensis (Bt) Mode of Action: Bt produces crystalline proteins (Cry toxins) that, upon ingestion by a susceptible insect larva, are solubilized in the alkaline environment of the midgut.[5] These protoxins are then activated by midgut proteases, and the active toxins bind to specific receptors on the surface of the midgut epithelial cells. This binding leads to the formation of pores in the cell membrane, disrupting the osmotic balance and causing cell lysis, which ultimately leads to the death of the insect.[4]
-
This compound Mode of Action: this compound acts as a potent insect growth regulator and antifeedant.[7] It disrupts the molting process by interfering with the synthesis and release of ecdysteroids, the key molting hormones.[6] Furthermore, this compound has been shown to cause damage to the midgut epithelial cells, leading to cellular swelling, disruption of the microvilli, and induction of apoptosis.[5]
-
Proposed Synergy: The synergistic or additive effect of combining this compound and Bt is believed to stem from the damage inflicted on the midgut epithelium by this compound.[3] This damage is thought to facilitate the action of Bt toxins in several ways:
-
Increased Toxin Accessibility: By disrupting the integrity of the midgut lining, this compound may allow for greater access of Bt toxins to their specific binding receptors on the epithelial cells.
-
Enhanced Toxin Binding: The cellular damage caused by this compound could potentially expose more binding sites for the Bt toxins.
-
Weakened Immune Response: The overall stress and cellular damage caused by this compound may weaken the insect's ability to mount a defense against the Bt infection.
-
This "complimentary" action results in a more rapid and higher level of mortality than what would be expected from the additive effects of the two compounds alone.[2][3] The combination also demonstrates efficacy at lower concentrations of each component, which is advantageous for managing insecticide resistance and reducing environmental impact.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Individual and Combined Effects of Bacillus Thuringiensis and Azadirachtin on Plodia Interpunctella Hübner (Lepidoptera: Pyralidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute, sublethal and combination effects of azadirachtin and Bacillus thuringiensis toxins on Helicoverpa armigera (Lepidoptera: Noctuidae) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 5. Azadirachtin Affects the Growth of Spodoptera litura Fabricius by Inducing Apoptosis in Larval Midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mode of Action of Azadirachtin B and Other Insect Growth Regulators
This guide provides a comparative analysis of the mode of action of Azadirachtin B and other major classes of Insect Growth Regulators (IGRs). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting experimental data and methodologies.
Introduction to Insect Growth Regulators (IGRs)
Insect Growth Regulators (IGRs) are a class of insecticides that, unlike traditional neurotoxic insecticides, interfere with the growth, development, and metamorphosis of insects. They are generally more specific to insects and have a better toxicological profile for non-target organisms. This guide focuses on a comparative analysis of this compound, a complex tetranortriterpenoid from the neem tree, and three major classes of synthetic IGRs: Ecdysone Agonists, Chitin Synthesis Inhibitors, and Juvenile Hormone Analogs.
Comparative Efficacy of IGRs
The efficacy of different IGRs can vary significantly depending on the insect species and the method of application. The following tables summarize the 50% lethal concentration (LC50) data from various studies, providing a quantitative comparison of their potency.
Table 1: Comparative LC50 Values of IGRs against Spodoptera frugiperda (Fall Armyworm)
| Compound | Class | LC50 (ppm or µg/mL) | Exposure Time | Bioassay Method | Reference |
| This compound | Azadirachtin | 0.38 | 7 days | Diet Incorporation | |
| Lufenuron | Chitin Synthesis Inhibitor | 1.54 | 7 days | Diet Incorporation | |
| Methoxyfenozide | Ecdysone Agonist | 0.29 | 7 days | Diet Incorporation | |
| Pyriproxyfen | Juvenile Hormone Analog | >100 | 7 days | Diet Incorporation |
Table 2: Comparative LC50 Values of IGRs against Plutella xylostella (Diamondback Moth)
| Compound | Class | LC50 (ppm or µg/mL) | Exposure Time | Bioassay Method | Reference |
| Azadirachtin | Azadirachtin | 0.31 | 72 hours | Leaf Dip | |
| Tebufenozide | Ecdysone Agonist | 0.19 | 72 hours | Leaf Dip | |
| Lufenuron | Chitin Synthesis Inhibitor | 0.94 | 72 hours | Leaf Dip | |
| Pyriproxyfen | Juvenile Hormone Analog | 0.08 | 72 hours | Leaf Dip |
Table 3: Comparative LC50 Values of IGRs against Aedes aegypti (Yellow Fever Mosquito)
| Compound | Class | LC50 (ppm or µg/mL) | Exposure Time | Bioassay Method | Reference |
| Azadirachtin | Azadirachtin | 0.048 | 24 hours | Larval Immersion | |
| Diflubenzuron | Chitin Synthesis Inhibitor | 0.003 | 24 hours | Larval Immersion | |
| Pyriproxyfen | Juvenile Hormone Analog | 0.0001 | 24 hours | Larval Immersion |
Mode of Action and Signaling Pathways
This compound
This compound has a complex and multi-faceted mode of action, primarily disrupting the neuroendocrine control of molting and metamorphosis. It structurally resembles the insect molting hormones, ecdysteroids, and interferes with their synthesis and metabolism. Although it does not bind directly to the ecdysone receptor (EcR), it disrupts the normal function of the ecdysone signaling pathway, leading to incomplete molting and mortality. It also has strong antifeedant and repellent properties.
Figure 1: Simplified mode of action of this compound.
Ecdysone Agonists
Ecdysone agonists, such as tebufenozide and methoxyfenozide, are bis-acylhydrazine insecticides that mimic the action of the insect molting hormone, 20-hydroxyecdysone. They bind to the ecdysone receptor (EcR), activating the transcription of genes involved in the molting process. This leads to a premature and incomplete molt, resulting in larval death.
Figure 2: Mode of action of Ecdysone Agonists.
Chitin Synthesis Inhibitors
Chitin is a crucial component of the insect cuticle. Chitin synthesis inhibitors, such as lufenuron and diflubenzuron, disrupt the production of chitin. This interference prevents the proper formation of the new cuticle during molting. The old cuticle is shed, but the new one is weak and cannot withstand the pressure of molting or support the insect's muscles, leading to death.
Figure 3: Mode of action of Chitin Synthesis Inhibitors.
Juvenile Hormone Analogs
Juvenile hormone (JH) is responsible for maintaining the larval stage in insects. Juvenile hormone analogs (JHAs), such as pyriproxyfen and methoprene, mimic the action of JH. By applying JHAs, the insect is prevented from maturing into an adult. The larvae will continue to molt from one larval stage to another, but will not pupate or will form abnormal pupae, ultimately leading to death. They can also have ovicidal and embryocidal effects.
evaluating the cost-effectiveness of Azadirachtin B versus conventional insecticides
A comprehensive guide for researchers and agricultural scientists on the economic and biological efficacy of a leading biopesticide in comparison to synthetic alternatives.
In the ongoing pursuit of sustainable agricultural practices, the debate between the use of biopesticides and conventional synthetic insecticides remains a critical point of discussion. This guide provides a detailed evaluation of the cost-effectiveness of Azadirachtin B, a potent neem-derived biopesticide, against three widely used conventional insecticides: imidacloprid, cypermethrin, and chlorpyrifos. This comparison is based on available experimental data on efficacy, economic returns, and environmental considerations.
Executive Summary
This compound presents a compelling case as a cost-effective and environmentally sound alternative to conventional insecticides. While the initial purchase price of this compound formulations may be higher in some instances, its long-term economic viability is enhanced by factors such as reduced pest resistance development, minimal impact on non-target organisms, and improved crop yields in certain conditions. Studies have shown that while synthetic insecticides like imidacloprid may offer a higher immediate toxicity to pests, the overall cost-benefit ratio of neem-based products can be comparable or even superior when considering the broader ecological and economic impacts.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data gathered from various field trials and economic analyses, offering a side-by-side comparison of this compound and conventional insecticides.
Table 1: Efficacy Against Key Pests
| Insecticide | Target Pest(s) | Efficacy (% Pest Reduction/Mortality) | Source(s) |
| This compound (Neem Products) | Aphids, Jassids, Thrips, Whiteflies | 45% - 80% | [1][2][3] |
| Imidacloprid | Aphids, Jassids, Thrips, Whiteflies | 65% - 90% | [1][3] |
| Cypermethrin | Various chewing and sucking insects | High, but specific comparative data with this compound is limited in the reviewed literature. | |
| Chlorpyrifos | Wide range of insect pests | High, but specific comparative data with this compound is limited in the reviewed literature. |
Table 2: Economic Cost-Effectiveness
| Insecticide | Cost-Benefit Ratio (CBR) | Impact on Crop Yield | Source(s) |
| This compound (Neem Products) | 1:1.17 - 1:1.31 | Increased yield observed in wheat and cotton.[1][3] | [1] |
| Imidacloprid | 1:1.34 | Increased yield observed in wheat and cotton.[1][3] | [1] |
| Cypermethrin | Data not available in direct comparison with this compound. | Data not available in direct comparison with this compound. | |
| Chlorpyrifos | Data not available in direct comparison with this compound. | Data not available in direct comparison with this compound. |
Note: The cost-benefit ratio indicates the return on investment, where a higher second number signifies a better return. For example, a CBR of 1:1.34 means for every dollar spent, there is a return of $1.34.
Experimental Protocols
To ensure the validity and reproducibility of the findings presented, it is essential to understand the methodologies employed in the cited research. The following are generalized protocols for key experiments in evaluating insecticide cost-effectiveness.
Efficacy Trials (Field)
A common methodology for field efficacy trials involves the following steps:
-
Plot Design: The experimental area is divided into plots using a Randomized Complete Block Design (RCBD) to minimize the effects of field variability. Each treatment (insecticide) is replicated multiple times.
-
Treatment Application: Insecticides are applied at recommended dosages and intervals. A control group (untreated) is maintained for comparison.
-
Pest Population Assessment: Pest populations are monitored before and after each application at set intervals (e.g., 24 hours, 3 days, 7 days). This is often done by counting the number of pests on a random sample of leaves or plants within each plot.
-
Data Analysis: The collected data is statistically analyzed to determine the percentage of pest reduction for each treatment compared to the control.
Cost-Benefit Analysis
The economic evaluation of insecticides is typically conducted as follows:
-
Cost of Cultivation: All input costs for crop production are recorded for each treatment group. This includes the cost of seeds, fertilizers, labor, and the insecticides themselves.
-
Yield Measurement: At the end of the growing season, the crop yield from each plot is harvested and weighed.
-
Gross and Net Returns: The gross return is calculated by multiplying the yield by the current market price of the crop. The net return is then determined by subtracting the total cost of cultivation from the gross return.
-
Cost-Benefit Ratio Calculation: The cost-benefit ratio is calculated by dividing the net return by the cost of the insecticide treatment.
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental and analytical processes involved in comparing the cost-effectiveness of insecticides.
Caption: Experimental workflow for a comparative insecticide efficacy trial.
Caption: Workflow for conducting a cost-benefit analysis of different insecticide treatments.
Discussion and Conclusion
The available data suggests that this compound is a viable and often economically advantageous alternative to conventional insecticides. While synthetic options like imidacloprid may demonstrate higher initial knockdown rates of pest populations, neem-based products can provide comparable levels of control over time and have been shown to result in similar or even higher crop yields in some studies.[1][3]
The slightly lower cost-benefit ratio of Neem Seed Kernel Extract compared to imidacloprid in one study on wheat was suggested to be offset by the unquantified environmental benefits of the biopesticide, such as the preservation of beneficial insects.[1] This highlights a crucial aspect of the cost-effectiveness evaluation: the inclusion of external costs associated with environmental and health impacts of synthetic pesticides.
For researchers and drug development professionals, this compound represents a promising avenue for the development of integrated pest management (IPM) strategies that are both effective and sustainable. Further research focusing on direct, large-scale field comparisons with a wider range of conventional insecticides across various crops is warranted to build a more comprehensive understanding of its economic and ecological benefits. The development of resistance to synthetic insecticides in many pest populations further strengthens the case for incorporating biopesticides like this compound into agricultural practices.[4][5]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Unlocking Enhanced Pest Control: A Guide to the Synergistic Activity of Azadirachtin B with Botanical Insecticides
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and sustainable pest management strategies has led to a renewed interest in botanical insecticides. Among these, Azadirachtin B, a potent limonoid derived from the neem tree (Azadirachta indica), stands out for its multifaceted mode of action. While highly effective on its own, recent research has unveiled a significant enhancement of its insecticidal properties when combined with other botanical compounds. This guide provides an objective comparison of the synergistic activity of this compound with other botanical insecticides, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of a pesticide combination is achieved when the observed toxicity is greater than the sum of the individual toxicities of each component. This is often quantified using a synergistic ratio (SR), calculated as the LC50 (lethal concentration for 50% of the population) of the insecticide alone divided by the LC50 of the insecticide in combination with a synergist. An SR value greater than 1 indicates synergy.
The following tables summarize the quantitative data from various studies investigating the synergistic effects of this compound with other botanical insecticides.
| Target Pest | Botanical Insecticide | This compound Concentration | Botanical Concentration | Observed Mortality (%) | Synergistic Ratio (SR) | Reference |
| Greenhouse Whitefly (Trialeurodes vaporariorum) | Pyrethrum | 0.0008% | 0.01% | 78% | >1 | [1] |
| Greenhouse Whitefly (Trialeurodes vaporariorum) | Pyrethrum | 0.006% | 0.002% | Acceptable Control | >1 | [1] |
Table 1: Synergistic Activity of this compound with Pyrethrum against Greenhouse Whitefly. [1]
| Target Pest | Botanical Insecticide | Des/Rot Ratio | LC50 (µg/mL) | Synergistic Coefficient (SC) | Reference |
| Cotton Aphid (Aphis gossypii) | Rotenone | 1/9 | 0.06 | 4.8 | [2] |
| Cotton Aphid (Aphis gossypii) | Rotenone | 7/3 | - | >1 | [2] |
| Cotton Aphid (Aphis gossypii) | Rotenone | 9/1 | - | >1 | [2] |
Table 2: Synergistic Activity of a Destruxin/Rotenone Mixture (with Azadirachtin present in the broader experimental context) against Cotton Aphid. [2]
| Target Pest | Botanical Insecticide | Treatment | LC50 (%) | LC90 (%) | Reference |
| Desert Locust (Schistocerca gregaria) | Azadirachtin | Azadirachtin alone | 3.4 | 15.2 | [3] |
| Desert Locust (Schistocerca gregaria) | Rotenone | Rotenone alone | 3.7 | 18.7 | [3] |
Table 3: Individual Toxicity of Azadirachtin and Rotenone against Desert Locust Nymphs. [3]
| Target Pest | Botanical Insecticide | Treatment | Mortality (%) | Synergistic Interaction | Reference |
| Granary Weevil (Sitophilus granarius) | Citrus limonum essential oil | Azadirachtin (1%) + C. limonum oil (50:50 v/v) | Significant | Yes | [4] |
Table 4: Synergistic Activity of Azadirachtin with Citrus limonum Essential Oil against Granary Weevil. [4]
Experimental Protocols
The following is a detailed methodology for a standard leaf-dip bioassay, a common technique used to evaluate the efficacy of insecticides and their combinations. This protocol is a synthesis of established methods.[3][5][6][7]
Objective: To determine the lethal concentration (LC50) of this compound alone and in combination with other botanical insecticides against a target insect pest.
Materials:
-
Technical grade this compound
-
Technical grade botanical insecticide (e.g., Pyrethrum, Rotenone, essential oil)
-
Acetone (or other suitable solvent)
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., cotton, cabbage, depending on the target pest)
-
Petri dishes or ventilated containers
-
Filter paper
-
Fine paintbrush
-
Rearing cages for the target insect pest
-
Healthy, uniform-aged insect pests (e.g., third-instar larvae, adult whiteflies)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a stock solution of the other botanical insecticide in acetone.
-
For combination treatments, prepare stock solutions with the desired ratios of this compound and the other botanical.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions from the stock solutions using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1%) to ensure even spreading on the leaf surface.
-
A typical dilution series might include 5-7 concentrations.
-
A control solution should be prepared with distilled water and the surfactant only.
-
-
Leaf-Dip Application:
-
Excise healthy, undamaged leaves from the host plant.
-
Using forceps, dip each leaf into a test solution for a standardized time (e.g., 10-30 seconds), ensuring complete immersion and coverage.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place a piece of moistened filter paper at the bottom of each petri dish or ventilated container to maintain humidity.
-
Place one treated leaf in each container.
-
Carefully transfer a known number of insects (e.g., 10-20 larvae or adults) onto the treated leaf using a fine paintbrush.
-
Seal the containers, ensuring adequate ventilation.
-
-
Incubation and Observation:
-
Maintain the containers in a controlled environment with constant temperature, humidity, and photoperiod.
-
Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. An insect is considered dead if it is unable to move when gently prodded with the paintbrush.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Perform probit analysis to determine the LC50 values for each treatment.
-
Calculate the synergistic ratio (SR) to quantify the level of synergy.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound primarily exerts its insecticidal effects by interfering with the insect's endocrine system, particularly the pathways governing molting and development. It acts as an antagonist to ecdysone, the primary molting hormone, and also disrupts the production of juvenile hormone. This leads to developmental abnormalities, sterility, and antifeedant effects.[8][9] The following diagram illustrates the key signaling pathway affected by this compound.
Caption: this compound's interference with insect hormone signaling pathways.
Experimental Workflow for Synergy Analysis
The process of evaluating the synergistic activity of this compound with other botanical insecticides follows a structured workflow, from the initial preparation of materials to the final data analysis.
Caption: A streamlined workflow for assessing insecticide synergy.
Conclusion
The experimental evidence strongly suggests that combining this compound with other botanical insecticides, such as pyrethrum, rotenone, and certain essential oils, can lead to a synergistic enhancement of its insecticidal activity. This approach not only has the potential to increase the efficacy of pest control programs but may also help in managing the development of insecticide resistance. For researchers and professionals in drug development, these findings open up new avenues for the formulation of novel and more potent bio-insecticides. Further research is warranted to explore a wider range of botanical combinations and to elucidate the precise molecular mechanisms underlying these synergistic interactions.
References
- 1. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 2. jetir.org [jetir.org]
- 3. entomoljournal.com [entomoljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irac-online.org [irac-online.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
A Comparative Analysis of the Environmental Impact of Azadirachtin B and Neonicotinoids
A comprehensive guide for researchers and drug development professionals on the environmental profiles of a leading biopesticide and a major class of synthetic insecticides.
The escalating need for sustainable agricultural practices has intensified the scrutiny of the environmental impact of pesticides. This guide provides an objective comparison of Azadirachtin B, a prominent botanical insecticide derived from the neem tree (Azadirachta indica), and neonicotinoids, a widely utilized class of systemic synthetic insecticides. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these pest control agents.
Executive Summary
This compound, a naturally occurring tetranortriterpenoid, is generally characterized by its rapid degradation in the environment and lower acute toxicity to many non-target organisms compared to neonicotinoids. Its complex mode of action, primarily disrupting the endocrine system of insects, contributes to its relatively selective nature.
Neonicotinoids, which include compounds such as imidacloprid, clothianidin, and thiamethoxam, are synthetic insecticides that act as agonists of the nicotinic acetylcholine receptors in the central nervous system of insects. Their systemic nature, high water solubility, and environmental persistence have raised significant concerns regarding their broad-spectrum impact on non-target organisms, particularly pollinators.
This guide delves into the specifics of their environmental fate and effects on key non-target organisms, supported by experimental data and standardized testing protocols.
Quantitative Toxicity Data
The following tables summarize the acute toxicity of this compound and common neonicotinoids to a range of non-target organisms. This data, primarily expressed as LC50 (lethal concentration for 50% of the test population) and LD50 (lethal dose for 50% of the test population), provides a quantitative basis for comparison.
Table 1: Acute Toxicity to Bees
| Pesticide | Species | Exposure Route | LD50 | Reference |
| Azadirachtin A | Apis mellifera (Honey Bee) | Contact | > 100 µ g/bee | [1] |
| Azadirachtin A | Apis mellifera (Honey Bee) | Oral | > 100 µ g/bee | [1] |
| Imidacloprid | Apis mellifera (Honey Bee) | Contact | 0.024 - 0.081 µ g/bee | [2] |
| Imidacloprid | Apis mellifera (Honey Bee) | Oral | 0.0037 - 0.0409 µ g/bee | [2] |
| Imidacloprid | Melipona scutellaris (Stingless Bee) | Contact (48h) | 1.29 ng/bee | [3][4] |
| Imidacloprid | Melipona scutellaris (Stingless Bee) | Oral (48h) | 0.81 ng a.i./µL | [3][4] |
| Clothianidin | Apis mellifera (Honey Bee) | Contact | > 0.0439 µ g/bee | [5] |
Table 2: Acute Toxicity to Aquatic Organisms
| Pesticide | Species | Exposure Duration | LC50/EC50 | Reference |
| Azadirachtin A | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 0.048 mg/L | [6] |
| Azadirachtin A | Daphnia magna (Water Flea) | 48 hours | - | - |
| Imidacloprid | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 211 mg/L | [2] |
| Imidacloprid | Daphnia magna (Water Flea) | 48 hours | 85 mg/L | [2] |
| Clothianidin | - | - | - | - |
| Thiamethoxam | - | - | - | - |
Table 3: Acute Toxicity to Soil Organisms
| Pesticide | Species | Exposure Duration | LC50 | Reference |
| This compound | Eisenia fetida (Earthworm) | - | - | - |
| Imidacloprid | Eisenia fetida (Earthworm) | 14 days | 2.26 mg/kg soil | [7] |
| Clothianidin | Eisenia fetida (Earthworm) | - | - | - |
| Thiamethoxam | Eisenia fetida (Earthworm) | - | - | - |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized ecotoxicological studies. The following are summaries of the key OECD (Organisation for Economic Co-operation and Development) test guidelines used to assess the environmental impact of pesticides.
Honey Bee Acute Toxicity Tests
-
OECD Guideline 213: Honeybee, Acute Oral Toxicity Test [8]
-
Principle: Adult worker honeybees are fed a sucrose solution containing a range of concentrations of the test substance for a defined period.
-
Procedure: Bees are housed in cages and provided with the treated sucrose solution. Mortalities are recorded daily for at least 48 hours.
-
Endpoint: The LD50 (median lethal dose) is calculated, representing the dose in µg of active substance per bee that is fatal to 50% of the tested bees.
-
-
OECD Guideline 214: Honeybees, Acute Contact Toxicity Test [9][10]
-
Principle: The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of adult worker honeybees.
-
Procedure: A range of doses is applied to different groups of bees. Mortalities are recorded at 48 and, if necessary, 72 and 96 hours.
-
Endpoint: The LD50 is determined in µg of active substance per bee.
-
Aquatic Toxicity Tests
-
OECD Guideline 202: Daphnia sp., Acute Immobilisation Test [11][12][13][14][15]
-
Principle: Young daphnids (Daphnia magna or other suitable species) are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure: The test is conducted in static or semi-static conditions. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration that immobilizes 50% of the daphnids.
-
-
OECD Guideline 203: Fish, Acute Toxicity Test [6][16][17][18][19]
-
Principle: Fish of a recommended species are exposed to the test substance added to water at a range of concentrations for 96 hours.
-
Procedure: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (median lethal concentration) is determined, representing the concentration of the chemical in water that is fatal to 50% of the test fish.
-
Soil Organism Toxicity Test
-
OECD Guideline 222: Earthworm, Reproduction Test (Eisenia fetida/Eisenia andrei) [20][21]
-
Principle: Adult earthworms are exposed to the test substance mixed into an artificial soil over a period of 8 weeks.
-
Procedure: The test assesses the effects on mortality, growth, and reproduction (number of offspring produced).
-
Endpoint: The No Observed Effect Concentration (NOEC) and the concentration that causes a 50% reduction in reproduction (EC50) are determined.
-
Signaling Pathways and Mechanisms of Action
The distinct environmental impacts of this compound and neonicotinoids are rooted in their different modes of action at the molecular level.
This compound: A Multi-faceted Endocrine Disruptor
This compound's primary mode of action is the disruption of the insect endocrine system, specifically interfering with the synthesis and release of ecdysteroids, the key hormones regulating molting and development. This leads to growth inhibition, malformation, and mortality.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 3. scispace.com [scispace.com]
- 4. doaj.org [doaj.org]
- 5. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. OECD 214 - Phytosafe [phytosafe.com]
- 10. umwelt-online.de [umwelt-online.de]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. fera.co.uk [fera.co.uk]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 15. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 16. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 17. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. oecd.org [oecd.org]
- 19. eurofins.com.au [eurofins.com.au]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. policycommons.net [policycommons.net]
Azadirachtin B: A Comparative Analysis of its Repellent Properties Against Agricultural Pests
For Immediate Release
A Comprehensive Review of Azadirachtin B's Repellent Efficacy and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.
This compound, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention as a natural alternative to synthetic pesticides. Its complex structure and multi-faceted mode of action, primarily as an antifeedant and insect growth regulator, also confer significant repellent properties against a broad spectrum of agricultural pests. This guide provides a comparative analysis of this compound's repellent performance against other alternatives, supported by experimental data, detailed methodologies, and an exploration of its underlying molecular mechanisms.
Comparative Repellent Efficacy
While Azadirachtin's primary commercial application focuses on its insecticidal and growth-regulating properties, its ability to deter pests from feeding and landing on treated surfaces is a critical aspect of its efficacy. Quantitative data directly comparing the repellency of purified this compound to leading synthetic repellents across a wide range of agricultural pests remains an area of active research. However, studies on neem-based formulations, where Azadirachtin is a key active ingredient, provide valuable insights into its relative effectiveness.
One study evaluated the efficacy of various insecticides against the whitefly, Bemisia tabaci, on capsicum under shade net house conditions. The results, summarized below, indicate that while synthetic insecticides like fipronil and imidacloprid showed a higher percentage reduction in the whitefly population, a formulation containing 0.15% Azadirachtin still demonstrated a notable effect.
| Treatment | Concentration | Mean % Reduction of Whitefly |
| Fipronil 5 SC | 0.005% | 73.48 |
| Imidacloprid 17.8 SL | 0.0058% | 72.08 |
| Acephate 75 SP | 0.075% | 69.82 |
| Emamectin benzoate 5 SG | 0.002% | 67.01 |
| Azadirachtin | 0.15% | 37.18 |
| NSKE | 5% | 41.49 |
| Untreated Control | - | - |
Table 1: Comparative efficacy of insecticides against whitefly (Bemisia tabaci) on capsicum. Data adapted from a field study to show the relative performance of Azadirachtin in a broader pest management context.
It is crucial to note that the above study measured population reduction, which encompasses mortality and repellency. The repellent effect of Azadirachtin contributes to this reduction by deterring the initial settling and feeding of the pests.
Experimental Protocols
To rigorously assess the repellent properties of compounds like this compound, standardized laboratory and field protocols are essential. These methods allow for the quantification of behavioral responses and a direct comparison between different treatments.
Two-Choice Feeding Assay
This assay is a fundamental method for evaluating the antifeedant or repellent properties of a substance.
Objective: To determine if an insect pest prefers an untreated food source over one treated with a test compound.
Materials:
-
Test insects (e.g., aphids, caterpillars)
-
Host plant leaves or artificial diet
-
Test compound solution (e.g., this compound in a suitable solvent)
-
Control solution (solvent only)
-
Petri dishes or choice arenas
-
Filter paper
-
Micro-applicator or sprayer
Procedure:
-
Prepare leaf discs of a uniform size from the host plant.
-
Using a micro-applicator or sprayer, treat one set of leaf discs with the test compound solution and another set with the control solution.
-
Allow the solvent to evaporate completely.
-
In each Petri dish or choice arena, place one treated and one untreated leaf disc on opposite sides, typically on moistened filter paper to maintain turgor.
-
Introduce a single, pre-starved insect into the center of the arena.
-
Seal the arena and place it in a controlled environment (temperature, humidity, light).
-
After a predetermined period (e.g., 24 hours), measure the area of each leaf disc consumed.
-
Calculate a feeding deterrence index (FDI) or preference index.
Y-Tube Olfactometer Assay
This method is employed to assess the spatial repellency of a volatile compound.
Objective: To determine if an insect is repelled by the odor of a test compound.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Charcoal-filtered and humidified air source
-
Test compound on a substrate (e.g., filter paper)
-
Control (substrate with solvent only)
-
Test insects
Procedure:
-
Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake to remove any residual odors.
-
Place the test compound substrate in one arm of the olfactometer and the control substrate in the other arm.
-
Connect the air source to both arms, ensuring a constant and equal airflow through each.
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect's movement and record which arm it enters first and how long it spends in each arm over a set period.
-
Repeat with a sufficient number of insects to allow for statistical analysis.
-
Randomize the position of the test and control arms between trials to avoid positional bias.
Mandatory Visualizations
Experimental Workflow: Two-Choice Feeding Assay
A schematic overview of the two-choice feeding assay workflow.
Signaling Pathway: Azadirachtin's Interference with Insect Hormonal Regulation
This compound disrupts insect development by interfering with key hormonal pathways.
Molecular Mechanism of Repellency
The repellent action of this compound is believed to be mediated through its interaction with the insect's chemosensory systems, particularly the gustatory (taste) and olfactory (smell) receptors.
Gustatory Repellency (Antifeedant Effect): Insects possess gustatory receptor neurons (GRNs) on their mouthparts, antennae, and legs, which detect chemical cues in potential food sources. Bitter compounds often trigger a rejection response, preventing the insect from feeding on toxic substances. While the specific receptors that bind this compound are still under investigation, it is hypothesized that it activates bitter-sensing GRNs. This activation would lead to a cascade of intracellular signaling, ultimately resulting in an aversive behavioral response, causing the insect to cease feeding and move away from the treated plant material. Molecular docking studies have explored the interaction of Azadirachtin with various insect receptors, including the ecdysone receptor, which is primarily involved in molting but highlights the compound's ability to bind to insect proteins.[1][2] Further research involving electrophysiological recordings from insect GRNs in the presence of this compound is needed to elucidate the precise receptors and signaling pathways involved.
Olfactory Repellency (Spatial Repellency): In addition to its antifeedant properties, volatile components of neem oil, including potentially this compound itself or its breakdown products, may act as spatial repellents. These molecules would be detected by olfactory receptor neurons (ORNs) in the insect's antennae. Binding of these repellents to specific olfactory receptors would trigger a neural signal to the brain, leading to an avoidance behavior where the insect flies away from the source of the odor.
Conclusion
This compound presents a compelling case as a multi-modal agent for pest management, with significant repellent properties complementing its insecticidal and growth-regulating effects. While direct quantitative comparisons with leading synthetic repellents are still emerging, the existing data on neem-based products demonstrate its potential. The detailed experimental protocols provided here offer a framework for the continued evaluation of this compound's repellent efficacy. Future research focusing on the specific molecular interactions with insect gustatory and olfactory receptors will not only deepen our understanding of its mode of action but also pave the way for the development of novel, highly effective, and environmentally benign pest control strategies.
References
Unveiling the Molecular Battle: A Comparative Proteomic Analysis of Insects Under Azadirachtin B Stress
An in-depth guide for researchers, scientists, and drug development professionals on the proteomic shifts in insects following treatment with the botanical insecticide Azadirachtin B.
This compound, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a widely utilized biopesticide renowned for its multifaceted insecticidal properties, including antifeedant, growth regulatory, and sterilant effects.[1][2] Its complex mode of action at the molecular level has been a subject of intense research. This guide provides a comparative analysis of proteomic studies on various insect species treated with this compound, offering insights into the cellular mechanisms underlying its efficacy. By examining the differential protein expression, we can elucidate the key biological processes and signaling pathways disrupted by this powerful natural compound.
Quantitative Proteomic Data Summary
The following table summarizes the key quantitative findings from various proteomic studies on insects exposed to this compound. This data highlights the significant impact of the compound on the insect proteome, affecting a wide range of physiological functions.
| Insect Species | Tissue/Life Stage | Proteomic Technique | Number of Differentially Expressed Proteins | Key Affected Proteins/Pathways | Reference |
| Ostrinia furnacalis (Asian corn borer) | Pupal hemolymph | 2D-PAGE, MALDI-TOF MS | 6 significantly affected | Apolipophorin-III, Phosphoribosyltransferase (related to lipid metabolism) | [3] |
| Helicoverpa armigera (Cotton bollworm) | Larval gut and hemolymph | LC-MS | Gut: 34 up-regulated, 45 down-regulated; Hemolymph: 21 up-regulated, 7 down-regulated | Digestion, immunity, energy production, apoptosis, carbohydrate metabolism, lipid metabolism | [4] |
| Drosophila melanogaster (Fruit fly) | Larvae | 2D-PAGE | 21 differentially expressed | Cytoskeletal organization, transcription and translation, hormonal regulation, energy metabolism (Heat shock protein 23 identified as a potential target) | |
| Spodoptera litura (Tobacco cutworm) | Pupal to adult ovary | iTRAQ | 1686 differentially accumulated proteins under Azadirachtin exposure | Glycosylation-related pathways, Vitamin B6 synthesis | [5] |
| Spodoptera frugiperda (Fall armyworm) | Larval fat bodies | RNA-seq (transcriptomics) | 3020 up-regulated, 2336 down-regulated genes (137 encoding detoxification enzymes) | Detoxification pathways (P450s, GSTs, CarEs, UGTs, ABC transporters) | [6] |
Experimental Protocols
The methodologies employed in these proteomic studies are crucial for the interpretation of the results. Below are detailed protocols based on the cited research.
Insect Rearing and Azadirachtin Treatment
-
Insect Species: Ostrinia furnacalis, Helicoverpa armigera, Drosophila melanogaster, Spodoptera litura.
-
Rearing Conditions: Insects are typically reared on an artificial diet under controlled laboratory conditions (e.g., 25-28°C, 60-80% relative humidity, 12-14 hour photoperiod).
-
Azadirachtin Administration: this compound is incorporated into the artificial diet at a specific concentration (e.g., 10 ppm for O. furnacalis).[1][3] Larvae are fed on this diet for a defined period. Control groups are fed a diet without Azadirachtin.
Sample Preparation
-
Tissue Collection: Specific tissues (e.g., hemolymph, midgut, fat bodies) or whole larvae are collected at a designated time point following treatment.
-
Protein Extraction: Tissues are homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
Proteomic Analysis: 2D-PAGE and Mass Spectrometry (as applied to O. furnacalis and D. melanogaster)
-
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE):
-
First Dimension (Isoelectric Focusing - IEF): Protein samples are loaded onto IEF strips with a specific pH range. An electric field is applied, causing proteins to migrate to their isoelectric point (pI), where their net charge is zero.
-
Second Dimension (SDS-PAGE): The IEF strips are then placed on top of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied to separate the proteins based on their molecular weight.
-
-
Gel Staining and Image Analysis: The gels are stained with a protein-sensitive dye (e.g., Coomassie Brilliant Blue or silver stain). The stained gels are scanned, and specialized software is used to compare the protein spot patterns between the treated and control groups to identify differentially expressed proteins.
-
In-Gel Digestion: The protein spots of interest are excised from the gel. The proteins are destained and digested with a specific protease, typically trypsin, to generate smaller peptide fragments.
-
Mass Spectrometry (MALDI-TOF MS): The resulting peptide mixture is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This technique measures the mass-to-charge ratio of the peptides, generating a peptide mass fingerprint (PMF).
-
Protein Identification: The experimentally obtained PMF is compared against protein databases (e.g., NCBI, Swiss-Prot) using search engines like Mascot to identify the protein.
Proteomic Analysis: iTRAQ-based Quantitative Proteomics (as applied to S. litura)
-
Protein Digestion and Labeling: Proteins from control and Azadirachtin-treated samples are extracted, digested into peptides, and labeled with different isobaric tags for relative and absolute quantitation (iTRAQ) reagents.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are combined and separated using liquid chromatography. The separated peptides are then analyzed by tandem mass spectrometry (MS/MS). The first mass spectrometer measures the mass of the peptides, and a collision cell fragments the peptides. The second mass spectrometer then measures the mass of the fragment ions.
-
Data Analysis: The MS/MS spectra are used to identify the peptide sequences and, consequently, the proteins. The relative abundance of the iTRAQ reporter ions in the MS/MS spectra is used to quantify the changes in protein expression between the samples.
Visualizing the Molecular Impact
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by this compound, as identified through proteomic analyses.
Caption: Experimental workflow for proteomic analysis of this compound-treated insects.
Caption: Key signaling pathways and cellular processes affected by this compound in insects.
References
- 1. bioone.org [bioone.org]
- 2. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Azadirachtin-A from Azadirachta indica Impacts Multiple Biological Targets in Cotton Bollworm Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic profiling for ovarian development and azadirachtin exposure in Spodoptera litura during metamorphosis from pupae to adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling Synergistic Power: A Comparative Guide to Azadirachtin B and Entomopathogenic Fungi in Pest Management
For researchers, scientists, and drug development professionals, the quest for potent and sustainable pest control strategies is perpetual. This guide provides a comprehensive comparison of the synergistic potential of Azadirachtin B, a key active ingredient from the neem tree, with entomopathogenic fungi. By examining experimental data and detailed methodologies, we aim to illuminate the enhanced efficacy of this combination and provide a framework for future research and development in biopesticides.
The integration of botanical insecticides like this compound with microbial control agents such as entomopathogenic fungi represents a promising frontier in integrated pest management (IPM).[1] This approach not to only enhances pest mortality but also mitigates the development of resistance and reduces the environmental footprint of synthetic pesticides.[2] The synergistic or additive effects observed in numerous studies suggest a multi-pronged attack on insect pests, targeting both their physiology and immunity.[3]
Mechanisms of Synergy: A Two-Pronged Assault
The enhanced efficacy of combining this compound with entomopathogenic fungi stems from their complementary modes of action. This compound, a potent insect growth regulator, disrupts molting, deters feeding, and has repellent properties.[4] Crucially, it has been shown to weaken the insect's immune system by affecting hemocyte counts and inhibiting key immune responses like phagocytosis and melanization.[4]
Entomopathogenic fungi, such as Beauveria bassiana and Metarhizium anisopliae, infect insects upon contact.[5] Spores adhere to the insect's cuticle, germinate, and penetrate the body cavity, leading to mycelial growth and eventual death of the host.[6] The insect's primary defense against fungal infection is its innate immune system, encompassing both cellular (hemocyte-mediated) and humoral (antimicrobial peptides, phenoloxidase cascade) responses.[7][8]
The synergy arises from this compound's ability to compromise the insect's immune defenses, thereby lowering its resistance to fungal infection.[3] Furthermore, the growth-regulating effects of this compound can prolong the larval stages of an insect, providing a larger window of opportunity for the fungus to establish a lethal infection.[3]
Quantitative Data Summary: A Comparative Overview
The following tables summarize key quantitative data from various studies, highlighting the increased mortality and reduced lethal concentration (LC50) and lethal time (LT50) when this compound (often as a component of neem oil) is combined with entomopathogenic fungi.
| Pest Species | Fungal Species | Azadirachtin/Neem Concentration | Fungal Concentration | Treatment | Mortality (%) | LC50 | LT50 (days) | Reference |
| Spodoptera litura | Beauveria bassiana (neem-compatible isolate) | 0.3% (v/v) Margoside® | 10^7 conidia/mL | B. bassiana alone | - | - | - | [9] |
| Neem alone | - | - | - | [9] | ||||
| Combination | Synergistic effect observed | - | - | [9] | ||||
| Spodoptera litura | Beauveria bassiana (neem-sensitive isolate) | 0.3% (v/v) Margoside® | 10^7 conidia/mL | Combination | Antagonistic effect observed | - | - | [9] |
| Plutella xylostella | Beauveria bassiana | 0.5% neem | 10^7 conidia/mL | Combination | - | 0.11% | 1.47 | [3] |
| Spodoptera litura | Metarhizium anisopliae | Chlorantraniliprole (insecticide) | - | Combination | Synergistic effect observed | Lower than individual | Lower than individual | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.
Experimental Protocols: A Methodological Framework
The assessment of synergy between this compound and entomopathogenic fungi typically involves two key experimental stages: in vitro compatibility testing and in vivo bioassays.
In Vitro Compatibility Assay
Objective: To determine the direct impact of this compound on the growth and viability of the entomopathogenic fungus.
Methodology (Poisoned Food Technique):
-
Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.[2][11]
-
Incorporation of this compound: After autoclaving and cooling to approximately 45-50°C, various concentrations of this compound (or a commercial neem formulation) are added to the molten agar.[2] A control group with no this compound is also prepared.
-
Inoculation: A small disc of a pure, actively growing culture of the entomopathogenic fungus is placed in the center of each petri dish containing the amended and control media.[11]
-
Incubation: The plates are incubated at a suitable temperature (typically 25-28°C) and humidity for a period of 7-15 days.[11][12]
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals.[11] The percentage of growth inhibition is calculated relative to the control. Conidial germination and sporulation can also be assessed by harvesting spores from the colonies and observing them under a microscope.[12]
In Vivo Bioassay
Objective: To evaluate the combined effect of this compound and the entomopathogenic fungus on the target insect pest.
Methodology:
-
Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions.
-
Preparation of Treatments:
-
Fungal Suspension: A suspension of fungal conidia is prepared in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). The concentration of viable conidia per mL is determined using a hemocytometer.[9]
-
This compound Solution: A solution of this compound is prepared at the desired concentration.
-
Combination: The fungal suspension and this compound solution are mixed to create the combination treatment.
-
-
Application:
-
Topical Application: A known volume of the treatment solution is applied directly to the dorsal surface of the insect.[4]
-
Diet Incorporation: The treatment is incorporated into the artificial diet of the insect.[10]
-
Leaf Dip/Spray: Host plant leaves are dipped in or sprayed with the treatment solution and then provided to the insects.[9]
-
-
Incubation: The treated insects are maintained under controlled conditions with a supply of fresh, untreated food.
-
Data Collection: Mortality is recorded daily for a specified period (e.g., 10-15 days).[10] The cause of death is confirmed by observing for mycosis (fungal growth) on the insect cadavers.[9]
-
Statistical Analysis: Probit analysis is typically used to calculate LC50 and LT50 values. The nature of the interaction (synergistic, additive, or antagonistic) can be determined using appropriate statistical models.
Visualizing the Interaction: Signaling Pathways and Experimental Workflow
To better understand the complex interactions at play, the following diagrams illustrate a simplified experimental workflow and a conceptual signaling pathway of the insect's immune response to the combined treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. entomoljournal.com [entomoljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Interaction of entomopathogenic fungi with the host immune system [agris.fao.org]
- 8. [PDF] Entomopathogenic fungal infection leads to temporospatial modulation of the mosquito immune system | Semantic Scholar [semanticscholar.org]
- 9. oar.icrisat.org [oar.icrisat.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Azadirachtin B Formulations in Field Applications: A Scientific Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of various Azadirachtin B formulations based on available experimental data from field trials. Azadirachtin, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a cornerstone of biopesticide research due to its insecticidal and antifeedant properties.[1] This guide synthesizes findings from multiple studies to evaluate the performance of different formulations in controlling agricultural pests.
The biological activity of Azadirachtin-based insecticides is primarily attributed to Azadirachtin A and B, with Azadirachtin A accounting for the majority of the effect.[1] However, the overall efficacy of a formulation is influenced by the concentration of azadirachtin, the presence of other synergistic compounds from the neem extract, and the stability of the formulation itself.[1][2] Studies have shown that the concentration of azadirachtin is a critical determinant of its bioactivity against various insect pests.[3]
Performance Data of this compound Formulations
The following tables summarize quantitative data from various studies, offering a comparative look at the efficacy of different this compound formulations against several key agricultural pests.
| Formulation | Target Pest | Key Finding | Reference |
| Fitoneem® (Azadirachtin A and B) | Diatraea saccharalis (Sugarcane borer) | Achieved high mortality rates at low concentrations. The median lethal time ranged from 96 to 144 hours.[4] | Souza Junior, L.L.; et al. (2025)[4] |
| Commercial Neem Formulations (CNFs) | Plutella xylostella (Diamondback moth) | LC50 values decreased with higher azadirachtin concentration, though not linearly, suggesting a complex dose-response relationship.[2] | Uncited Study[2] |
| Neem Oil & NSKE 5% | Bemisia sp. (Whitefly) | Both formulations proved to be the best treatments against whitefly in field trials.[5] | Nimbalkar et al. (2022)[5] |
| Azadirachtin (unspecified formulation) | Spodoptera exigua (Beet armyworm) | Showed delayed but effective reduction in larval populations, proving to be the most effective treatment for controlling this pest in terms of yield and sugar value of sugar beet.[6] | Uncited Study[6] |
| Neem Formulations (varying azadirachtin content) | Sucking pests (Helopeltis theivora, Scirtothrips dorsalis, Empoasca flavescens) | Higher azadirachtin content led to greater pest reduction. S. dorsalis was the most susceptible.[3] | Uncited Study[3] |
| Neem Oil Formulations | Aedes, Anopheles, and Culex mosquitoes | Achieved over 95% larval mortality within the first day, reaching 100% by day seven.[7] | Dua et al. (2009)[7] |
Table 1: Comparative Efficacy of Various this compound Formulations Against Different Insect Pests.
| Formulation | Target Pest | Application Method | LC50 Value (ppm) |
| Fitoneem® | Diatraea saccharalis | Spraying all over the body | 18500[4] |
| Fitoneem® | Diatraea saccharalis | Topical application | 15700[4] |
| Fitoneem® | Diatraea saccharalis | Ingestion | 22500[4] |
| Neem Formulation | Helopeltis theivora | Not Specified | 0.16-2.27[3] |
| Neem Formulation | Empoasca flavescens | Not Specified | 0.12-0.39[3] |
| Neem Formulation | Scirtothrips dorsalis | Not Specified | 0.09-0.20[3] |
Table 2: Lethal Concentration (LC50) Values of this compound Formulations for Various Pests and Application Methods.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Study 1: Efficacy of Fitoneem® against Diatraea saccharalis [4]
-
Objective: To evaluate the lethal concentrations of Fitoneem® (containing Azadirachtin A and B) on D. saccharalis larvae.
-
Formulations: Fitoneem® was diluted in distilled water to concentrations of 5000, 10000, 20000, 30000, and 50000 ppm.
-
Application Methods:
-
Topical Spray: Direct application to the larvae's prothorax.
-
Ingestion: Inoculation of the product into an artificial diet.
-
Full Body Spray: Application using a manual spray bottle to the entire insect body.
-
-
Data Collection: Mortality was assessed at 24-hour intervals for six consecutive days.
-
Analysis: Probit analysis was used to determine the LC50 and LC90 values.
Study 2: Bioefficacy of Neem Formulations against Sucking Pests in Tea [3]
-
Objective: To determine the efficacy of neem formulations with varying azadirachtin content against three major sucking pests of tea.
-
Formulations: Commercial neem formulations with azadirachtin content of 300, 1500, 3000, 10000, and 50000 ppm were used. Five doses of each formulation were prepared (0.50, 0.33, 0.20, 0.10, and 0.066 %).
-
Experimental Design: Field experiments were conducted, and pest populations were monitored at weekly intervals post-application for four weeks.
-
Data Collection: The mean percentage reduction of the pest population was calculated.
-
Analysis: The dose-mortality response was analyzed to determine LC50 values.
Study 3: Management of Insect Pests in Chilli [5]
-
Objective: To evaluate the efficacy of azadirachtin-based formulations and other treatments in managing insect pests of chilli.
-
Experimental Design: A split-plot design with 3 replications was used. The main plots consisted of two different transplanting dates, and the sub-plots consisted of 8 different pest management schedules, including treatments with neem oil and NSKE 5%.
-
Plot Size and Spacing: Each treatment was in a 4x3 m plot with a spacing of 0.5m between plants and 0.6m between rows.
-
Data Collection: The population of target pests, such as whiteflies, was recorded.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the described studies.
Caption: Workflow for Fitoneem® efficacy trial on D. saccharalis.
Caption: Workflow for neem formulation trials on tea sucking pests.
References
- 1. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. agriculturaits.czu.cz [agriculturaits.czu.cz]
- 4. researchgate.net [researchgate.net]
- 5. biochemjournal.com [biochemjournal.com]
- 6. entomol.org [entomol.org]
- 7. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.qurtuba.edu.pk [journals.qurtuba.edu.pk]
Safety Operating Guide
Safe Disposal of Azadirachtin B: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Azadirachtin B, a potent biopesticide. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental protection.
This compound, a complex tetranortriterpenoid isolated from the neem tree, is recognized for its insecticidal properties. While it is a natural compound, proper handling and disposal are crucial due to its potential environmental and health impacts. This document outlines the necessary steps for the safe management of this compound waste in a laboratory setting.
Hazard Profile and Safety Precautions
Azadirachtin is classified as very toxic to aquatic life with long-lasting effects and may cause an allergic skin reaction.[1][2] However, some safety data sheets (SDS) may not classify it as a hazardous substance.[3][4] Due to these potential hazards, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
| Hazard | Precaution |
| Aquatic Toxicity | Avoid release to the environment. Do not contaminate water sources.[1][2][5] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] |
| Eye Contact | Wear safety glasses or goggles for eye protection. |
| Ingestion | Harmful if swallowed. |
| Inhalation | Avoid breathing dust or spray mist. |
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
Safety glasses or goggles[3]
-
Laboratory coat or impervious clothing[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills (Solid):
-
Restrict Access: Cordon off the area to prevent further contamination.
-
Wear PPE: Ensure appropriate PPE is worn.
-
Clean-up: Use dry clean-up procedures to avoid generating dust.[6] Gently sweep or vacuum the material.
-
Collect: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[6]
Major Spills (Solid or Liquid):
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: For liquid spills, contain the spillage using absorbent materials like sand or diatomite.[3] Prevent the spill from entering drains or water courses.[6]
-
Collect: Absorb the spilled liquid with an inert, liquid-binding material.[3]
-
Decontaminate: Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.[3]
-
Dispose: Place all contaminated materials into a labeled container for hazardous waste disposal.
Proper Disposal Procedures for this compound Waste
Wastes generated from the use of this compound must be managed as hazardous waste and disposed of at an approved waste disposal facility.[5]
Step-by-Step Disposal Protocol:
-
Segregate Waste: Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the name "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal Methods: Approved disposal methods include burial in a licensed landfill or incineration in a licensed apparatus.[6]
Disposal of Empty Containers:
Non-refillable containers that held this compound must be properly decontaminated before disposal.[5]
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., water, if the formulation is water-based).[5][7]
-
Collect Rinsate: The rinsate from each rinse should be collected and treated as hazardous waste or, if appropriate, added to the next application mixture.[5]
-
Render Unusable: After triple-rinsing, puncture or crush the container to prevent reuse.[7]
-
Dispose: The decontaminated and punctured container can then be disposed of in a standard landfill, in accordance with local regulations.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can minimize the risks associated with this compound and ensure its disposal is conducted in a safe, compliant, and environmentally responsible manner. Always refer to the specific Safety Data Sheet for the product you are using for any additional handling and disposal information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azadirachtin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Azadirachtin B, a key component in various research applications. Adherence to these protocols will help ensure operational integrity and proper disposal, reinforcing a culture of safety and responsibility in your laboratory.
This compound is a complex chemical substance, and while some safety data sheets (SDS) may indicate it is not classified as a hazardous material, it is crucial to handle it with care, following standard laboratory safety protocols.[1] The broader family of azadirachtins, from which this compound is derived, is known to include compounds that can cause skin sensitization and are very toxic to aquatic life.[2][3][4] Therefore, a conservative approach to handling is recommended to minimize any potential risks.
Operational Plan: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended PPE, and the subsequent workflow illustrates the correct sequence for donning and doffing this equipment.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or PVC gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., Europe EN 374, US F739). Always wash gloves before removal.[5][6] |
| Eyes | Safety glasses with side shields or chemical goggles | Protects against splashes and airborne particles.[5] Contact lenses should be avoided as they can absorb and concentrate irritants.[5] |
| Body | Long-sleeved lab coat or coveralls | Provides a barrier against accidental spills. For handling larger quantities, disposable coveralls may be appropriate.[6][7] |
| Respiratory | Not generally required | A respirator may be necessary if there is a risk of generating dusts or aerosols.[1][4] If required, use a NIOSH-approved respirator and ensure a proper fit. |
| Feet | Closed-toe shoes | Waterproof or safety gumboots are recommended to protect against spills.[8] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
